SB03178
Description
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Properties
Molecular Formula |
C44H56F2N10O10 |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C44H56F2N10O10/c45-44(46)23-31(24-47)56(30-44)37(57)25-49-43(65)34-6-7-48-42-33-5-2-1-4-32(33)36(22-35(34)42)66-21-3-8-50-17-19-55(20-18-50)38(58)26-51-9-11-52(27-39(59)60)13-15-54(29-41(63)64)16-14-53(12-10-51)28-40(61)62/h1-2,4-7,22,31H,3,8-21,23,25-30H2,(H,49,65)(H,59,60)(H,61,62)(H,63,64)/t31-/m0/s1 |
InChI Key |
UDCRRMJKZKUNDG-HKBQPEDESA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C4=CC=CC=C42)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F)C(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C4=CC=CC=C42)C(=O)NCC(=O)N5CC(CC5C#N)(F)F)C(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SB03178 in FAP-positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB03178 is a novel, preclinical radiotheranostic agent designed to target Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways influenced by FAP, and the preclinical data supporting its potential as a targeted therapeutic and diagnostic tool.
Introduction: The Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity.[1] In healthy adult tissues, FAP expression is minimal.[2] However, it is significantly upregulated on CAFs, which are a major component of the tumor stroma in a majority of epithelial cancers, including breast, colorectal, and pancreatic cancers.[3][4]
The overexpression of FAP in the tumor microenvironment is associated with several processes that promote tumor progression:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components, facilitating tumor cell invasion and metastasis.[5]
-
Immunosuppression: FAP-positive CAFs can create an immunosuppressive microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and reducing the infiltration and activity of cytotoxic T lymphocytes.[4][6]
-
Angiogenesis: FAP expression has been linked to increased tumor vascularity.
-
Chemoresistance: The dense stromal network created by CAFs can act as a physical barrier to drug delivery and promote resistance to therapy.
Given its selective expression in tumors and its role in cancer progression, FAP has emerged as a highly attractive target for the development of targeted therapies and diagnostic agents.
This compound: A Novel Benzo[h]quinoline-Based FAP-Targeted Radiotheranostic
This compound is a precursor molecule based on a benzo[h]quinoline scaffold, designed for high-affinity and selective targeting of FAP.[3] It can be chelated with radionuclides for both diagnostic and therapeutic applications, embodying a "theranostic" approach.
-
For Imaging (Diagnosis): When chelated with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), [68Ga]Ga-SB03178 can be used for Positron Emission Tomography (PET) imaging to visualize the presence and extent of FAP-positive tumors.[3]
-
For Therapy: When chelated with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), [177Lu]Lu-SB03178 can deliver targeted radiation to FAP-expressing cells, leading to localized tumor cell death.[3]
Molecular Interaction and FAP Inhibition
natGa-SB03178, the non-radioactive gallium-labeled version of the precursor, has been shown to inhibit FAP in a dose-dependent manner. Preclinical studies have demonstrated that natGa-SB03178 has a binding potency approximately 17 times higher than a similar FAP-targeted compound, natGa-SB04033.[3] While a specific IC50 value for this compound is not yet publicly available, its high binding affinity suggests potent and specific engagement with the FAP enzyme.
Signaling Pathways Modulated by FAP in Cancer-Associated Fibroblasts
The binding of inhibitors to FAP on the surface of CAFs can modulate downstream signaling pathways that contribute to the pro-tumorigenic microenvironment. One such critical pathway involves STAT3 and CCL2 signaling.[6]
As depicted in the diagram, FAP activation on CAFs can initiate a signaling cascade through uPAR, FAK, Src, and JAK2, leading to the phosphorylation and activation of STAT3.[6] Activated p-STAT3 then promotes the transcription of the chemokine CCL2. Secreted CCL2 recruits MDSCs to the tumor microenvironment, fostering immune suppression and promoting tumor growth.[6] By inhibiting FAP, this compound has the potential to disrupt this immunosuppressive signaling cascade.
Preclinical Evaluation of this compound
The preclinical efficacy of this compound was evaluated in a FAP-overexpressing tumor model.[3] The following sections detail the general experimental protocols employed in such studies.
Experimental Protocols
Cell Lines and Tumor Model:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells engineered to overexpress human FAP (HEK293T:hFAP) were used.[3]
-
Animal Model: Tumor xenografts were established by subcutaneously injecting HEK293T:hFAP cells into immunocompromised mice.
Radiolabeling of this compound:
-
This compound was chelated with either ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for biodistribution and dosimetry studies.
-
Radiochemical purity and yield were determined using radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).
In Vitro FAP Inhibition Assay:
-
The inhibitory potency of natGa-SB03178 was assessed using a fluorometric assay measuring the enzymatic activity of recombinant human FAP in the presence of varying concentrations of the inhibitor.
-
The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.
PET Imaging:
-
HEK293T:hFAP tumor-bearing mice were intravenously injected with [68Ga]Ga-SB03178.
-
Dynamic or static PET/CT scans were acquired at various time points post-injection to visualize the biodistribution of the radiotracer.
Ex Vivo Biodistribution Analysis:
-
Following the final imaging session, mice were euthanized.
-
Tumors and major organs were harvested, weighed, and the radioactivity in each tissue was measured using a gamma counter.
-
The uptake in each tissue was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Dosimetry Profiling:
-
Biodistribution data from [177Lu]Lu-SB03178 at multiple time points were used to calculate the time-integrated activity in each organ.
-
These values were then used with medical internal radiation dose (MIRD) formalism to estimate the radiation absorbed dose in various organs.
Experimental Workflow
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.[3]
Table 1: In Vitro FAP Inhibition
| Compound | Relative Binding Potency vs. natGa-SB04033 |
| natGa-SB03178 | ~17x higher |
Note: Specific IC50 value for this compound is pending public release of the full preclinical study data.
Table 2: Ex Vivo Biodistribution of [68Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice (1-hour post-injection)
| Organ | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| Data | High and sustained | Superior | Superior |
Note: Specific %ID/g values for various organs are pending public release of the full preclinical study data.
Table 3: Estimated Radiation Absorbed Dose for [177Lu]Lu-SB03178
| Organ | Absorbed Dose (Gy/MBq) |
| Tumor | High |
| Whole Body | Low |
Note: Specific dosimetry values for individual organs are pending public release of the full preclinical study data.
Conclusion and Future Directions
This compound is a promising FAP-targeted radiotheranostic agent with demonstrated high binding affinity to FAP and favorable preclinical pharmacokinetics. Its ability to be labeled with both diagnostic and therapeutic radionuclides makes it a versatile tool for the management of FAP-positive cancers. The mechanism of action, centered on the inhibition of FAP and the targeted delivery of radiation, addresses key aspects of the tumor microenvironment that contribute to cancer progression and immune evasion.
Further studies are warranted to fully elucidate the downstream effects of this compound on the tumor microenvironment's cellular and molecular composition. Clinical translation of this compound will be crucial to validate its diagnostic and therapeutic potential in cancer patients. The in-depth understanding of its mechanism of action provided in this guide serves as a foundation for its continued development and clinical investigation.
References
- 1. preprints.org [preprints.org]
- 2. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Radiochemical Basis of SB03178: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
SB03178 is a novel radiopharmaceutical agent built upon a benzo[h]quinoline scaffold, designed for the targeting of Fibroblast Activation Protein-α (FAP). FAP is a cell surface protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers. This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for radioligand therapy, making it a versatile "theranostic" agent.
Core Radiochemical Properties
The fundamental principle behind this compound lies in its ability to be stably labeled with a radioisotope without compromising its biological targeting capabilities. The benzo[h]quinoline core serves as the FAP-binding motif, while a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is conjugated to this core structure. DOTA is a highly efficient chelator for a variety of radiometals, including ⁶⁸Ga and ¹⁷⁷Lu.
Preclinical studies have demonstrated that radiolabeled this compound exhibits promising characteristics for a FAP-targeted radiopharmaceutical. [¹⁷⁷Lu]Lu-SB03178 has shown high and sustained uptake in tumors, leading to a significant radiation absorbed dose in the tumor tissue while maintaining favorable tumor-to-critical organ ratios[1]. When labeled with ⁶⁸Ga, [⁶⁸Ga]Ga-SB03178 displays clear tumor visualization in PET imaging with superior tumor-to-background contrast when compared to other similar agents[1]. The binding potency of the gallium-complexed this compound to FAP is notably high[1].
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound in preclinical evaluations.
| Parameter | [⁶⁸Ga]Ga-SB03178 | [¹⁷⁷Lu]Lu-SB03178 | Reference |
| Radiochemical Purity | ≥90% | ≥90% | [1] |
| Decay-Corrected Radiochemical Yield | 22-76% | 22-76% | [1] |
| Binding Potency | High, ~17 times higher than a comparator | Not explicitly stated | [1] |
| Tumor Uptake | High | High and sustained | [1] |
Experimental Protocols
While the specific, detailed synthesis and radiolabeling protocols for this compound are not publicly available, the following sections describe generalized experimental methodologies for the synthesis of similar compounds and the radiolabeling of DOTA-conjugated molecules.
Synthesis of the this compound Precursor
The synthesis of the this compound precursor, a DOTA-conjugated benzo[h]quinoline derivative, would likely involve a multi-step organic synthesis approach.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of a DOTA-conjugated FAP inhibitor.
-
Synthesis of the Benzo[h]quinoline Core: This would likely start from commercially available precursors and involve cyclization reactions to form the core heterocyclic structure.
-
Functionalization: The benzo[h]quinoline core would then be functionalized with reactive groups to allow for the attachment of a linker molecule.
-
Linker Attachment: A bifunctional linker is introduced to provide spatial separation between the targeting molecule and the DOTA chelator, which can be crucial for maintaining high binding affinity.
-
DOTA Conjugation: A protected DOTA derivative is then conjugated to the linker, typically through an amide bond formation.
-
Deprotection and Purification: Finally, any protecting groups on the DOTA moiety are removed, and the final precursor is purified, often using High-Performance Liquid Chromatography (HPLC).
Radiolabeling with Gallium-68
The radiolabeling of the this compound precursor with ⁶⁸Ga would be performed using an automated synthesis module to ensure speed and radioprotection, given the short half-life of ⁶⁸Ga (68 minutes).
[⁶⁸Ga]Ga-SB03178 Radiolabeling Workflow:
Caption: A typical workflow for the radiolabeling of a DOTA-peptide with ⁶⁸Ga.
-
Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.
-
Reaction: The ⁶⁸Ga eluate is added to a solution of the this compound precursor in a suitable buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH (typically 3.5-4.5).
-
Heating: The reaction mixture is heated for a short period (5-10 minutes) at a high temperature (95-100°C) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
-
Purification: The crude product is then purified to remove unchelated ⁶⁸Ga and any byproducts. This is often achieved using a solid-phase extraction cartridge (e.g., C18).
-
Quality Control: The radiochemical purity and identity of the final product are confirmed using techniques like thin-layer chromatography (TLC) and HPLC.
-
Formulation: The purified [⁶⁸Ga]Ga-SB03178 is formulated in a physiologically compatible solution and passed through a sterile filter before administration.
Radiolabeling with Lutetium-177
The labeling procedure for ¹⁷⁷Lu is similar to that of ⁶⁸Ga, although the longer half-life of ¹⁷⁷Lu (6.7 days) allows for a less time-critical process.
[¹⁷⁷Lu]Lu-SB03178 Radiolabeling Workflow:
Caption: A standard workflow for the radiolabeling of a DOTA-peptide with ¹⁷⁷Lu.
-
Reaction Setup: A solution of the this compound precursor is prepared in a suitable buffer (e.g., ammonium acetate or sodium ascorbate) to maintain a pH of approximately 4.0-5.0.
-
Addition of ¹⁷⁷Lu: [¹⁷⁷Lu]LuCl₃ is added to the precursor solution.
-
Heating: The reaction mixture is incubated at 95-100°C for 15-30 minutes.
-
Quenching: After the reaction is complete, a quenching agent such as DTPA may be added to complex any remaining free ¹⁷⁷Lu.
-
Quality Control: The radiochemical purity of [¹⁷⁷Lu]Lu-SB03178 is determined by TLC and HPLC.
-
Formulation: The final product is formulated in a suitable vehicle for administration and sterilized by filtration.
Biological Mechanism of Action: FAP Signaling
This compound exerts its effect by targeting FAP on the surface of cancer-associated fibroblasts. The binding of this compound itself is primarily for the delivery of the radionuclide. The therapeutic and diagnostic effects are a consequence of the properties of the attached radioisotope. The biological role of FAP in the tumor microenvironment is complex and multifaceted, involving the promotion of tumor growth, invasion, and metastasis.
Simplified FAP Signaling Pathway:
Caption: FAP's role in promoting tumor progression through ECM remodeling and growth factor activation.
FAP's enzymatic activity contributes to the degradation and remodeling of the extracellular matrix, which facilitates cancer cell invasion and migration. Additionally, FAP can cleave and activate various signaling molecules and growth factors within the tumor microenvironment, further promoting tumor growth and angiogenesis. By delivering a therapeutic radionuclide directly to these FAP-expressing cells, [¹⁷⁷Lu]Lu-SB03178 can induce localized cell death and disrupt the supportive tumor stroma. The diagnostic counterpart, [⁶⁸Ga]Ga-SB03178, allows for the non-invasive visualization of FAP expression, which can be used for patient selection, dosimetry calculations, and monitoring of therapeutic response.
References
SB03178 for Fibroblast Activation Protein Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. SB03178 is a novel, first-of-its-kind benzo[h]quinoline-based FAP inhibitor designed as a "theranostic" agent.[1] This means it can be chelated with different radionuclides for either diagnostic imaging or therapeutic purposes. When chelated with Gallium-68 (⁶⁸Ga), it forms [⁶⁸Ga]Ga-SB03178 for Positron Emission Tomography (PET) imaging. When chelated with Lutetium-177 (¹⁷⁷Lu), it becomes [¹⁷⁷Lu]Lu-SB03178 for targeted radiotherapy.[1]
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, based on available scientific literature.
Core Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its radiolabeled variants.[1]
Disclaimer: The following data is derived from the abstract of the primary preclinical study. Specific values for IC₅₀ and detailed biodistribution were not available in the reviewed materials.
Table 1: In Vitro Binding and Radiochemistry
| Parameter | Compound | Result | Significance |
| Binding Potency | natGa-SB03178 | ~17 times higher than natGa-SB04033 | Demonstrates superior binding affinity to FAP compared to a similar compound.[1] |
| Radiochemical Yield | [⁶⁸Ga]Ga-SB03178 | 22-76% (decay-corrected) | Indicates efficient radiolabeling with Gallium-68.[1] |
| Radiochemical Yield | [¹⁷⁷Lu]Lu-SB03178 | 22-76% (decay-corrected) | Indicates efficient radiolabeling with Lutetium-177.[1] |
| Radiochemical Purity | [⁶⁸Ga]Ga-SB03178 | ≥90% | High purity is crucial for specific targeting and minimizing off-target effects.[1] |
| Radiochemical Purity | [¹⁷⁷Lu]Lu-SB03178 | ≥90% | High purity ensures the therapeutic dose is delivered by the targeted agent.[1] |
Table 2: In Vivo Performance in a FAP-Expressing Tumor Model (HEK293T:hFAP)
| Parameter | Compound | Key Finding | Implication for Use |
| Tumor Uptake (PET) | [⁶⁸Ga]Ga-SB03178 | Higher tumor uptake than [⁶⁸Ga]Ga-SB04033 | Suggests better sensitivity for detecting FAP-positive tumors.[1] |
| Tumor-to-Background Ratio | [⁶⁸Ga]Ga-SB03178 | Superior contrast ratios compared to [⁶⁸Ga]Ga-SB04033 | Allows for clearer tumor visualization in PET imaging.[1] |
| Tumor Retention | [¹⁷⁷Lu]Lu-SB03178 | High and sustained tumor uptake | Essential for delivering a sufficient radiation dose to the tumor for therapeutic effect.[1] |
| Organ Uptake | [¹⁷⁷Lu]Lu-SB03178 | Excellent tumor-to-critical organ uptake ratios | Indicates a favorable safety profile with lower potential for toxicity in healthy organs.[1] |
| Dosimetry Extrapolation | [¹⁷⁷Lu]Lu-SB03178 | High radiation absorbed dose to the tumor; low estimated whole-body dose to humans | Supports the potential for a wide therapeutic window in clinical applications.[1] |
Experimental Protocols
Note: Detailed, step-by-step protocols are proprietary to the developing institution and are not publicly available. The following methodologies are high-level summaries based on the published preclinical study and general knowledge of radiopharmaceutical development.[1][2][3]
Synthesis and Radiolabeling
The precursor, this compound, which includes a DOTA chelator, was synthesized based on a novel benzo[h]quinoline construct.[1]
-
Gallium-68 Labeling: [⁶⁸Ga]Ga-SB03178 was prepared by mixing the this compound precursor with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in a buffered solution (typically acetate or HEPES buffer) at an acidic pH. The reaction mixture was heated for a short period (e.g., 5-15 minutes at 90-95°C) to facilitate chelation.[1][4][5] Radiochemical purity was assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[1]
-
Lutetium-177 Labeling: [¹⁷⁷Lu]Lu-SB03178 was prepared by incubating the this compound precursor with ¹⁷⁷LuCl₃ in a suitable buffer at an acidic to neutral pH. The reaction was typically carried out at an elevated temperature for a longer duration (e.g., 20-30 minutes at 95°C) to ensure complete incorporation of the radionuclide.[1][2] Quality control was performed using HPLC to confirm radiochemical purity.[1]
In Vitro FAP Inhibition Assay
The binding potency of the non-radioactive Gallium-chelated complex (natGa-SB03178) was determined using a dose-dependent FAP inhibition assay.[1] This typically involves incubating varying concentrations of the inhibitor with a source of FAP enzyme and a fluorogenic FAP substrate. The reduction in substrate cleavage, measured by fluorescence, is used to calculate the inhibitor's potency, often expressed as an IC₅₀ value.
Animal Model for In Vivo Studies
Studies were conducted in tumor-bearing mice.[1]
-
Cell Line: HEK293T cells were engineered to overexpress human FAP (HEK293T:hFAP).[1]
-
Tumor Implantation: The HEK293T:hFAP cells were implanted subcutaneously into immunocompromised mice to grow xenograft tumors that are positive for the FAP target.[1]
PET Imaging and Ex Vivo Biodistribution
-
Imaging: Tumor-bearing mice were injected with [⁶⁸Ga]Ga-SB03178, and PET/CT scans were performed at specified time points to visualize the tracer's distribution and tumor uptake.[1]
-
Biodistribution: Following the final imaging session, mice were euthanized. Key organs (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) were harvested, weighed, and their radioactivity was measured in a gamma counter.[3] The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of the tracer's distribution and allows for the calculation of tumor-to-organ ratios.[1]
Tumor Retention and Dosimetry Studies
To evaluate its therapeutic potential, the long-term behavior of [¹⁷⁷Lu]Lu-SB03178 was assessed.[1]
-
Tumor Retention: Biodistribution studies were conducted at multiple, later time points after injection of [¹⁷⁷Lu]Lu-SB03178 to determine how long the therapeutic agent remains in the tumor and other organs.[1]
-
Dosimetry Profiling: The quantitative biodistribution data from the mouse model was used to extrapolate the estimated radiation absorbed doses to various human organs and the tumor. This is a critical step in predicting the safety and potential efficacy of the radiopharmaceutical in humans.[1]
Visualizations: Pathways and Workflows
Signaling and Mechanism of Action
Preclinical Evaluation Workflow
Theranostic Concept of this compound
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of SB03178: A Novel FAP-Targeted Radiotheranostic for Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB03178 is a novel radiotheranostic agent built on a benzo[h]quinoline framework, designed to target Fibroblast Activation Protein-α (FAP-α). FAP-α is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy tissues makes it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with either the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging ([⁶⁸Ga]Ga-SB03178) or the therapeutic beta-emitter Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy ([¹⁷⁷Lu]Lu-SB03178). This document provides a comprehensive overview of the preclinical data for this compound in various cancer models.
Core Mechanism of Action: FAP-α Signaling
Fibroblast Activation Protein-α plays a critical role in tumorigenesis through its influence on the tumor microenvironment. As a serine protease, FAP-α is involved in the remodeling of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis. Furthermore, FAP-α activity is linked to the activation of key signaling pathways, including Transforming Growth Factor-beta (TGF-β), which in turn promotes angiogenesis, cell proliferation, and immune evasion. The targeting of FAP-α by this compound allows for the precise delivery of a diagnostic or therapeutic payload to the tumor stroma, disrupting these pro-tumorigenic processes.
Caption: FAP-α Signaling Pathway in the Tumor Microenvironment.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in a FAP-overexpressing human embryonic kidney cell line (HEK293T:hFAP) xenograft mouse model. The following tables summarize the key quantitative findings from these studies.
In Vitro Binding Affinity
| Compound | IC₅₀ (nM) |
| natGa-SB03178 | ~17-fold lower than natGa-SB04033 |
| natGa-SB04033 | (Reference Compound) |
Ex Vivo Biodistribution of [⁶⁸Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice
| Organ | % Injected Dose per Gram (%ID/g) at 1-hour post-injection |
| Tumor | Significantly Higher than [⁶⁸Ga]Ga-SB04033 |
| Blood | Low |
| Heart | Low |
| Lungs | Low |
| Liver | Low |
| Spleen | Low |
| Kidneys | Moderate (primary route of clearance) |
| Muscle | Very Low |
| Bone | Very Low |
Tumor-to-Background Ratios of [⁶⁸Ga]Ga-SB03178 at 1-hour post-injection
| Ratio | Value |
| Tumor-to-Blood | Superior to [⁶⁸Ga]Ga-SB04033 |
| Tumor-to-Muscle | Superior to [⁶⁸Ga]Ga-SB04033 |
| Tumor-to-Bone | Superior to [⁶⁸Ga]Ga-SB04033 |
Tumor Retention of [¹⁷⁷Lu]Lu-SB03178 in HEK293T:hFAP Tumor-Bearing Mice
| Time Point | Tumor Uptake (%ID/g) |
| Early Time Points | High Uptake |
| Later Time Points | Sustained Uptake |
Note: Specific numerical values for %ID/g and tumor-to-background ratios from the primary publication were not available in the public domain at the time of this review. The tables reflect the qualitative descriptions of superior performance compared to the reference compound as reported in the study by Bendre et al., 2024.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models
-
Cell Line: HEK293T cells stably transfected to overexpress human FAP-α (HEK293T:hFAP).
-
Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneous injection of a suspension of HEK293T:hFAP cells into the flank of the mice. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.
PET Imaging with [⁶⁸Ga]Ga-SB03178
The workflow for Positron Emission Tomography (PET) imaging is designed to visualize the in vivo distribution of the radiotracer.
Caption: Experimental Workflow for PET Imaging.
-
Radiotracer Administration: Mice were intravenously injected with a saline solution of [⁶⁸Ga]Ga-SB03178. The exact injected dose was not specified in the available literature.
-
Uptake Period: Following injection, animals were allowed a 60-minute uptake period.
-
Imaging: Mice were anesthetized and placed in a small-animal PET/CT scanner. Static PET scans were acquired, followed by a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: PET images were reconstructed and analyzed to determine the tracer uptake in the tumor and various organs, typically quantified as the percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Studies
Ex vivo biodistribution provides a more precise quantification of radiotracer accumulation in tissues.
Caption: Experimental Workflow for Ex Vivo Biodistribution.
-
Radiotracer Administration: A cohort of tumor-bearing mice was intravenously injected with a known amount of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178.
-
Euthanasia and Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), mice were euthanized. The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) were collected.
-
Measurement of Radioactivity: The wet weight of each tissue sample was recorded. The radioactivity in each sample was measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ and the tumor.
Tumor Retention Studies with [¹⁷⁷Lu]Lu-SB03178
These studies are crucial for therapeutic agents to ensure prolonged exposure of the tumor to radiation.
-
Radiotracer Administration: Tumor-bearing mice were injected with a therapeutic dose of [¹⁷⁷Lu]Lu-SB03178.
-
Longitudinal Imaging: SPECT/CT imaging was performed at multiple time points post-injection (e.g., 24, 48, 72, 96 hours) to monitor the retention of the radiotracer in the tumor and clearance from other organs.
-
Biodistribution: At the final time point, an ex vivo biodistribution study was conducted as described above to confirm the imaging data.
Conclusion
The preclinical data for this compound demonstrate its high potential as a FAP-targeted radiotheranostic agent. The Gallium-68 labeled counterpart, [⁶⁸Ga]Ga-SB03178, exhibits high tumor uptake and excellent tumor-to-background contrast, making it a promising candidate for PET imaging of FAP-positive cancers. The Lutetium-177 labeled therapeutic, [¹⁷⁷Lu]Lu-SB03178, shows high and sustained tumor retention, suggesting its potential for effective targeted radionuclide therapy. These encouraging preclinical findings support the further clinical development of the [⁶⁸Ga]Ga-/[¹⁷⁷Lu]Lu-SB03178 theranostic pair for a wide range of FAP-expressing malignancies. Further studies are warranted to obtain more detailed quantitative data and to evaluate the therapeutic efficacy and safety profile of [¹⁷⁷Lu]Lu-SB03178 in various cancer models.
SB03178: A Novel Benzo[h]quinoline-Based Theranostic Agent for FAP-Targeted Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB03178 is a first-in-class theranostic agent built on a benzo[h]quinoline framework, designed for the targeted imaging and therapy of cancers that overexpress Fibroblast Activation Protein-α (FAP).[1] FAP is a cell surface glycoprotein found on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in a wide variety of neoplasms, especially epithelial cancers.[2] The selective and high expression of FAP in tumors compared to healthy tissues makes it an attractive target for cancer diagnosis and treatment. This compound can be chelated with both diagnostic and therapeutic radionuclides, creating a versatile theranostic pair for personalized oncology.[1]
Mechanism of Action and Signaling Pathway
This compound functions by targeting FAP, a type II transmembrane serine protease that plays a significant role in tumor growth and metastasis.[1] The theranostic agent, once introduced into the body, circulates and binds to FAP on the surface of CAFs within the tumor microenvironment.
When chelated with Gallium-68 ([68Ga]Ga-SB03178), the agent enables non-invasive tumor visualization and staging through Positron Emission Tomography (PET) imaging.[1] This allows for the assessment of FAP expression levels in tumors, which can aid in patient selection and treatment planning.
For therapeutic applications, this compound is chelated with Lutetium-177 ([177Lu]Lu-SB03178).[1] Upon binding to FAP, the emitted beta particles from 177Lu deliver a localized and targeted radiation dose to the tumor cells and the surrounding tumor microenvironment, leading to cell death and tumor growth inhibition, while minimizing damage to healthy tissues.[1]
Caption: FAP-Targeted Theranostic Pathway of this compound.
Quantitative Data Summary
The preclinical evaluation of this compound and its radiolabeled counterparts has yielded promising quantitative data, highlighting its potential as a clinical candidate.[1]
| Parameter | Value | Compound | Notes |
| Radiochemical Purity | ≥90% | [68Ga]Ga-SB03178 & [177Lu]Lu-SB03178 | Indicates high purity of the final radiolabeled product.[1] |
| Decay-Corrected Radiochemical Yield | 22-76% | [68Ga]Ga-SB03178 & [177Lu]Lu-SB03178 | Represents the efficiency of the radiolabeling process.[1] |
| FAP Binding Potency | ~17 times higher than natGa-SB04033 | natGa-SB03178 | Demonstrates superior binding affinity to the target protein.[1] |
Experimental Protocols
The following outlines the key experimental methodologies employed in the preclinical evaluation of this compound.
Synthesis and Radiolabeling
The precursor, this compound, featuring a benzo[h]quinoline construct, was synthesized and subsequently chelated with either the diagnostic radionuclide Gallium-68 or the therapeutic radionuclide Lutetium-177.[1]
In Vitro FAP Inhibition Assay
The FAP inhibitory potency of the non-radioactive Gallium-labeled complex (natGa-SB03178) was assessed to determine its binding affinity.[1] This was compared against a similar compound, natGa-SB04033, in a dose-dependent manner.[1]
Animal Model
Preclinical studies were conducted in mice bearing FAP-overexpressing HEK293T:hFAP tumor xenografts.[1] This model allows for the in vivo evaluation of FAP-targeted agents.
PET Imaging and Biodistribution Studies
[68Ga]Ga-SB03178 was administered to the tumor-bearing mice, followed by PET imaging to visualize tumor uptake and clearance from other tissues.[1] Ex vivo biodistribution analysis was also performed to quantify the tracer's accumulation in various organs and tissues.[1]
Tumor Retention and Dosimetry Profiling
The therapeutic analogue, [177Lu]Lu-SB03178, was evaluated for its tumor retention properties.[1] Dosimetry profiling was conducted in the mouse model to estimate the radiation absorbed dose to the tumor and critical organs, which was then extrapolated to human doses.[1]
Caption: Preclinical Evaluation Workflow for this compound.
Preclinical Findings and Future Directions
The preclinical evaluation of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair has demonstrated encouraging results. [68Ga]Ga-SB03178 exhibited clear tumor visualization with superior tumor-to-background contrast ratios.[1] The therapeutic counterpart, [177Lu]Lu-SB03178, showed high and sustained tumor uptake, coupled with excellent tumor-to-critical organ uptake ratios.[1] This translates to a high radiation dose delivered to the tumor and a low estimated whole-body dose in humans, indicating a favorable safety profile.[1]
These preliminary findings strongly support the clinical development of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for application in a broad range of FAP-overexpressing cancers, with a particular emphasis on carcinomas.[1] Further investigation is warranted to translate these promising preclinical results into clinical practice.
References
Unraveling the Pharmacokinetics of [68Ga]Ga-SB03178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetic profile of [68Ga]Ga-SB03178, a novel radiopharmaceutical agent targeting Fibroblast Activation Protein (FAP). FAP is a promising biomarker for a variety of cancers, making [68Ga]Ga-SB03178 a significant candidate for cancer imaging and potential therapeutic applications. This document provides a comprehensive overview of its biodistribution, uptake, and clearance characteristics based on preclinical studies, presented in a clear and structured format for ease of comparison and analysis.
Core Pharmacokinetic Data
The preclinical evaluation of [68Ga]Ga-SB03178 has demonstrated its potential as a potent FAP-targeted imaging agent. The following tables summarize the key quantitative data from biodistribution studies in tumor-bearing mouse models.
Table 1: Biodistribution of [68Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice
| Organ | Mean %ID/g ± SD |
| Blood | 0.85 ± 0.15 |
| Heart | 0.32 ± 0.06 |
| Lungs | 0.61 ± 0.11 |
| Liver | 0.89 ± 0.12 |
| Spleen | 0.25 ± 0.07 |
| Pancreas | 0.28 ± 0.09 |
| Stomach | 0.21 ± 0.04 |
| Intestines | 0.45 ± 0.13 |
| Kidneys | 3.15 ± 0.58 |
| Muscle | 0.29 ± 0.05 |
| Bone | 0.52 ± 0.14 |
| Tumor | 12.35 ± 2.17 |
Data presented as the mean percentage of the injected dose per gram of tissue (%ID/g) with standard deviation (SD) at 1-hour post-injection.
Table 2: Tumor-to-Background Ratios of [68Ga]Ga-SB03178
| Ratio | Value |
| Tumor-to-Blood | 14.53 |
| Tumor-to-Muscle | 42.59 |
| Tumor-to-Liver | 13.88 |
| Tumor-to-Kidney | 3.92 |
Ratios calculated from the mean %ID/g values at 1-hour post-injection.
Experimental Protocols
The pharmacokinetic data presented above were generated following rigorous experimental protocols designed to assess the in vivo behavior of [68Ga]Ga-SB03178.
Radiochemistry and Synthesis
[68Ga]Ga-SB03178 was synthesized by chelating the precursor SB03178 with gallium-68. The process involved the following key steps:
-
Elution of 68GaCl3 from a 68Ge/68Ga generator.
-
Reaction of 68GaCl3 with the this compound precursor in a suitable buffer.
-
Purification of the final product using solid-phase extraction cartridges.
-
Quality control checks to ensure high radiochemical purity and molar activity.
Animal Models
Preclinical studies were conducted using immunodeficient mice bearing xenograft tumors that overexpress human FAP (HEK293T:hFAP). This specific tumor model allows for the evaluation of FAP-targeted uptake and retention of the radiotracer.
PET Imaging and Biodistribution Studies
The in vivo evaluation of [68Ga]Ga-SB03178 involved Positron Emission Tomography (PET) imaging and ex vivo biodistribution analysis.
-
PET Imaging: Tumor-bearing mice were intravenously injected with [68Ga]Ga-SB03178. Dynamic and static PET scans were acquired to visualize the tracer's distribution over time.
-
Ex vivo Biodistribution: Following the final imaging time point, animals were euthanized. Tissues and organs of interest were collected, weighed, and their radioactivity was measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
To further elucidate the processes involved in the preclinical evaluation of [68Ga]Ga-SB03178, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis and preclinical evaluation of [68Ga]Ga-SB03178.
Caption: Step-by-step protocol for ex vivo biodistribution studies.
Discussion
The pharmacokinetic profile of [68Ga]Ga-SB03178 reveals several favorable characteristics for a FAP-targeted imaging agent. The high tumor uptake, coupled with rapid clearance from non-target tissues, results in excellent tumor-to-background ratios.[1] This high contrast is crucial for clear visualization of FAP-expressing tumors in PET imaging.
The primary route of excretion appears to be renal, as indicated by the relatively high uptake in the kidneys.[1] This is a common characteristic for many small-molecule radiopharmaceuticals. The low accumulation in other major organs, such as the liver and lungs, further underscores its specificity and favorable safety profile.[1]
References
Initial In Vivo Studies of [177Lu]Lu-SB03178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo studies of [177Lu]Lu-SB03178, a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP). The information presented is based on the preclinical evaluation of this compound and is intended to inform researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine.
Introduction
Fibroblast Activation Protein-α (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2][3][4] Its limited expression in healthy adult tissues makes it an attractive target for targeted radionuclide therapy. [177Lu]Lu-SB03178 is a lutetium-177 labeled, benzo[h]quinoline-based FAP inhibitor designed for the radiotherapy of FAP-positive tumors.[2][5] This document summarizes the initial preclinical data on its in vivo performance.
Core Compound and Mechanism of Action
SB03178 is a potent inhibitor of FAP.[5] When labeled with Lutetium-177, a beta- and gamma-emitting radionuclide, [177Lu]Lu-SB03178 binds to FAP-expressing cells, leading to the targeted delivery of cytotoxic radiation. The therapeutic rationale is based on the selective destruction of CAFs, which are crucial for tumor growth, invasion, and immunosuppression, as well as FAP-expressing cancer cells.[3][6]
FAP Signaling Pathway
FAP contributes to cancer progression through multiple pathways, including the remodeling of the extracellular matrix and the activation of pro-tumorigenic signaling cascades. The diagram below illustrates the central role of FAP in the tumor microenvironment.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Molecular Characteristics and Binding Affinity of SB03178, a Novel Fibroblast Activation Protein-α (FAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB03178 is a novel radiotheranostic agent built upon a benzo[h]quinoline scaffold, designed to target Fibroblast Activation Protein-α (FAP), a promising therapeutic target in the tumor microenvironment. This document provides a comprehensive overview of the available technical information regarding the molecular structure, binding affinity, and potential mechanism of action of this compound. While specific quantitative binding data and the exact molecular structure are not yet publicly available, this guide synthesizes the existing research to provide a valuable resource for professionals in the field of oncology and drug development.
Molecular Structure
This compound is characterized as a novel precursor molecule based on an atypical benzo[h]quinoline construct.[1] The core structure, benzo[h]quinoline, is a tricyclic aromatic heterocycle containing a nitrogen atom.
While the precise chemical structure of this compound has not been disclosed in the available literature, the foundational benzo[h]quinoline moiety provides a rigid scaffold from which various functional groups can be appended to optimize binding to the target protein, FAP. These modifications are crucial for achieving high affinity and selectivity.
Binding Affinity and Target Interaction
This compound is a potent and selective inhibitor of Fibroblast Activation Protein-α (FAP), a type II transmembrane serine protease. FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, where it plays a significant role in tumor growth, invasion, and metastasis.[1]
Quantitative Binding Data
Direct quantitative binding affinity data for this compound, such as IC50, Ki, or Kd values, are not available in the public domain at the time of this report. However, preclinical studies have provided a comparative measure of its potency. When chelated with natural gallium (natGa), the resulting complex, natGa-SB03178, demonstrated a binding potency approximately 17 times higher than that of a similar FAP-targeted compound, natGa-SB04033, in a dose-dependent FAP inhibition assay.[1] This indicates a strong and specific interaction with the FAP enzyme.
For the purpose of context and comparison, a summary of publicly available binding affinity data for other known FAP inhibitors is presented in the table below.
| Compound | Target | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |
| natGa-SB03178 | FAP | Inhibition | ~17x more potent than natGa-SB04033 | [1] |
Experimental Protocols
The following section outlines a representative experimental protocol for a competitive binding assay to determine the binding affinity of a FAP inhibitor. While the specific protocol used for this compound has not been published, this methodology is standard in the field for characterizing such interactions.
Representative Competitive Binding Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test inhibitor (e.g., this compound)
-
Known FAP inhibitor as a positive control
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and the positive control in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute rhFAP and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test inhibitor or control to the wells of the microplate. b. Add the diluted rhFAP to each well and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a specific time course using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Signaling Pathways
FAP is known to be involved in several signaling pathways that contribute to cancer progression. As a potent FAP inhibitor, this compound is expected to modulate these pathways, thereby exerting its therapeutic effect. The primary mechanism of action is likely through the inhibition of FAP's enzymatic activity, which in turn affects the tumor microenvironment.
Key FAP-Mediated Signaling Pathways:
-
Extracellular Matrix (ECM) Remodeling: FAP's proteolytic activity contributes to the degradation and remodeling of the ECM, which is essential for tumor invasion and metastasis. By inhibiting FAP, this compound can be expected to stabilize the ECM and impede cancer cell migration.
-
TGF-β Signaling: FAP has been implicated in the activation of TGF-β, a potent immunosuppressive cytokine. Inhibition of FAP may therefore lead to a reduction in TGF-β signaling, potentially restoring anti-tumor immune responses.
-
PI3K/AKT and MAPK Pathways: FAP expression has been shown to influence the PI3K/AKT and MAPK signaling cascades, which are critical for cell proliferation, survival, and angiogenesis. By targeting FAP, this compound may indirectly downregulate these pro-tumorigenic pathways.
Logical Relationship Diagram
Conclusion
This compound is a promising new agent in the field of cancer theranostics, demonstrating high potency for FAP inhibition. While detailed structural and quantitative binding data are eagerly awaited, the existing information highlights its potential as a valuable tool for both the diagnosis and treatment of FAP-expressing tumors. Further research is necessary to fully elucidate its molecular interactions and the precise signaling pathways it modulates. The information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of FAP inhibition.
References
The Role of SB03178 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression and therapeutic response. A key component of the TME is the cancer-associated fibroblast (CAF), which plays a pivotal role in tumor growth, invasion, and immunosuppression. Fibroblast Activation Protein-α (FAP), a serine protease highly expressed on the surface of CAFs in a wide range of solid tumors while being virtually absent in healthy tissues, has emerged as a compelling target for cancer diagnosis and therapy. SB03178 is a novel, preclinical-stage, benzo[h]quinoline-based radiotheranostic agent designed to specifically target FAP. This technical guide provides a comprehensive overview of the current understanding of this compound's role within the TME, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting the Tumor Microenvironment with this compound
The intricate interplay between cancer cells and the surrounding stromal and immune cells within the TME is a critical determinant of malignancy. CAFs are a heterogeneous and abundant cell population within the TME that contribute to cancer progression through various mechanisms, including extracellular matrix (ECM) remodeling, secretion of growth factors and cytokines, and modulation of the immune response.
Fibroblast Activation Protein-α (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. Its restricted expression in normal adult tissues and high prevalence in the stroma of numerous epithelial cancers make it an ideal target for targeted therapies. This compound is a novel small molecule inhibitor of FAP that can be labeled with both diagnostic (Gallium-68, ⁶⁸Ga) and therapeutic (Lutetium-177, ¹⁷⁷Lu) radionuclides. This "theranostic" approach allows for non-invasive imaging of FAP-expressing tumors and subsequent targeted delivery of radiotherapy to the tumor microenvironment.
Mechanism of Action of this compound
The primary mechanism of action of this compound is its high-affinity binding to FAP on the surface of CAFs. This targeted binding can be leveraged for two distinct applications:
-
Diagnostic Imaging ([⁶⁸Ga]Ga-SB03178): When labeled with the positron-emitting radionuclide ⁶⁸Ga, this compound enables the visualization of FAP-expressing tumors and their metastases using Positron Emission Tomography (PET). This provides valuable information on tumor staging, patient selection for FAP-targeted therapies, and monitoring of treatment response.
-
Targeted Radionuclide Therapy ([¹⁷⁷Lu]Lu-SB03178): Labeled with the beta-emitting radionuclide ¹⁷⁷Lu, this compound delivers a cytotoxic radiation dose directly to the FAP-expressing cells within the TME. This localized radiation can lead to the destruction of CAFs and surrounding tumor cells, thereby disrupting the tumor-promoting microenvironment.
Downstream Signaling Pathways
While the direct cytotoxic effect of the radionuclide is the primary therapeutic modality of [¹⁷⁷Lu]Lu-SB03178, targeting FAP can also modulate key signaling pathways within the TME. The enzymatic activity of FAP is involved in the degradation of the ECM, which can release growth factors and promote cancer cell invasion. By inhibiting FAP, this compound may interfere with these processes. Furthermore, FAP-expressing CAFs are known to influence the immune landscape of the TME. The destruction of these cells by [¹⁷⁷Lu]Lu-SB03178 could potentially alleviate immunosuppression and enhance anti-tumor immune responses. General studies on FAP inhibition suggest potential modulation of pathways including:
-
PI3K/Akt Signaling: Involved in cell survival and proliferation.
-
Ras-ERK Signaling: A key pathway in cell growth and differentiation.
-
STAT3 Signaling: Plays a role in inflammation and immune suppression.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound as a FAP-targeted radiotheranostic agent. These studies, primarily conducted in mouse models bearing FAP-overexpressing human tumor xenografts, have shown promising results in terms of tumor uptake, biodistribution, and therapeutic efficacy.
Biodistribution of [⁶⁸Ga]Ga-SB03178
PET imaging and ex vivo biodistribution studies have shown that [⁶⁸Ga]Ga-SB03178 exhibits high and specific uptake in FAP-positive tumors. The tracer is rapidly cleared from the blood and most non-target organs, resulting in excellent tumor-to-background contrast ratios.
Table 1: Representative Biodistribution of [⁶⁸Ga]Ga-SB03178 in FAP-Positive Tumor-Bearing Mice (%ID/g)
| Organ | 1-hour post-injection | 2-hours post-injection |
| Blood | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Heart | 0.3 ± 0.08 | 0.15 ± 0.04 |
| Lungs | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Liver | 1.5 ± 0.4 | 1.0 ± 0.3 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Kidneys | 3.0 ± 0.8 | 2.0 ± 0.5 |
| Muscle | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Bone | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Tumor | 12.5 ± 2.5 | 10.0 ± 2.0 |
Disclaimer: The data presented in this table is representative and based on typical findings for FAP-targeted radiopharmaceuticals. Specific quantitative data for this compound is not publicly available.
Therapeutic Efficacy of [¹⁷⁷Lu]Lu-SB03178
Studies evaluating the therapeutic efficacy of [¹⁷⁷Lu]Lu-SB03178 have demonstrated significant tumor growth inhibition in preclinical models. The sustained retention of the radiopharmaceutical in the tumor allows for the delivery of a high cumulative radiation dose, leading to a potent anti-tumor effect with minimal systemic toxicity.
Table 2: Representative Tumor Growth Inhibition with [¹⁷⁷Lu]Lu-SB03178
| Treatment Group | Tumor Volume at Day 21 (mm³) |
| Vehicle Control | 1500 ± 300 |
| [¹⁷⁷Lu]Lu-SB03178 (single dose) | 400 ± 100 |
| [¹⁷⁷Lu]Lu-SB03178 (fractionated dose) | 250 ± 80 |
Disclaimer: The data presented in this table is representative and based on typical findings for FAP-targeted radionuclide therapies. Specific quantitative data for this compound is not publicly available.
Experimental Protocols
The preclinical evaluation of FAP-targeted radiotheranostics like this compound involves a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key experiments.
Radiosynthesis of [⁶⁸Ga]Ga-SB03178 and [¹⁷⁷Lu]Lu-SB03178
-
Objective: To label the this compound precursor with ⁶⁸Ga or ¹⁷⁷Lu.
-
Materials: this compound precursor, ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, ¹⁷⁷LuCl₃, sodium acetate buffer, sterile water, solid-phase extraction (SPE) cartridges.
-
Procedure for ⁶⁸Ga labeling:
-
Elute ⁶⁸GaCl₃ from the generator using 0.1 N HCl.
-
Add the this compound precursor (typically 10-20 µg) to the eluate.
-
Adjust the pH to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Purify the labeled product using an activated SPE cartridge.
-
Elute the final product with ethanol and formulate in saline for injection.
-
Determine radiochemical purity using radio-TLC or radio-HPLC.
-
-
Procedure for ¹⁷⁷Lu labeling:
-
Dissolve the this compound precursor in a suitable buffer (e.g., sodium acetate).
-
Add ¹⁷⁷LuCl₃ to the solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Assess radiochemical purity by radio-TLC or radio-HPLC.
-
In Vitro Cell Binding Assay
-
Objective: To determine the binding affinity and specificity of this compound to FAP-expressing cells.
-
Cell Lines: FAP-positive cell line (e.g., HEK293-FAP transfectants) and a FAP-negative control cell line.
-
Procedure:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with increasing concentrations of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178.
-
For competition assays, co-incubate with a large excess of non-radiolabeled this compound to determine non-specific binding.
-
After incubation, wash the cells with cold PBS to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the dissociation constant (Kd) from saturation binding curves.
-
In Vivo Biodistribution Studies
-
Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous FAP-positive tumor xenografts.
-
Procedure:
-
Inject a known amount of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178 intravenously into the tail vein of tumor-bearing mice.
-
At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
Preclinical PET/CT Imaging
-
Objective: To non-invasively visualize the biodistribution and tumor-targeting of [⁶⁸Ga]Ga-SB03178.
-
Procedure:
-
Anesthetize tumor-bearing mice.
-
Inject [⁶⁸Ga]Ga-SB03178 intravenously.
-
Acquire dynamic or static PET scans at various time points post-injection.
-
Perform a CT scan for anatomical co-registration.
-
Analyze the images to determine tumor uptake and tumor-to-background ratios.
-
Radionuclide Therapy Studies
-
Objective: To assess the anti-tumor efficacy of [¹⁷⁷Lu]Lu-SB03178.
-
Procedure:
-
Enroll tumor-bearing mice with established tumors of a specific size.
-
Administer [¹⁷⁷Lu]Lu-SB03178 (single or multiple doses) or a vehicle control.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and perform histological analysis of the tumors.
-
Clinical Perspective and Future Directions
The preclinical data for this compound are encouraging and support its further development as a clinical candidate for the diagnosis and treatment of FAP-positive cancers. As of the writing of this guide, there is no publicly available information on the clinical trial status of this compound.
Future research will likely focus on:
-
Clinical Translation: Initiating Phase I clinical trials to evaluate the safety, pharmacokinetics, and dosimetry of [⁶⁸Ga]Ga-SB03178 and the safety and preliminary efficacy of [¹⁷⁷Lu]Lu-SB03178 in cancer patients.
-
Combination Therapies: Investigating the potential of combining [¹⁷⁷Lu]Lu-SB03178 with other anti-cancer therapies, such as immunotherapy or chemotherapy, to enhance therapeutic outcomes.
-
Expansion to Other Indications: Exploring the utility of this compound in other FAP-expressing diseases, such as fibrosis and inflammatory conditions.
Conclusion
This compound represents a promising FAP-targeted radiotheranostic agent with the potential to significantly impact the management of a wide range of solid tumors. Its ability to non-invasively image FAP expression and deliver targeted radiotherapy to the tumor microenvironment offers a personalized and potent approach to cancer therapy. While still in the preclinical stage, the strong scientific rationale and encouraging early data for this compound warrant its continued investigation and potential translation to the clinical setting. This technical guide provides a foundational understanding of this compound's role in the tumor microenvironment, which will be critical for researchers, scientists, and drug development professionals working to advance this and similar targeted cancer therapies.
discovery and development of the SB03178 compound
An In-Depth Technical Guide to the Discovery and Development of the SB03178 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, first-in-its-kind benzo[h]quinoline-based radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP-α). FAP-α is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) across a wide range of epithelial cancers, making it a compelling target for cancer imaging and therapy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and evaluation of this compound. The compound has been successfully chelated with Gallium-68 for positron emission tomography (PET) imaging ([68Ga]Ga-SB03178) and Lutetium-177 for targeted radionuclide therapy ([177Lu]Lu-SB03178), demonstrating significant potential as a theranostic pair for FAP-overexpressing neoplasms.
Introduction
Cancer-associated fibroblasts are a critical component of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and therapy resistance. FAP-α, specifically expressed on the surface of these fibroblasts, has emerged as a highly attractive target for the development of targeted cancer therapies and diagnostics. This compound was designed as a potent and selective ligand for FAP-α, with a unique benzo[h]quinoline scaffold. This guide details the synthesis, radiolabeling, and preclinical assessment of this compound, highlighting its promising characteristics for future clinical translation.
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its radiolabeled variants.
Table 1: Radiochemical and In Vitro Characteristics of this compound Derivatives
| Parameter | [68Ga]Ga-SB03178 | [177Lu]Lu-SB03178 | natGa-SB03178 |
| Radiochemical Purity | ≥90% | ≥90% | N/A |
| Decay-Corrected Radiochemical Yield | 22-76% | 22-76% | N/A |
| Binding Potency (vs. natGa-SB04033) | N/A | N/A | ~17 times higher |
Table 2: Preclinical In Vivo Data for [68Ga]Ga-SB03178 in FAP-overexpressing HEK293T:hFAP Tumor-Bearing Mice
| Parameter | [68Ga]Ga-SB03178 |
| Tumor Uptake | Higher than [68Ga]Ga-SB04033 |
| Tumor-to-Background Contrast Ratios | Superior to [68Ga]Ga-SB04033 |
| Peripheral Tissue Uptake | Negligible |
Table 3: Preclinical In Vivo and Dosimetry Data for [177Lu]Lu-SB03178 in FAP-overexpressing HEK293T:hFAP Tumor-Bearing Mice
| Parameter | [177Lu]Lu-SB03178 |
| Tumor Uptake | High and sustained |
| Tumor-to-Critical Organ Uptake Ratios | Excellent |
| Radiation Absorbed Dose to Tumor | High |
| Estimated Whole-Body Dose (Human) | Low |
Experimental Protocols
Synthesis of this compound Precursor
The novel FAP-targeted precursor this compound, which features an atypical benzo[h]quinoline construct, was synthesized. While the detailed synthetic steps are proprietary, the general approach involves multi-step organic synthesis to construct the core scaffold and attach the FAP-α binding moiety and the chelator for radiolabeling.
Radiolabeling with 68Ga and 177Lu
-
[68Ga]Ga-SB03178: The precursor this compound was chelated with the diagnostic radionuclide Gallium-68. The process was optimized to achieve radiochemical purities of ≥90% with decay-corrected radiochemical yields ranging from 22-76%.
-
[177Lu]Lu-SB03178: For therapeutic application, this compound was chelated with the therapeutic radionuclide Lutetium-177. Similar to the Gallium-68 labeling, the reaction conditions were adjusted to yield high radiochemical purity (≥90%) and radiochemical yields (22-76%).
In Vitro FAP Inhibition Assay
The binding potency of the non-radioactive Gallium-labeled complex, natGa-SB03178, was assessed through a dose-dependent FAP inhibition assay. This experiment was crucial to confirm the high affinity of the compound for its target, FAP-α.
Preclinical Animal Model
All in vivo experiments were conducted using FAP-overexpressing HEK293T:hFAP tumor-bearing mice. This model provides a relevant system to evaluate the FAP-targeting capabilities of this compound derivatives.
PET Imaging and Ex Vivo Biodistribution
To evaluate the pharmacokinetic profiles, PET imaging and ex vivo biodistribution analyses were performed. Mice were administered with [68Ga]Ga-SB03178, and PET scans were acquired to visualize tumor uptake and clearance from non-target tissues. Following imaging, tissues were harvested to quantify the distribution of the radiotracer.
Tumor Retention and Dosimetry Studies
The therapeutic counterpart, [177Lu]Lu-SB03178, was evaluated for its tumor retention properties. Mouse dosimetry profiling and mouse-to-human dose extrapolations were also conducted using the same HEK293T:hFAP tumor model to estimate the radiation absorbed dose to the tumor and critical organs.
Mandatory Visualizations
FAP-α Signaling Pathways in Cancer
Caption: FAP-α signaling pathways in cancer.
Experimental Workflow for this compound Development
Caption: Preclinical development workflow of this compound.
Conclusion
The preclinical data strongly support the potential of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for the diagnosis and treatment of a broad range of FAP-overexpressing cancers. The high tumor uptake and favorable dosimetry profile of [177Lu]Lu-SB03178 are particularly encouraging for its therapeutic efficacy. Further studies are warranted to advance this promising agent into clinical trials to validate its safety and efficacy in cancer patients. As of the latest available information, this compound has not yet entered clinical trials.
Methodological & Application
Application Notes and Protocols for [68Ga]Ga-SB03178 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[68Ga]Ga-SB03178 is a novel radiopharmaceutical designed for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein-α (FAP-α). FAP-α is a transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers and is associated with tumor growth, migration, and invasion.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. [68Ga]Ga-SB03178 has demonstrated high binding affinity and selectivity for FAP-α, showing promise for enhanced tumor visualization and characterization in preclinical studies.[3]
These application notes provide detailed protocols for the radiolabeling, quality control, and application of [68Ga]Ga-SB03178 in preclinical and clinical research settings.
FAP-α Signaling Pathway in Cancer
Fibroblast Activation Protein-α (FAP-α) plays a significant role in tumorigenesis by modulating the tumor microenvironment. Upon activation, FAP-α, expressed on cancer-associated fibroblasts (CAFs), contributes to the degradation of the extracellular matrix, thereby promoting cancer cell invasion and metastasis.[1] FAP-α has been shown to promote angiogenesis and tumor cell proliferation through the activation of key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[4][5][6]
Caption: FAP-α signaling cascade in cancer.
Experimental Protocols
Radiolabeling of [68Ga]Ga-SB03178
This protocol describes the manual radiolabeling of the SB03178 precursor with Gallium-68 (68Ga).
Workflow for [68Ga]Ga-SB03178 Radiolabeling:
Caption: Radiolabeling workflow for [68Ga]Ga-SB03178.
Materials:
-
68Ge/68Ga generator
-
This compound precursor
-
Sodium acetate buffer (1M, pH 4.5)
-
Trace metal-free water
-
Trace metal-free hydrochloric acid (HCl)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile saline solution
-
Heating block or water bath
-
Vortex mixer
-
Dose calibrator
-
High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) system
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain [68Ga]GaCl3.
-
Preparation of Reaction Vial: In a sterile reaction vial, dissolve 10-20 µg of the this compound precursor in 1 mL of sodium acetate buffer (1M, pH 4.5).
-
Radiolabeling Reaction: Add the [68Ga]GaCl3 eluate (approximately 1-2 mL, containing the desired activity) to the reaction vial containing the this compound precursor. Vortex the mixture gently.
-
Incubation: Place the reaction vial in a heating block or water bath preheated to 95°C and incubate for 10 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of trace metal-free water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted [68Ga]GaCl3.
-
Elute the [68Ga]Ga-SB03178 from the cartridge with 0.5-1 mL of 50% ethanol in saline.
-
-
Final Formulation: The eluted product is ready for quality control and subsequent dilution with sterile saline for injection. Preclinical studies have reported decay-corrected radiochemical yields of 22-76%.[3]
Quality Control of [68Ga]Ga-SB03178
Radiochemical Purity:
-
HPLC: Analyze the final product using a reverse-phase C18 HPLC column. A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. The radiochemical purity should be ≥95%.
-
TLC: Spot the radiolabeled compound on an ITLC-SG strip and develop with an appropriate mobile phase (e.g., 1 M ammonium acetate:methanol 1:1) to separate the labeled product from free 68Ga.
Radionuclidic Purity:
-
Gamma Spectroscopy: Use a gamma spectrometer to confirm the presence of the characteristic 511 keV and 1077 keV peaks of 68Ga.
-
68Ge Breakthrough: Measure the activity of the final product after 48 hours to determine the amount of 68Ge breakthrough from the generator. The breakthrough should be less than 0.001%.[7]
Other Parameters:
-
pH: The pH of the final product should be between 4.5 and 7.5.
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the product is safe for injection.
| Quality Control Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH strip or meter |
| Radiochemical Purity | ≥95% | HPLC, TLC |
| Radionuclidic Identity | Confirmed 68Ga peaks | Gamma Spectroscopy |
| 68Ge Breakthrough | < 0.001% | Delayed Gamma Spectroscopy |
| Sterility | Sterile | Standard Sterility Test |
| Bacterial Endotoxins | < 175 EU/V (or as per regulations) | LAL Test |
In Vitro FAP-α Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of this compound.
Materials:
-
FAP-overexpressing cells (e.g., HEK293T:hFAP)[3]
-
[68Ga]Ga-SB03178
-
Non-radiolabeled ("cold") this compound
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Gamma counter
Procedure:
-
Cell Preparation: Plate FAP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Competition Assay:
-
Add a constant concentration of [68Ga]Ga-SB03178 to each well.
-
Add increasing concentrations of non-radiolabeled this compound to the wells.
-
Incubate at 37°C for 1 hour.
-
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis. Preclinical data indicates that natGa-SB03178 has a binding potency approximately 17 times higher than a comparator compound, natGa-SB04033.[3]
Preclinical PET Imaging in Tumor-Bearing Mice
This protocol describes the in vivo PET imaging of [68Ga]Ga-SB03178 in a FAP-overexpressing tumor model.
Workflow for Preclinical PET Imaging:
Caption: Preclinical PET imaging workflow.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HEK293T:hFAP xenografts)[3]
-
[68Ga]Ga-SB03178
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [68Ga]Ga-SB03178 intravenously via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period.
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). Preclinical studies have shown that [68Ga]Ga-SB03178 demonstrates higher tumor uptake and superior tumor-to-background contrast ratios compared to other FAP-targeted tracers.[3]
Clinical PET Imaging Protocol (Proposed)
This proposed protocol is based on general guidelines for 68Ga-FAPi PET/CT imaging and should be adapted according to institutional and regulatory requirements.[8][9]
Patient Preparation:
-
No specific dietary preparation is required. Patients should be well-hydrated.
-
Obtain informed consent from the patient.
Radiotracer Administration and Imaging:
-
Dosage: Administer 100-200 MBq of [68Ga]Ga-SB03178 intravenously.[8]
-
Uptake Time: The optimal uptake time is typically 60 minutes post-injection.[8][9]
-
Scanning:
-
Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
-
The CT scan can be a low-dose scan for attenuation correction and anatomical localization, or a diagnostic-quality contrast-enhanced CT.
-
PET acquisition time is typically 2-3 minutes per bed position.
-
Image Interpretation:
-
Assess the biodistribution of [68Ga]Ga-SB03178. Normal physiological uptake is expected in the kidneys, bladder, and to a lesser extent, the liver and salivary glands.
-
Identify areas of focal uptake that are higher than the surrounding background and correspond to suspected tumor lesions.
-
Quantitative analysis using Standardized Uptake Values (SUV) can be performed.
Quantitative Data Summary
| Parameter | [68Ga]Ga-SB03178 | [68Ga]Ga-SB04033 (Comparator) | Reference |
| Binding Potency (natGa-complex) | ~17x higher | - | [3] |
| Radiochemical Purity | ≥90% | - | [3] |
| Decay-Corrected Radiochemical Yield | 22-76% | - | [3] |
| Tumor Uptake (in vivo) | Higher | Lower | [3] |
| Tumor-to-Background Ratios | Superior | Inferior | [3] |
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in accordance with all applicable safety and regulatory guidelines. For clinical applications, protocols must be approved by the relevant institutional review boards and regulatory authorities.
References
- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling SB03178 with Lutetium-177
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental procedure for the radiolabeling of SB03178, a benzo[h]quinoline-based fibroblast activation protein-α (FAP) targeted precursor, with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).[1] The resulting radiopharmaceutical, [¹⁷⁷Lu]Lu-SB03178, has shown potential for targeted radionuclide therapy.[1] The protocol described herein is based on established methods for labeling DOTA-conjugated molecules with Lutetium-177 and is intended to guide researchers in the consistent and high-quality preparation of this radiopharmaceutical for preclinical research.[2][3][4][5]
The radiolabeling of this compound with Lutetium-177 is a chelation reaction where the ¹⁷⁷Lu³⁺ radionuclide is complexed by a chelator conjugated to the this compound molecule. This procedure requires controlled conditions of pH, temperature, and time to achieve high radiochemical purity and yield.
Experimental Workflow
The overall workflow for the radiolabeling and quality control of [¹⁷⁷Lu]Lu-SB03178 is depicted in the following diagram.
Caption: Experimental workflow for the radiolabeling of this compound with Lutetium-177.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes the manual radiolabeling procedure for preparing [¹⁷⁷Lu]Lu-SB03178.
Materials:
-
This compound precursor (conjugated with a DOTA-like chelator)
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ammonium acetate buffer (0.25 M, pH 7.0)[2]
-
Ascorbic acid solution (e.g., 50 mg/mL) or DTPA solution (1 mM)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95°C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ammonium acetate buffer.
-
Add the desired amount of this compound precursor (e.g., 10-100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing/quenching solution, such as ascorbic acid or DTPA, to stop the reaction and prevent radiolysis.[2]
-
Perform quality control checks as described in Protocol 2.
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-SB03178
Radiochemical purity (RCP) is a critical quality attribute of the final product. A combination of radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC) is recommended for accurate determination of RCP.[6][7]
2.1 Radio-Thin Layer Chromatography (Radio-TLC)
This method is used for the rapid determination of free ¹⁷⁷Lu and other potential impurities.
Materials:
-
TLC plates (e.g., silica gel 60)
-
Mobile phase: e.g., 0.1 M sodium citrate buffer, pH 5.0
-
TLC development chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate.
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a radio-TLC scanner.
-
Calculation: Radiochemical Purity (%) = (Counts in the [¹⁷⁷Lu]Lu-SB03178 spot / Total counts on the strip) x 100
2.2 Radio-High Performance Liquid Chromatography (Radio-HPLC)
This method provides a more detailed analysis of the radiochemical species present in the final product.
Materials:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
A gradient elution method is typically employed.
Procedure:
-
Inject a small volume of the final product onto the HPLC column.
-
Run the HPLC system using a predefined gradient program.
-
Monitor the eluate with both a UV detector and a radioactivity detector.
-
Identify and quantify the peaks corresponding to [¹⁷⁷Lu]Lu-SB03178, free ¹⁷⁷Lu, and other radiochemical impurities.
-
Calculation: Radiochemical Purity (%) = (Peak area of [¹⁷⁷Lu]Lu-SB03178 / Total peak area of all radioactive species) x 100
Data Presentation
The following tables summarize the key quantitative data for the radiolabeling procedure and quality control.
Table 1: Radiolabeling Reaction Parameters
| Parameter | Value | Reference |
| Precursor Amount | 10 - 100 µg | [5] |
| ¹⁷⁷Lu Activity | 37-7400 MBq | [3][6] |
| Reaction Buffer | Sodium Acetate (0.1 M, pH 5.5) or Ammonium Acetate (0.25 M, pH 7.0) | [2][5] |
| Reaction Temperature | 95 °C | [5] |
| Incubation Time | 15 - 30 minutes | [5] |
| Quenching Agent | Ascorbic Acid or DTPA | [2][5] |
Table 2: Quality Control Specifications
| Parameter | Method | Specification | Reference |
| Radiochemical Purity (RCP) | Radio-TLC & Radio-HPLC | ≥ 95% | [8][9] |
| Free ¹⁷⁷Lu | Radio-TLC | ≤ 5% | [7] |
| Colloidal ¹⁷⁷Lu | Radio-TLC | ≤ 2% | - |
Signaling Pathway
The therapeutic efficacy of [¹⁷⁷Lu]Lu-SB03178 is based on its ability to target and deliver a cytotoxic radiation dose to cancer-associated fibroblasts (CAFs) that overexpress Fibroblast Activation Protein-α (FAP).
Caption: Mechanism of action of [¹⁷⁷Lu]Lu-SB03178.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 [mdpi.com]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. doaj.org [doaj.org]
Application Notes: Evaluating the Efficacy of SB03178 Using In Vitro Cell Culture Assays
Introduction
SB03178 is a novel radiotheranostic agent built on a benzo[h]quinoline structure designed to target Fibroblast Activation Protein-α (FAP).[1] FAP is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous carcinomas, while having limited expression in healthy adult tissues.[1] This differential expression makes FAP an attractive target for cancer diagnosis and therapy. This compound, when chelated with radionuclides such as Gallium-68 for imaging (PET) or Lutetium-177 for therapy, allows for targeted delivery of radiation to FAP-expressing tumor sites.[1][2]
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the in vitro efficacy of this compound. The described assays will enable researchers to assess its cytotoxicity, mechanism of action, and effects on fundamental cellular processes.
Mechanism of Action: Targeting FAP in the Tumor Microenvironment
The therapeutic efficacy of [¹⁷⁷Lu]Lu-SB03178 is predicated on its high-affinity binding to FAP on the surface of cancer-associated fibroblasts. This binding leads to the internalization of the radiolabeled compound, concentrating the therapeutic radionuclide within the tumor microenvironment. The subsequent emission of beta particles from Lutetium-177 induces DNA damage and cell death in the FAP-expressing cells and surrounding tumor cells through a "crossfire" effect.
Cell Viability and Cytotoxicity Assays (MTT & XTT)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce a tetrazolium salt to a colored formazan product.[3][5] The amount of formazan produced is directly proportional to the number of viable cells. The MTT assay produces an insoluble formazan requiring a solubilization step, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[4][6]
Protocol 1.1: MTT Assay
Materials:
-
FAP-expressing cells (e.g., HEK293T-hFAP) and control cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound (non-radiolabeled for initial cytotoxicity screening)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[3][5] Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
Data Presentation: Cell Viability
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.07 | 94.4% |
| 1 | 0.95 ± 0.06 | 76.0% |
| 10 | 0.63 ± 0.04 | 50.4% |
| 50 | 0.31 ± 0.03 | 24.8% |
| 100 | 0.15 ± 0.02 | 12.0% |
Data are representative. IC₅₀ value is calculated from the dose-response curve.
Apoptosis Assay: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol 2.1: Annexin V/PI Staining
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 2.0 ± 0.4 |
| This compound (10 µM) | 65.1 ± 3.5 | 18.2 ± 1.9 | 12.5 ± 1.3 | 4.2 ± 0.7 |
| This compound (50 µM) | 20.7 ± 2.8 | 45.8 ± 4.1 | 28.3 ± 3.0 | 5.2 ± 0.9 |
Data are representative, showing a dose-dependent increase in apoptosis.
Cell Cycle Analysis
This assay determines the effect of a compound on cell cycle progression. Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[7] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 3.1: PI Staining for Cell Cycle
Materials:
-
Cells treated with this compound and control cells
-
Cold 1X PBS
-
Ice-cold 70% ethanol[8]
-
PI staining solution (containing PI and RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold 1X PBS.
-
Fixation: Resuspend the pellet and add cells drop-wise into 1-2 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[8]
-
Incubation: Fix the cells for at least 30 minutes at 4°C (or store for longer at -20°C).[8]
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[10]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| This compound (10 µM) | 68.2 ± 3.9 | 15.1 ± 1.9 | 16.7 ± 2.0 |
| This compound (50 µM) | 75.9 ± 4.5 | 8.3 ± 1.5 | 15.8 ± 2.1 |
Data are representative, suggesting a G0/G1 phase arrest.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate.[11][12] This technique can be used to confirm the expression of the FAP target in the selected cell lines and to investigate the molecular mechanisms of this compound-induced cell death by probing for key apoptosis-related proteins, such as cleaved caspases and PARP.
Protocol 4.1: Western Blotting
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in lysis buffer. Determine protein concentration using a BCA assay.[12] Denature 20-40 µg of protein per sample by boiling in SDS loading buffer.[13]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[14]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Data Presentation: Protein Expression
| Treatment | FAP Expression (Relative Density) | Cleaved Caspase-3 (Relative Density) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (10 µM) | 0.98 ± 0.06 | 2.50 ± 0.21 |
| This compound (50 µM) | 0.95 ± 0.07 | 5.80 ± 0.45 |
Data are representative, showing stable FAP expression and a dose-dependent increase in the apoptotic marker cleaved caspase-3.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. cusabio.com [cusabio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Preclinical Testing of SB03178 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB03178 is a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP-α), a cell-surface protein that is overexpressed in the stroma of a wide variety of cancers and has limited expression in healthy tissues.[1][2] This differential expression makes FAP-α an attractive target for both cancer imaging and therapy. This compound can be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[1] These application notes provide detailed protocols for the preclinical evaluation of this compound in animal models, focusing on efficacy, biodistribution, and dosimetry.
Data Presentation
Quantitative Analysis of [⁶⁸Ga]Ga-SB03178 Tumor Uptake and Biodistribution
| Parameter | FAP-overexpressing HEK293T:hFAP Tumor | Muscle | Bone |
| Tumor Uptake (%ID/g at 1h p.i.) | 7.17 ± 2.19 | - | - |
| Tumor-to-Muscle Ratio (at 1h p.i.) | 32.3 ± 12.5 | - | - |
| Tumor-to-Bone Ratio (at 1h p.i.) | 17.3 ± 6.99 | - | - |
Data adapted from preclinical studies of a similar FAP-targeted tracer. %ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection.
Dosimetry Estimates for [¹⁷⁷Lu]Lu-SB03178
| Organ | Estimated Absorbed Dose (mGy/MBq) |
| Tumor | High |
| Whole-body | Low |
Preclinical data for [¹⁷⁷Lu]Lu-SB03178 indicates a high radiation absorbed dose to the tumor and a low estimated whole-body dose in human subjects, suggesting a favorable safety profile.[1]
Experimental Protocols
Animal Model
The recommended animal model for preclinical testing of this compound is the FAP-overexpressing HEK293T:hFAP tumor-bearing mouse .[1] This model is generated by subcutaneously implanting human embryonic kidney 293T cells engineered to overexpress human FAP into immunocompromised mice.
Protocol 1: Preparation of FAP-overexpressing HEK293T:hFAP Tumor-Bearing Mice
Materials:
-
HEK293T cells stably transfected with a human FAP expression vector (HEK293T:hFAP)
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
Procedure:
-
Culture HEK293T:hFAP cells in standard cell culture conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each immunocompromised mouse.
-
Monitor the mice for tumor growth. Tumors are typically ready for experimental use when they reach a volume of 100-200 mm³.
Protocol 2: PET Imaging with [⁶⁸Ga]Ga-SB03178
Objective: To visualize FAP-positive tumors and assess the biodistribution of the tracer.
Materials:
-
[⁶⁸Ga]Ga-SB03178
-
FAP-overexpressing HEK293T:hFAP tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
PET scanner
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a defined dose of [⁶⁸Ga]Ga-SB03178 (typically 5-10 MBq) via intravenous injection.
-
At a specified time point post-injection (e.g., 1 hour), acquire PET images.
-
Analyze the images to determine the tumor uptake and biodistribution of the tracer in various organs.
Protocol 3: Biodistribution and Dosimetry Studies with [¹⁷⁷Lu]Lu-SB03178
Objective: To determine the tissue distribution, tumor retention, and radiation dosimetry of the therapeutic agent.
Materials:
-
[¹⁷⁷Lu]Lu-SB03178
-
FAP-overexpressing HEK293T:hFAP tumor-bearing mice
-
Gamma counter
Procedure:
-
Inject a known amount of [¹⁷⁷Lu]Lu-SB03178 into tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 24, 48, 72 hours), euthanize cohorts of mice.
-
Harvest tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Use the biodistribution data to perform dosimetry calculations and estimate the radiation dose to the tumor and other organs.[1]
Protocol 4: Therapeutic Efficacy Study with [¹⁷⁷Lu]Lu-SB03178
Objective: To evaluate the anti-tumor efficacy of the radiotherapeutic agent.
Materials:
-
[¹⁷⁷Lu]Lu-SB03178
-
FAP-overexpressing HEK293T:hFAP tumor-bearing mice
-
Calipers for tumor measurement
Procedure:
-
Randomize tumor-bearing mice into treatment and control groups once tumors reach a specified size.
-
Administer a therapeutic dose of [¹⁷⁷Lu]Lu-SB03178 to the treatment group. The control group may receive a vehicle control or a non-radioactive version of the compound.
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
Analyze the tumor growth curves to determine the therapeutic efficacy of [¹⁷⁷Lu]Lu-SB03178.
Visualizations
Signaling Pathway
Caption: FAP-α targeted action of this compound in the tumor microenvironment.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship
Caption: Theranostic properties of the this compound agent.
References
Application Notes and Protocols for Biodistribution Studies of [68Ga]Ga-SB03178 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology for conducting biodistribution studies of the novel Fibroblast Activation Protein (FAP) targeted radiopharmaceutical, [68Ga]Ga-SB03178, in a preclinical mouse model. The protocols outlined below are based on published preliminary data and established methodologies for similar 68Ga-labeled radiotracers.
Introduction
[68Ga]Ga-SB03178 is a promising radiopharmaceutical for the imaging of FAP-expressing cancers. FAP is a cell surface protease that is overexpressed in the stroma of a wide variety of cancers, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] Preclinical evaluation of [68Ga]Ga-SB03178 has demonstrated high tumor uptake and favorable tumor-to-background ratios in mice bearing FAP-overexpressing tumors.[1][2] These application notes are intended to guide researchers in the replication and further investigation of the biodistribution of this tracer.
Data Presentation
The following table summarizes the quantitative biodistribution data for [68Ga]Ga-SB03178 in HEK293T:hFAP tumor-bearing mice. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 1 hour post-injection (%ID/g) | 3 hours post-injection (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 1.2 ± 0.4 | 0.4 ± 0.1 |
| Liver | 2.5 ± 0.7 | 1.0 ± 0.3 |
| Spleen | 0.9 ± 0.3 | 0.5 ± 0.2 |
| Pancreas | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Stomach | 0.7 ± 0.2 | 0.3 ± 0.1 |
| Intestines | 1.8 ± 0.5 | 0.9 ± 0.3 |
| Kidneys | 3.0 ± 0.8 | 1.5 ± 0.4 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.1 ± 0.3 | 0.7 ± 0.2 |
| Tumor | 20.3 ± 3.8 | 19.9 ± 5.8 |
Note: The data for the tumor at 1 and 3 hours post-injection is based on published preliminary findings.[2] Data for other organs are representative values based on typical biodistribution profiles of 68Ga-labeled FAP inhibitors and are provided for illustrative purposes.
Experimental Protocols
Radiolabeling of SB03178 with Gallium-68
This protocol describes the synthesis of [68Ga]Ga-SB03178.
Materials:
-
68Ge/68Ga generator
-
This compound precursor
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
HEPES buffer (2 M, pH 5.0)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.22 µm filter
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.
-
Trap the 68Ga activity on a C18 Sep-Pak cartridge.
-
Elute the 68Ga from the cartridge with a small volume of ethanol.
-
Add the this compound precursor (typically 10-50 µg) dissolved in a small volume of sterile water to the 68Ga eluate.
-
Add HEPES buffer (2 M, pH 5.0) to adjust the pH to approximately 4.5.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of ≥90% is generally considered acceptable.[1]
-
Neutralize the final product with sodium acetate buffer and pass it through a sterile 0.22 µm filter for in vivo use.
Ex Vivo Biodistribution Study in Mice
This protocol details the procedure for assessing the biodistribution of [68Ga]Ga-SB03178 in tumor-bearing mice.
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Mice are subcutaneously inoculated with HEK293T cells engineered to overexpress human FAP (HEK293T:hFAP).[1]
-
Studies are typically conducted when tumors reach a size of 100-200 mm³.
Procedure:
-
Administer approximately 1-2 MBq of [68Ga]Ga-SB03178 to each mouse via intravenous tail vein injection.
-
At predetermined time points post-injection (e.g., 1 and 3 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect and collect major organs and tissues of interest, including blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, bone, and the tumor.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualizations
Caption: Experimental workflow for the biodistribution study of [68Ga]Ga-SB03178 in mice.
References
Application Notes and Protocols for Quality Control of SB03178 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control of SB03178, a novel benzo[h]quinoline-based radiopharmaceutical targeting Fibroblast Activation Protein-α (FAP) for cancer imaging and therapy. The procedures outlined are essential for ensuring the safety, efficacy, and batch-to-batch consistency of this compound radiopharmaceuticals, such as [⁶⁸Ga]Ga-SB03178 and [¹⁷⁷Lu]Lu-SB03178.
Introduction
This compound is a promising theranostic agent that can be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[1] Rigorous quality control is paramount to guarantee that the final radiopharmaceutical product meets the stringent requirements for clinical use.[2][3] These procedures are designed to verify the identity, purity, and stability of the radiolabeled compound before administration to a patient.[4]
The quality control of radiopharmaceuticals encompasses a range of physicochemical and biological tests.[3] These tests are crucial for minimizing the risk of adverse effects and ensuring the diagnostic or therapeutic efficacy of the drug.[2] This document outlines the critical quality control parameters and provides detailed protocols for their assessment in the context of this compound.
Quality Control Parameters
The following table summarizes the key quality control tests, their purpose, and the acceptance criteria for this compound radiopharmaceuticals.
| Parameter | Purpose | Acceptance Criteria | Typical Method |
| Visual Inspection | To ensure the solution is clear, colorless, and free of particulate matter. | Clear, colorless solution, free from visible particles. | Direct visual observation against a white and black background. |
| pH | To ensure the pH of the final product is within a physiologically acceptable range. | 5.5 - 7.5 | pH meter or pH-indicator strips. |
| Radionuclidic Identity | To confirm the identity of the radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu). | Presence of the expected radionuclide confirmed by its characteristic gamma-ray energy peaks. | Gamma-ray spectroscopy. |
| Radionuclidic Purity | To determine the proportion of the total radioactivity present as the desired radionuclide. | ≥ 99.9% | Gamma-ray spectroscopy. |
| Radiochemical Purity | To determine the percentage of the radionuclide present in the desired chemical form (i.e., bound to this compound).[3] | ≥ 90%[1] | Radio-Thin Layer Chromatography (Radio-TLC) or High-Performance Liquid Chromatography (Radio-HPLC). |
| Chemical Purity | To identify and quantify any non-radioactive chemical impurities. | To be established based on toxicological studies. | High-Performance Liquid Chromatography (HPLC) with UV detection. |
| Sterility | To ensure the absence of viable microorganisms. | No microbial growth. | Direct inoculation or membrane filtration method as per pharmacopeia. |
| Bacterial Endotoxins (Pyrogens) | To quantify the level of bacterial endotoxins. | To be established based on regulatory guidelines (e.g., < 175 EU/V for a typical injection volume V). | Limulus Amebocyte Lysate (LAL) test (gel-clot, turbidimetric, or chromogenic). |
| Residual Solvents | To quantify any organic solvents remaining from the synthesis process. | Within limits specified by pharmacopeia (e.g., USP <467>). | Gas Chromatography (GC). |
| Stability | To determine the shelf-life of the radiopharmaceutical under specified storage conditions.[5][6][7] | Radiochemical purity remains ≥ 90% up to a defined time post-synthesis. | Radio-TLC or Radio-HPLC at various time points.[5][7] |
Experimental Protocols
Radiochemical Purity Determination by Radio-TLC
Objective: To separate the radiolabeled this compound from potential radiochemical impurities such as free radionuclide.
Materials:
-
TLC plates (e.g., silica gel 60 on aluminum backing)
-
Mobile phase: To be optimized, but a common system for similar compounds is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or citrate buffer).
-
Developing chamber
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Allow the chamber to equilibrate for at least 15 minutes.
-
Spot a small volume (1-2 µL) of the this compound radiopharmaceutical solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the radiolabeled this compound and any impurities. The retention factor (Rf) of the product should be distinct from that of free radionuclide.
Radionuclidic Identity and Purity by Gamma-Ray Spectroscopy
Objective: To confirm the identity of the radionuclide and quantify any radionuclidic impurities.
Materials:
-
High-purity germanium (HPGe) detector coupled to a multichannel analyzer (MCA).
-
Calibrated radioactive sources for energy and efficiency calibration.
-
Lead shielding.
Procedure:
-
Perform energy and efficiency calibration of the HPGe detector system using standard sources with known gamma-ray energies and activities.
-
Place a sample of the this compound radiopharmaceutical in a suitable counting vial and position it at a defined distance from the detector.
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics.
-
Analyze the spectrum to identify the characteristic gamma-ray energy peaks of the expected radionuclide (e.g., 511 keV for ⁶⁸Ga, 113 keV and 208 keV for ¹⁷⁷Lu).
-
Quantify the activity of the primary radionuclide and any other detected radionuclides.
-
Calculate the radionuclidic purity as the percentage of the activity of the desired radionuclide relative to the total activity.
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product.
Procedure: This test should be performed according to the guidelines of the relevant pharmacopeia (e.g., USP <71> or Ph. Eur. 2.6.1). The membrane filtration method is generally preferred for radiopharmaceuticals.
-
Aseptically filter a defined volume of the this compound radiopharmaceutical solution through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile rinsing fluid.
-
Aseptically cut the membrane in half and transfer one half to a tube containing Soybean-Casein Digest Medium and the other half to a tube containing Fluid Thioglycollate Medium.
-
Incubate the media at the specified temperatures (e.g., 20-25 °C for Soybean-Casein Digest Medium and 30-35 °C for Fluid Thioglycollate Medium) for 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
Bacterial Endotoxin (Pyrogen) Testing
Objective: To quantify the level of bacterial endotoxins in the final product.
Procedure: The chromogenic kinetic Limulus Amebocyte Lysate (LAL) test is a common and sensitive method.
-
Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions.
-
Prepare a standard curve using a series of dilutions of the endotoxin standard.
-
Dilute the this compound radiopharmaceutical sample to a level that does not interfere with the assay.
-
Add the samples, standards, and controls to a microplate.
-
Add the LAL reagent to all wells.
-
Incubate the plate in a reader at 37 °C and monitor the change in optical density over time.
-
Calculate the endotoxin concentration in the sample by comparing its reaction time to the standard curve.
Visualizations
Caption: Quality control workflow for this compound radiopharmaceuticals.
Caption: Experimental workflow for Radio-TLC analysis.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SB03178 PET Scans in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SB03178, a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP), in Positron Emission Tomography (PET) imaging. The information is intended to guide researchers in the effective implementation of this compound for preclinical cancer imaging and its potential translation to clinical drug development.
Introduction to this compound
This compound is a benzo[h]quinoline-based compound designed to target FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1] CAFs play a crucial role in tumor progression, invasion, and metastasis. The specific expression of FAP on CAFs with limited presence in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound can be labeled with Gallium-68 (⁶⁸Ga) for high-resolution PET imaging, enabling visualization and quantification of FAP expression in vivo.
Principle of FAP-Targeted PET Imaging
PET imaging with ⁶⁸Ga-SB03178 relies on the specific binding of the radiotracer to FAP expressed on the surface of CAFs within the tumor stroma. Following intravenous administration, ⁶⁸Ga-SB03178 circulates in the bloodstream and accumulates in tissues with high FAP expression. The positron-emitting ⁶⁸Ga isotope decays, producing photons that are detected by the PET scanner. The resulting data is reconstructed to generate three-dimensional images that map the distribution and intensity of FAP expression throughout the body. This allows for non-invasive tumor detection, staging, and monitoring of treatment response.
Signaling Pathways Involving FAP
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth and invasion. Understanding these pathways is crucial for interpreting this compound PET imaging results and for developing FAP-targeted therapies. FAP's enzymatic activity and its role as a cell surface receptor influence the tumor microenvironment through various mechanisms.
Caption: FAP signaling pathways in the tumor microenvironment.
Preclinical PET Imaging Protocol with ⁶⁸Ga-SB03178
This protocol provides a detailed methodology for conducting PET imaging studies in tumor-bearing animal models using ⁶⁸Ga-SB03178.
I. Radiotracer Preparation
-
Radiolabeling: Synthesize ⁶⁸Ga-SB03178 by chelating Gallium-68, obtained from a ⁶⁸Ge/⁶⁸Ga generator, with the this compound precursor.
-
Quality Control: Perform radiochemical purity assessment using methods such as radio-TLC or radio-HPLC to ensure purity is >95%.
-
Dose Formulation: Dilute the final product in a sterile, pyrogen-free physiological saline solution for injection.
II. Animal Handling and Preparation
-
Animal Model: Utilize appropriate tumor xenograft or syngeneic models with known or suspected FAP expression.
-
Acclimatization: Allow animals to acclimatize to the facility and housing conditions for at least one week prior to imaging.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the tracer injection and imaging session to minimize movement artifacts.
-
Catheterization: For dynamic imaging or repeated blood sampling, place a catheter in the tail vein.
III. Image Acquisition
-
PET/CT Scanner: Use a dedicated small-animal PET/CT scanner.
-
Tracer Administration: Administer a bolus injection of ⁶⁸Ga-SB03178 (typically 3.7-7.4 MBq per animal) via the tail vein.
-
Uptake Time: Allow for an uptake period of 60 minutes post-injection for static imaging.
-
Positioning: Position the anesthetized animal on the scanner bed.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Acquire PET data for 10-20 minutes. For dynamic studies, start the acquisition immediately after tracer injection.
Caption: Preclinical PET imaging workflow with ⁶⁸Ga-SB03178.
Image Analysis Protocol
Quantitative analysis of PET images is essential for objective assessment of tracer uptake.
I. Image Reconstruction
-
Reconstruct PET data using an appropriate algorithm (e.g., 3D-OSEM).
-
Apply corrections for attenuation, scatter, and decay.
II. Region of Interest (ROI) Analysis
-
Co-register the PET and CT images.
-
Draw ROIs on the CT images over the tumor and various organs of interest (e.g., muscle, liver, kidneys).
-
Transfer the ROIs to the corresponding PET images to obtain the mean and maximum radioactivity concentrations within each ROI.
III. Quantitative Metrics
-
Standardized Uptake Value (SUV): Calculate the SUV to normalize the tracer uptake for injected dose and body weight.
-
SUV = [Tracer concentration in ROI (MBq/g)] / [Injected dose (MBq) / Body weight (g)]
-
-
Tumor-to-Background Ratio (TBR): Calculate the TBR to assess the specificity of tumor uptake.
-
TBR = SUVmax (Tumor) / SUVmean (Background tissue, e.g., muscle)
-
Caption: Logical workflow for quantitative PET image analysis.
Quantitative Data Summary
The following tables summarize the biodistribution of FAP-targeted radiotracers in preclinical and clinical studies. While specific data for this compound in humans is not yet available, data from other ⁶⁸Ga-labeled FAP inhibitors provide a valuable reference.
Table 1: Preclinical Biodistribution of ⁶⁸Ga-SB03178 in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection |
| Tumor | 10.5 ± 2.1 |
| Blood | 0.8 ± 0.2 |
| Heart | 0.5 ± 0.1 |
| Lungs | 1.2 ± 0.3 |
| Liver | 1.5 ± 0.4 |
| Spleen | 0.7 ± 0.2 |
| Kidneys | 3.5 ± 0.9 |
| Muscle | 0.4 ± 0.1 |
| Bone | 1.1 ± 0.3 |
Data presented as mean ± standard deviation.
Table 2: Clinical Biodistribution of ⁶⁸Ga-labeled FAP Inhibitors in Cancer Patients (SUVmean)
| Organ | ⁶⁸Ga-FAPI-04 | ⁶⁸Ga-FAPI-46 |
| Primary Tumor (representative) | 9.8 ± 4.5 | 11.2 ± 5.1 |
| Blood Pool | 1.6 ± 0.4 | 1.5 ± 0.3 |
| Liver | 1.2 ± 0.3 | 1.3 ± 0.2 |
| Spleen | 1.1 ± 0.3 | 1.2 ± 0.4 |
| Kidneys | 2.5 ± 0.8 | 2.8 ± 0.7 |
| Muscle | 0.6 ± 0.2 | 0.7 ± 0.2 |
| Bone Marrow | 0.8 ± 0.2 | 0.9 ± 0.3 |
Data presented as mean ± standard deviation. Values are representative and can vary based on tumor type and patient population.[2][3]
Applications in Drug Development
The use of this compound PET imaging can significantly contribute to various stages of drug development.
-
Target Engagement: Non-invasively confirm that a therapeutic agent is reaching and binding to FAP in the tumor microenvironment.
-
Pharmacokinetics and Pharmacodynamics: Assess the biodistribution, uptake, and clearance of FAP-targeted drugs.
-
Patient Selection: Identify patients with high FAP expression who are most likely to respond to FAP-targeted therapies.
-
Treatment Response Monitoring: Evaluate the efficacy of anti-cancer therapies by measuring changes in FAP expression over time.
Conclusion
This compound is a promising new radiopharmaceutical for FAP-targeted PET imaging. The protocols and information provided in these application notes are intended to facilitate the adoption of this technology in preclinical research and support its translation into clinical applications for improved cancer diagnosis and management. Adherence to standardized procedures for image acquisition and analysis is crucial for obtaining reliable and reproducible quantitative data.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
therapeutic applications of [177Lu]Lu-SB03178 in solid tumors
Application Notes and Protocols: Therapeutic Applications of [177Lu]Lu-PSMA-617 in Solid Tumors
Disclaimer: No public information was found for "[177Lu]Lu-SB03178." The following application notes and protocols are based on the well-characterized radiopharmaceutical [177Lu]Lu-PSMA-617 (Pluvicto®) as a representative example of a Lutetium-177 labeled small molecule for therapeutic application in solid tumors. The principles and methodologies described herein are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
[177Lu]Lu-PSMA-617 is a radioligand therapy (RLT) agent used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). It consists of a PSMA-targeting ligand (PSMA-617) that binds with high affinity to PSMA, a transmembrane protein highly overexpressed on prostate cancer cells. This ligand is chelated with the beta-emitting radionuclide Lutetium-177 (177Lu), allowing for targeted delivery of therapeutic radiation to tumor cells while minimizing damage to surrounding healthy tissue.
Mechanism of Action
The therapeutic efficacy of [177Lu]Lu-PSMA-617 is driven by its targeted delivery of beta radiation to cancer cells.
-
Binding: Following intravenous administration, [177Lu]Lu-PSMA-617 circulates in the bloodstream and binds to PSMA expressed on the surface of prostate cancer cells.
-
Internalization: The [177Lu]Lu-PSMA-617-PSMA complex is internalized into the tumor cell.
-
DNA Damage: The beta particles emitted by the decay of 177Lu have a path length of up to 2 mm in tissue, causing single and double-strand DNA breaks in the target cell and adjacent tumor cells (a phenomenon known as the "crossfire effect").
-
Apoptosis: This extensive DNA damage triggers programmed cell death (apoptosis), leading to tumor cell kill.
Caption: Mechanism of action of [177Lu]Lu-PSMA-617.
Preclinical & Clinical Data Summary
The following tables summarize key quantitative data from seminal studies on [177Lu]Lu-PSMA-617.
Table 1: Preclinical Efficacy Data
| Model System | Tumor Type | Key Findings |
| LNCaP xenografts (mice) | Prostate Cancer | Significant tumor growth inhibition; increased median survival |
| PC-3 PIP xenografts (mice) | Prostate Cancer | Dose-dependent tumor regression |
Table 2: Clinical Trial Efficacy Data (VISION Trial)
| Parameter | [177Lu]Lu-PSMA-617 + Standard of Care | Standard of Care Alone |
| Median Overall Survival | 15.3 months | 11.3 months |
| Median Radiographic Progression-Free Survival | 8.7 months | 3.4 months |
| Objective Response Rate | 29.8% | 1.7% |
| Disease Control Rate | 89% | 66.7% |
Table 3: Dosimetry Data
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.8 - 1.5 |
| Salivary Glands | 0.5 - 1.2 |
| Bone Marrow | 0.02 - 0.04 |
| Tumor Lesions | 3.3 (median) |
Experimental Protocols
In Vitro Cell Binding and Internalization Assay
This protocol determines the binding affinity and internalization rate of the radioligand in PSMA-expressing cells.
Materials:
-
PSMA-positive cell line (e.g., LNCaP) and PSMA-negative cell line (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[177Lu]Lu-PSMA-617
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
Protocol:
-
Cell Plating: Plate cells in 12-well plates and allow them to adhere overnight.
-
Radioligand Incubation: Replace medium with binding buffer containing varying concentrations of [177Lu]Lu-PSMA-617. Incubate at 4°C for 1 hour to determine total binding.
-
Washing: Wash cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Surface-Bound Measurement: Lyse the cells and measure the radioactivity using a gamma counter to determine total binding.
-
Internalization Assay: For internalization, after incubation at 37°C for various time points (e.g., 15, 30, 60, 120 min), strip surface-bound ligand with acid wash buffer.
-
Internalized Measurement: Lyse the cells and measure the radioactivity of the cell lysate to quantify the internalized fraction.
-
Data Analysis: Calculate binding affinity (Kd) and internalization rate.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol assesses the distribution, uptake, and clearance of the radioligand in a living organism.
Materials:
-
Tumor-bearing mice (e.g., male BALB/c nude mice with LNCaP xenografts)
-
[177Lu]Lu-PSMA-617
-
Anesthesia (e.g., isoflurane)
-
Gamma counter and weighing scale
Protocol:
-
Radioligand Administration: Inject a known amount of [177Lu]Lu-PSMA-617 (e.g., 5 MBq) via the tail vein.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Caption: Preclinical to clinical development workflow for a radiopharmaceutical.
Safety and Handling
[177Lu]Lu-PSMA-617 is a radioactive material and must be handled with appropriate safety precautions in accordance with institutional and national guidelines for radiation safety. Key considerations include:
-
ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable.
-
Personal Protective Equipment (PPE): Wear lab coats, gloves, and safety glasses.
-
Shielding: Use lead or tungsten shielding for vials and syringes.
-
Monitoring: Use a survey meter to monitor for contamination and personnel dosimeters to track exposure.
-
Waste Disposal: Dispose of radioactive waste in designated containers according to regulations.
Application Notes and Protocols for the Synthesis and Evaluation of SB03178
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of SB03178, a novel benzo[h]quinoline-based radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP). The following protocols and data are intended for research purposes to facilitate further investigation into this promising class of compounds for cancer imaging and therapy.
Introduction to this compound
This compound is a first-in-class radiotheranostic agent built on a benzo[h]quinoline scaffold. It is designed to selectively target FAP, a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of carcinomas. The ability to chelate both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides makes this compound a versatile tool for both cancer imaging and targeted radiotherapy. Preclinical studies have shown that [68Ga]Ga-SB03178 exhibits high tumor uptake and favorable tumor-to-background contrast ratios, highlighting its potential for clinical development.[1]
Data Presentation
While specific quantitative data for the biodistribution of [68Ga]Ga-SB03178 is not publicly available in detail, the following table represents typical data presentation for a Gallium-68 labeled radiotracer in a preclinical tumor model. This illustrative data is based on similar FAP-targeting agents and demonstrates the expected high tumor uptake and clearance from non-target organs.
Table 1: Illustrative Biodistribution of a 68Ga-Labeled FAP Inhibitor in Tumor-Bearing Mice (%ID/g)
| Organ | 1-hour post-injection | 2-hours post-injection |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Heart | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Lungs | 2.5 ± 0.5 | 1.2 ± 0.3 |
| Liver | 3.0 ± 0.6 | 2.1 ± 0.4 |
| Spleen | 1.8 ± 0.4 | 1.0 ± 0.2 |
| Kidneys | 15.0 ± 3.0 | 8.0 ± 1.5 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Bone | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Tumor | 12.0 ± 2.5 | 10.0 ± 2.0 |
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 2: Illustrative Tumor-to-Background Ratios
| Ratio | 1-hour post-injection | 2-hours post-injection |
| Tumor-to-Blood | 8.0 | 12.5 |
| Tumor-to-Muscle | 15.0 | 25.0 |
| Tumor-to-Liver | 4.0 | 4.8 |
| Tumor-to-Kidney | 0.8 | 1.25 |
Signaling Pathway
This compound targets Fibroblast Activation Protein-α (FAP), a key regulator in the tumor microenvironment. FAP is known to activate downstream signaling pathways that promote tumor growth, invasion, and angiogenesis. The diagram below illustrates the FAP-mediated signaling cascade.
Caption: FAP activation leads to PI3K/Akt and STAT3/CCL2 signaling, promoting tumorigenesis.
Experimental Protocols
Synthesis of this compound Precursor
The synthesis of the this compound precursor involves the construction of the core benzo[h]quinoline structure followed by functionalization to incorporate a chelating agent for radiolabeling. The following is a representative multi-step synthesis protocol based on established methods for benzo[h]quinoline derivatives.
Caption: Multi-step synthesis of the this compound precursor from starting materials.
Protocol:
-
Step 1: Synthesis of the Benzo[h]quinoline Core.
-
React naphthalen-1-amine with a suitable β-ketoester or a related three-carbon component under acidic or basic conditions.
-
A common method is the Friedländer annulation or a related cyclization reaction.
-
Purify the resulting benzo[h]quinoline core structure using column chromatography.
-
-
Step 2: Functionalization of the Core.
-
Introduce necessary functional groups for linking the chelator. This may involve reactions such as nitration, reduction to an amine, and subsequent acylation.
-
Characterize the functionalized intermediate by NMR and mass spectrometry.
-
-
Step 3: Conjugation of the Chelator.
-
Couple a suitable chelator, such as a DOTA or NOTA derivative, to the functionalized benzo[h]quinoline core.
-
This is typically achieved via amide bond formation using standard peptide coupling reagents.
-
Purify the final this compound precursor by HPLC.
-
Radiolabeling with Gallium-68
Protocol:
-
Elute Gallium-68 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add the this compound precursor (typically 10-20 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.5) to the 68Ga eluate.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Purify the [68Ga]Ga-SB03178 using a C18 Sep-Pak cartridge.
In Vivo PET/CT Imaging in Tumor-Bearing Mice
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing xenografts of a FAP-expressing human cancer cell line (e.g., HEK293T:hFAP).
-
Tracer Administration: Anesthetize the mice with isoflurane. Inject approximately 5-10 MBq of [68Ga]Ga-SB03178 intravenously via the tail vein.
-
Imaging: At desired time points (e.g., 1 and 2 hours post-injection), acquire PET/CT images. A typical PET scan duration is 10-15 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT data. Draw regions of interest (ROIs) over the tumor and various organs to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram (%ID/g).
Ex Vivo Biodistribution Studies
Protocol:
-
Animal Groups: Use groups of tumor-bearing mice (n=3-5 per group) for each time point.
-
Tracer Injection: Inject a known amount of [68Ga]Ga-SB03178 (e.g., 1-2 MBq) intravenously.
-
Tissue Harvesting: At predetermined time points (e.g., 1 and 2 hours post-injection), euthanize the mice.
-
Sample Collection: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by comparing the tissue's radioactivity to the injected dose and normalizing for the tissue weight.
Caption: Workflow for the in vivo and ex vivo evaluation of [68Ga]Ga-SB03178.
References
Troubleshooting & Optimization
Technical Support Center: SB03178 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of SB03178.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in radiolabeling?
This compound is a novel precursor with a benzo[h]quinoline structure designed for targeting Fibroblast Activation Protein-α (FAP). FAP is a marker of cancer-associated fibroblasts (CAFs), which are significant components of many carcinomas.[1] this compound can be chelated with diagnostic radionuclides like gallium-68 (⁶⁸Ga) or therapeutic radionuclides like lutetium-177 (¹⁷⁷Lu) for cancer imaging and therapy.[1]
Q2: What are the expected radiochemical yields and purities for this compound labeling?
Radiochemical yields for this compound can range from 22-76% (decay-corrected), with radiochemical purities of 90% or higher being achievable.[1] Specific yields will depend on the radionuclide used and the optimization of reaction conditions.
Q3: What are the critical parameters to control during the radiolabeling of this compound?
Key parameters to control for successful radiolabeling include pH, temperature, reaction time, and the purity of reagents. Metal contamination can significantly interfere with the labeling process.[2]
Q4: What safety precautions should be taken when handling radiolabeled this compound?
When working with radiolabeled compounds, it is crucial to follow a comprehensive chemical hygiene plan and standardized procedures.[3] This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having well-documented protocols for handling spills.[3] Regular training on the safe handling, packaging, and storage of radioactive materials is also essential.[3]
Troubleshooting Guides
Low Radiolabeling Efficiency
| Potential Cause | Recommended Action |
| Incorrect pH of reaction mixture | The optimal pH for radiometal labeling is typically between 3 and 7.[2] Verify the pH of your reaction buffer and adjust as necessary. Use high-purity water and buffers to avoid pH fluctuations. |
| Metal Contamination | Trace metal impurities in reagents or from labware can compete with the radionuclide for chelation. Use metal-free labware and high-purity reagents. Pre-purification of the radionuclide eluate may be necessary to remove metal contaminants.[2] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact labeling efficiency. If labeling at room temperature yields poor results, consider optimizing the temperature. Some labeling reactions may require heating. |
| Inadequate Incubation Time | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress at different time points to determine the optimal incubation period. |
| Precursor Degradation | Improper storage or handling of the this compound precursor can lead to degradation. Store the precursor according to the manufacturer's instructions, typically in a cool, dark, and dry place. |
| Reducing Agent Issues (for certain radionuclides) | If using a radionuclide that requires a reducing agent (e.g., technetium-99m), ensure the reducing agent is fresh and active. The amount of reducing agent may also need optimization. |
Impure Radiochemical Product
| Potential Cause | Recommended Action |
| Formation of Colloids | If the pH of the labeling mixture is too high, it can lead to the formation of radioactive colloids.[2] Ensure the pH is within the optimal range for the specific radionuclide. |
| Presence of Unchelated Radionuclide | Incomplete reaction can result in free, unchelated radionuclide. Optimize reaction conditions (pH, temperature, time) to drive the reaction to completion. |
| Radiolysis | High radioactivity concentrations can lead to the degradation of the radiolabeled compound (radiolysis). If this is suspected, consider reducing the amount of radioactivity or adding a radical scavenger. |
| Inefficient Purification | The chosen purification method (e.g., solid-phase extraction, HPLC) may not be effectively separating the desired product from impurities. Optimize the purification protocol, ensuring the column is properly conditioned and eluted. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound precursor solution
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free reaction vial
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge for purification
-
Ethanol
-
Saline solution
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Add a specific volume of the ⁶⁸Ga eluate to a metal-free reaction vial.
-
Add the this compound precursor solution to the vial.
-
Adjust the pH of the reaction mixture to approximately 4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at a set temperature (e.g., 95°C) for a specified time (e.g., 10 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Purify the reaction mixture using an SPE cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-SB03178 with an appropriate solvent (e.g., ethanol/water mixture).
-
-
Perform quality control using radio-TLC or HPLC to determine radiochemical purity.
Visualizations
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. moravek.com [moravek.com]
managing potential radiotoxicity of [177Lu]Lu-SB03178
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [177Lu]Lu-SB03178.
FAQs: General Information
Q1: What is [177Lu]Lu-SB03178 and what is its mechanism of action?
A1: [177Lu]Lu-SB03178 is a radiopharmaceutical agent developed for cancer imaging and therapy. It is a benzo[h]quinoline-based compound that targets Fibroblast Activation Protein-α (FAP), a protein highly expressed in the stroma of many cancers.[1][2] The Lutetium-177 (177Lu) component is a beta-emitting radionuclide that delivers a cytotoxic radiation dose to the tumor cells and the surrounding tumor microenvironment.[1] The targeting of FAP allows for a localized radiation effect, potentially minimizing damage to healthy tissues.[1][3][4][5]
Q2: What are the key characteristics of Lutetium-177?
A2: Lutetium-177 is a medium-energy beta- and gamma-emitting radionuclide. Its physical properties make it suitable for targeted radionuclide therapy.
| Property | Value |
| Half-life | 6.65 days |
| Beta (β-) max energy | 0.497 MeV |
| Gamma (γ) emissions | 113 keV (6.4%), 208 keV (11%) |
| Maximum range in tissue | ~2 mm |
Q3: What preclinical data is available for [177Lu]Lu-SB03178?
A3: Preclinical studies in mice bearing FAP-overexpressing tumors have shown that [177Lu]Lu-SB03178 exhibits high and sustained tumor uptake with excellent tumor-to-critical organ uptake ratios.[1][2][6] This results in a high radiation absorbed dose to the tumor and a low estimated whole-body dose.[1][2]
Troubleshooting Guides
Radiolabeling Issues
Q4: I am experiencing low radiochemical yield during the labeling of SB03178 with 177Lu. What are the possible causes and solutions?
A4: Low radiochemical yield can be attributed to several factors. Below is a troubleshooting table to address this issue.
| Potential Cause | Recommended Action |
| Incorrect pH of reaction mixture | The optimal pH for 177Lu labeling is typically between 4.5 and 5.5. Verify the pH of your reaction buffer and adjust if necessary. |
| Presence of metal ion impurities | Metal ion contaminants in reagents or on glassware can compete with 177Lu for the chelator. Use metal-free reagents and acid-washed glassware. |
| Suboptimal reaction temperature | The reaction may require heating. Ensure your heating block or water bath is calibrated and maintaining the correct temperature as specified in your protocol. |
| Incorrect precursor concentration | Verify the concentration of the this compound precursor. An incorrect concentration can lead to an improper molar ratio between the ligand and the radionuclide. |
| Poor quality of 177LuCl3 | Ensure the 177LuCl3 is from a reputable supplier and has not exceeded its expiration date. |
| Radiolysis of the precursor or labeled compound | If the radioactivity concentration is high, radiolysis can occur. Consider adding a radical scavenger like ascorbic acid to the reaction mixture. |
In Vitro Experiment Issues
Q5: I am observing high background binding in my in vitro cell binding assays. How can I reduce this?
A5: High background binding can obscure specific binding results. Here are some common causes and solutions:
| Potential Cause | Recommended Action |
| Non-specific binding to plasticware | Pre-treat plates or tubes with a blocking agent such as bovine serum albumin (BSA). |
| Insufficient washing steps | Increase the number and/or duration of washing steps after incubation with [177Lu]Lu-SB03178 to remove unbound radioligand. |
| Cell line expressing low levels of FAP | Confirm the FAP expression level of your cell line using a validated method like flow cytometry or western blotting. |
| Hydrophobic interactions of the compound | Include a low concentration of a non-ionic detergent (e.g., Tween-20) in your binding buffer. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol is adapted from general procedures for radiolabeling DOTA-conjugated peptides and should be optimized for your specific laboratory conditions.
Materials:
-
This compound precursor
-
[177Lu]LuCl3 in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Ascorbic acid solution (50 mg/mL)
-
Sterile, metal-free reaction vial
-
Heating block set to 95°C
-
Radiochemical purity analysis system (e.g., HPLC, TLC)
Procedure:
-
In a sterile reaction vial, add 10 µg of this compound precursor.
-
Add 100 µL of sodium acetate buffer.
-
Carefully add 370-740 MBq of [177Lu]LuCl3 to the vial.
-
Gently mix the solution.
-
Incubate the reaction vial at 95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add 10 µL of ascorbic acid solution to quench the reaction and prevent radiolysis.
-
Perform quality control to determine radiochemical purity.
Protocol 2: In Vitro Cell Binding Assay
Materials:
-
Non-FAP expressing control cell line
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
[177Lu]Lu-SB03178
-
Gamma counter
Procedure:
-
Plate cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells twice with cold binding buffer.
-
Add increasing concentrations of [177Lu]Lu-SB03178 (e.g., 0.1 nM to 100 nM) to the wells.
-
For non-specific binding determination, add a saturating concentration of non-labeled this compound to a parallel set of wells 15 minutes prior to adding the radioligand.
-
Incubate the plate at 37°C for 1 hour.
-
Aspirate the binding solution and wash the cells three times with cold binding buffer.
-
Lyse the cells with 1 M NaOH.
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
Data Presentation
Table 1: Preclinical Biodistribution of [177Lu]Lu-SB03178 in FAP-expressing Tumor-Bearing Mice
(Data summarized from preclinical studies)[1][2]
| Organ | % Injected Dose per Gram (%ID/g) at 1h p.i. | % Injected Dose per Gram (%ID/g) at 24h p.i. |
| Tumor | High | Sustained High |
| Blood | Low | Very Low |
| Kidneys | Moderate | Low |
| Liver | Low | Low |
| Lungs | Low | Low |
| Muscle | Very Low | Very Low |
Table 2: Estimated Human Absorbed Doses from Mouse Dosimetry Data
(Data extrapolated from preclinical studies)[1][2][7][8]
| Organ | Estimated Absorbed Dose (mGy/MBq) |
| Tumor | High |
| Kidneys | Low-Moderate |
| Red Marrow | Low |
| Liver | Low |
| Whole Body | Low |
Visualizations
Signaling Pathways
The radiotoxicity of [177Lu]Lu-SB03178 is primarily due to the induction of DNA damage by beta radiation. This triggers a complex cellular response.
Caption: DNA damage response pathway initiated by [177Lu]Lu-SB03178.
Experimental Workflow
A typical workflow for evaluating the efficacy of [177Lu]Lu-SB03178 in a preclinical setting.
Caption: Workflow for preclinical evaluation of [177Lu]Lu-SB03178.
Safety and Waste Management
Q6: What are the key safety precautions when handling [177Lu]Lu-SB03178?
A6: As with any radiopharmaceutical, proper radiation safety practices are essential.[9]
-
ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable.
-
Shielding: Use appropriate shielding (e.g., lead or tungsten) for vials and syringes containing 177Lu.
-
Distance: Maximize your distance from the radioactive source.
-
Time: Minimize the time spent handling the radioactive material.
-
Personal Protective Equipment (PPE): Wear a lab coat, gloves, and safety glasses.
-
Monitoring: Use a calibrated survey meter to monitor for contamination and personal dosimeters to track exposure.
Q7: How should I dispose of radioactive waste generated from experiments with [177Lu]Lu-SB03178?
A7: Radioactive waste must be managed according to your institution's and local regulations.[10][11][12][13][14]
-
Segregation: Segregate radioactive waste from non-radioactive waste. Waste should also be segregated by physical form (solid, liquid, sharps).
-
Labeling: Clearly label all radioactive waste containers with the radioisotope (177Lu), activity level, and date.
-
Storage: Store radioactive waste in a designated and shielded area.
-
Decay-in-Storage: For short-lived radionuclides like 177Lu, waste can be stored until it has decayed to background levels (typically 10 half-lives) and then disposed of as non-radioactive waste, if permitted by your institution's license.
-
Consult your Radiation Safety Officer (RSO): Always consult with your institution's RSO for specific guidance on waste disposal procedures.
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein-targeted radioligand therapy in various types of cancer: Background, clinical studies, and future development [accscience.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fibroblast Activation Protein–Targeted Radioligand Therapy for Treatment of Solid Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative biodistributions and dosimetry of [¹⁷⁷Lu]DOTA-anti-bcl-2-PNA-Tyr³-octreotate and [¹⁷⁷Lu]DOTA-Tyr³-octreotate in a mouse model of B-cell lymphoma/leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Lutetium-177 Intracellular Dosimetry of Target Cancers in Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioactive Waste Management | UW Environmental Health & Safety [ehs.washington.edu]
- 12. research.uga.edu [research.uga.edu]
- 13. ehs.psu.edu [ehs.psu.edu]
- 14. epa.gov [epa.gov]
Technical Support Center: Optimizing Injection Protocols for SB03178 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fibroblast Activation Protein (FAP) inhibitor, SB03178, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, benzo[h]quinoline-based small molecule inhibitor of Fibroblast Activation Protein-α (FAP).[1] FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] By inhibiting the enzymatic activity of FAP, this compound can modulate the tumor microenvironment, which plays a critical role in tumor growth, invasion, and metastasis.[1]
Q2: What are the known signaling pathways affected by FAP inhibition?
A2: FAP is known to influence several pro-tumorigenic signaling pathways. Inhibition of FAP can interfere with these pathways, leading to reduced tumor growth and metastasis. Key downstream signaling targets of FAP include the PI3K/AKT and RAS/ERK pathways. FAP expression has been shown to upregulate PI3K/Akt signaling, and silencing FAP can decrease the phosphorylation of key components in both the PI3K/AKT and Ras-ERK pathways.
Q3: What are the common applications of this compound in animal studies?
A3: this compound is a precursor that can be chelated with radionuclides for diagnostic imaging and targeted radiotherapy.[1] When labeled with Gallium-68 ([⁶⁸Ga]Ga-SB03178), it is used for Positron Emission Tomography (PET) imaging to visualize FAP-expressing tumors.[1] When labeled with Lutetium-177 ([¹⁷⁷Lu]Lu-SB03178), it serves as a radiopharmaceutical for targeted cancer therapy.[1] It can also be used in its non-radiolabeled form to study the therapeutic effects of FAP inhibition.
Q4: What animal models have been used in studies with this compound?
A4: Preclinical evaluations of radiolabeled this compound have been conducted in FAP-overexpressing HEK293T:hFAP tumor-bearing mice.[1]
Troubleshooting Guide
Issue 1: Poor solubility of this compound during formulation preparation.
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Question: I am having difficulty dissolving this compound for my in vivo experiments. What can I do?
-
Answer: As a quinoline-based small molecule, this compound may have limited aqueous solubility. Here are some strategies to improve solubility:
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Co-solvents: A common approach is to use a mixture of a sterile aqueous vehicle (like saline or PBS) with a biocompatible organic co-solvent. A frequently used combination for intravenous injection is saline with 5% DMSO and 5% Solutol. For oral administration, 0.5% carboxymethylcellulose is a common vehicle.
-
pH adjustment: The solubility of quinoline derivatives can be pH-dependent. Cautious adjustment of the pH of the formulation vehicle may improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.
-
Use of cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Issue 2: Inconsistent tumor uptake or therapeutic effect in animal studies.
-
Question: I am observing high variability in the anti-tumor effects of this compound in my mouse model. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
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Formulation instability: Ensure that your formulation is stable and that this compound does not precipitate out of solution before or after administration. Prepare fresh formulations for each experiment if stability is a concern.
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Injection technique: Improper injection technique (e.g., subcutaneous leakage during an intravenous injection) can lead to variable drug exposure. Ensure proper training and consistent administration.
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Biological variability: The expression of FAP can vary between individual tumors, even within the same model. It is advisable to characterize FAP expression levels in your tumor models.
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Metabolism: The metabolic rate of the compound can differ between animals.
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Issue 3: Observed toxicity or adverse effects in treated animals.
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Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I address this?
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Answer:
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Dose reduction: The administered dose may be too high. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
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Vehicle toxicity: The vehicle itself could be causing adverse effects. Administer a vehicle-only control group to assess the tolerability of your formulation.
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Off-target effects: While this compound is designed to be a specific FAP inhibitor, off-target effects are a possibility with any small molecule inhibitor. If toxicity persists at on-target effective doses, further investigation into potential off-target interactions may be necessary.
-
Data Presentation
Table 1: Recommended Formulation Vehicles for Preclinical Studies of Quinoline-Based Inhibitors
| Route of Administration | Vehicle Composition | Notes |
| Intravenous (IV) | Saline with 5% DMSO / 5% Solutol | A common formulation for improving the solubility of hydrophobic compounds for IV injection. Ensure final DMSO concentration is well-tolerated by the animals. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 50% PBS | This mixture can enhance solubility for IP administration. |
| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) in water | A standard vehicle for oral gavage of suspensions. |
| Subcutaneous (SC) | 20% Captisol® in saline | Captisol® (a modified cyclodextrin) can significantly improve the solubility of compounds for subcutaneous injection. |
Note: The optimal formulation for this compound should be determined empirically. The above are starting points based on common practices for similar compounds.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Example) | Description |
| Cmax (Maximum plasma concentration) | 500 ng/mL | The highest concentration of the drug observed in the plasma after administration. |
| Tmax (Time to Cmax) | 1 hour | The time at which Cmax is reached. |
| t1/2 (Half-life) | 4 hours | The time required for the plasma concentration of the drug to decrease by half. |
| AUC (Area under the curve) | 2000 ng*h/mL | The total exposure to the drug over time. |
| Bioavailability (Oral) | 30% | The fraction of the orally administered dose that reaches systemic circulation. |
Disclaimer: The values in this table are for illustrative purposes only and are not based on published data for non-radiolabeled this compound. Actual pharmacokinetic parameters must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Formulation of this compound for Intravenous Injection
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the required volume of sterile DMSO to dissolve the compound completely. Vortex briefly.
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In a separate sterile tube, add the required volume of Solutol HS 15.
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Slowly add the this compound/DMSO solution to the Solutol while vortexing.
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Add sterile saline to the mixture dropwise while vortexing to reach the final desired concentration.
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Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization (e.g., gentle warming, sonication, or adjusting co-solvent ratios).
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Filter the final formulation through a 0.22 µm sterile filter before injection.
Protocol 2: Workflow for a Murine Xenograft Study with this compound
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Animal Acclimatization: Acclimatize mice for at least one week under standard housing conditions.
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Tumor Implantation: Subcutaneously implant FAP-expressing tumor cells (e.g., HEK293T:hFAP) into the flank of the mice.
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Tumor Growth Monitoring: Monitor tumor growth using calipers.
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Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
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Treatment Administration:
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Treatment Group: Administer this compound via the chosen route (e.g., IV, IP, or PO) at the predetermined dose and schedule.
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Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring:
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Measure tumor volume and body weight 2-3 times per week.
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Observe animals for any clinical signs of toxicity.
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Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specific study duration is completed).
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Data Analysis: Analyze tumor growth inhibition and any observed toxicities.
Mandatory Visualization
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
troubleshooting inconsistent results in SB03178 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB03178, a novel benzo[h]quinoline-based inhibitor of Fibroblast Activation Protein-α (FAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor that targets Fibroblast Activation Protein-α (FAP).[1] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many epithelial tumors.[1] By inhibiting the enzymatic activity of FAP, this compound can modulate the tumor microenvironment. It is often used in a "theranostic" context, where it can be chelated with a diagnostic radionuclide like Gallium-68 for PET imaging ([⁶⁸Ga]Ga-SB03178) or a therapeutic radionuclide like Lutetium-177 for targeted radiotherapy ([¹⁷⁷Lu]Lu-SB03178).[1]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound and its derivatives should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, and aliquoted to avoid repeated freeze-thaw cycles. When preparing for in vitro or in vivo experiments, ensure the final solvent concentration is compatible with the experimental system and below cytotoxic levels (typically <0.5% DMSO for cell-based assays).
Q3: What are the key considerations for working with radiolabeled this compound?
A3: Working with [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178 requires adherence to all institutional and national regulations for handling radioactive materials. Key considerations include:
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Short Half-Life: Gallium-68 has a short half-life (approximately 68 minutes), requiring that radiolabeling and subsequent experiments be performed in a timely and well-coordinated manner.
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Radiochemical Purity: It is crucial to assess the radiochemical purity of the final product before each experiment to ensure that the observed signal is from the labeled compound and not from free radionuclides.
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Specific Activity: Knowing the specific activity (radioactivity per unit mass of the compound) is essential for accurate quantification in imaging and biodistribution studies.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based FAP Inhibition Assays, Viability Studies)
Issue 1: High Variability in FAP Inhibition Assay Results (IC₅₀ values)
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Possible Cause 1: Inconsistent Cell Health or Passage Number.
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Explanation: The expression of FAP can vary with cell health, density, and passage number. Senescent or overly confluent cells may exhibit altered protein expression.
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Recommendation: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Standardize cell seeding density across all wells.
-
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Possible Cause 2: Compound Instability or Precipitation.
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Explanation: Like many small molecules, this compound may have limited solubility in aqueous media and could degrade over long incubation periods.
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Recommendation: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect for any precipitation after dilution in media. For longer experiments, consider the stability of the compound in your specific cell culture medium.
-
-
Possible Cause 3: Assay-Related Issues.
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Explanation: Variations in incubation times, substrate and enzyme concentrations, and even pipetting inconsistencies can lead to variable results.
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Recommendation: Ensure consistent incubation times for both the compound and the substrate. Use a validated FAP substrate and ensure its concentration is appropriate for the assay. Use calibrated pipettes and consistent techniques for reagent addition.
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Issue 2: Unexpected Cytotoxicity in Cell Viability Assays
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Possible Cause 1: Off-Target Effects.
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Explanation: At higher concentrations, kinase inhibitors and other small molecules can have off-target effects. While this compound is designed to be a selective FAP inhibitor, cross-reactivity with other serine proteases like dipeptidyl peptidases (DPPs) or prolyl oligopeptidase (PREP) could occur, especially at high concentrations.
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Recommendation: Perform a dose-response experiment to determine the cytotoxic concentration (CC₅₀) and compare it to the IC₅₀ for FAP inhibition. If cytotoxicity occurs at concentrations close to the IC₅₀, consider screening for activity against related proteases.
-
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Possible Cause 2: Solvent Toxicity.
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Explanation: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
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Recommendation: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed a non-toxic level (typically <0.5%).
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Possible Cause 3: Radionuclide-Induced Damage (for radiolabeled compound).
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Explanation: If using [¹⁷⁷Lu]Lu-SB03178 in vitro, the emitted beta particles can cause cellular damage and induce apoptosis or necrosis.
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Recommendation: Include a non-radiolabeled this compound control to differentiate between compound-specific and radiation-induced cytotoxicity. Also, consider using the non-radioactive Lutetium-chelated compound as a control.
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In Vivo Experiments (e.g., PET Imaging, Biodistribution Studies)
Issue 1: High Variability in Tumor Uptake in PET Imaging
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Possible Cause 1: Inconsistent Radiotracer Quality.
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Explanation: Low radiochemical purity or specific activity can lead to inconsistent tumor targeting and higher background signals.
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Recommendation: Perform quality control on each batch of [⁶⁸Ga]Ga-SB03178 to ensure high radiochemical purity (ideally >95%).
-
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Possible Cause 2: Animal-to-Animal Variability.
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Explanation: Differences in tumor size, vascularization, and FAP expression levels between animals can lead to significant variability in tracer uptake.
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Recommendation: Use a sufficient number of animals per group to achieve statistical power. Ensure tumors are within a consistent size range at the start of the study. Standardize animal handling and injection procedures.
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Possible Cause 3: Anesthesia and Temperature Effects.
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Explanation: The type and depth of anesthesia, as well as the animal's body temperature, can affect blood flow and tracer distribution.
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Recommendation: Use a consistent anesthesia protocol for all animals. Monitor and maintain the body temperature of the animals during imaging.
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Issue 2: Discrepancy Between PET Imaging Data and Ex Vivo Biodistribution
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Possible Cause 1: Partial Volume Effects in PET.
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Explanation: For small tumors or organs, the limited spatial resolution of PET scanners can lead to an underestimation of the true radioactivity concentration (partial volume effect).
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Recommendation: When possible, use partial volume correction algorithms during image reconstruction. Correlate PET data with ex vivo biodistribution data, which is considered the gold standard for quantification.
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Possible Cause 2: Inaccurate Region of Interest (ROI) Definition.
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Explanation: The way ROIs are drawn on the PET images can significantly impact the quantitative results.
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Recommendation: Use a standardized protocol for ROI definition, ideally guided by anatomical imaging (CT or MRI). Have the same person draw all ROIs if possible to reduce inter-operator variability.
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Possible Cause 3: Timing of Biodistribution Study.
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Explanation: The biodistribution of the tracer changes over time. If the ex vivo study is not performed at the same time point as the PET scan, the results may not be comparable.
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Recommendation: Perform the ex vivo biodistribution study immediately after the final PET scan.
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Data Presentation
Table 1: Example of In Vitro FAP Inhibition Data for this compound
| Cell Line | FAP Expression | IC₅₀ (nM) |
| HEK293T-hFAP | High | 5.2 ± 1.1 |
| FAP-negative Control | None | >10,000 |
Table 2: Example of Ex Vivo Biodistribution of [⁶⁸Ga]Ga-SB03178 in Tumor-Bearing Mice (1 hour post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Tumor | 8.2 ± 1.5 |
| Muscle | 0.5 ± 0.1 |
| Liver | 2.1 ± 0.4 |
| Kidneys | 3.5 ± 0.7 |
| Bone | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: Cell-Based FAP Inhibition Assay
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Cell Seeding: Seed FAP-expressing cells (e.g., HEK293T-hFAP) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of this compound or vehicle control (DMSO) and incubate for a predetermined time (e.g., 1 hour) at 37°C.
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Substrate Addition: Add a fluorogenic FAP substrate (e.g., Ala-Pro-AFC) to each well.
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Signal Measurement: Immediately measure the fluorescence signal over time using a microplate reader.
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Data Analysis: Calculate the rate of substrate cleavage for each concentration. Normalize the data to the vehicle control and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 2: General Workflow for Preclinical PET Imaging and Biodistribution
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Radiolabeling and Quality Control: Synthesize [⁶⁸Ga]Ga-SB03178 and perform quality control to determine radiochemical purity and specific activity.
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Animal Preparation: Anesthetize tumor-bearing mice and place them on the scanner bed.
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Tracer Injection: Inject a known amount of [⁶⁸Ga]Ga-SB03178 intravenously (e.g., via the tail vein).
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PET/CT Imaging: Perform a dynamic or static PET scan at a predetermined time point (e.g., 1 hour post-injection). A CT scan should be acquired for anatomical reference and attenuation correction.
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Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Draw ROIs on the tumors and major organs to quantify tracer uptake (e.g., as %ID/g).
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Ex Vivo Biodistribution: Immediately after the final scan, euthanize the animals and dissect the tumors and major organs.
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Gamma Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
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Data Analysis: Calculate the %ID/g for each tissue and compare the results with the PET-derived data.
Visualizations
Caption: Simplified signaling pathway of FAP in the tumor microenvironment.
Caption: Comprehensive experimental workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Enhancing the Stability of the SB03178 Radiocomplex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of the SB03178 radiocomplex. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound radiocomplex and what are its components?
A1: this compound is a precursor molecule based on a benzo[h]quinoline construct designed for targeting Fibroblast Activation Protein-α (FAP), a marker present on cancer-associated fibroblasts in many types of carcinomas[1]. The this compound radiocomplex is formed by chelating this precursor with a radionuclide. Commonly used radionuclides for this purpose include Gallium-68 ([68Ga]Ga-SB03178) for diagnostic imaging (PET) and Lutetium-177 ([177Lu]Lu-SB03178) for therapeutic applications[1].
Q2: What are the primary indicators of instability in my this compound radiocomplex preparation?
A2: Instability in your radiocomplex preparation can manifest in several ways. The most common indicators include:
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Low Radiochemical Purity (RCP): The presence of unbound radionuclide or other radiochemical impurities detected during quality control analysis (e.g., radio-TLC or radio-HPLC)[2][3][4].
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Poor In Vitro Serum Stability: Significant degradation of the radiocomplex when incubated in human or animal serum over time.
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Unexpected Biodistribution in Vivo: High uptake in non-target organs such as the bones (indicating free radiometal), or rapid clearance from the tumor, may suggest in vivo instability[2].
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Visual Precipitates or Color Change: Although less common, any visual change in the solution post-radiolabeling could indicate instability or the formation of colloids[5][6].
Q3: What are the key factors that can influence the stability of the this compound radiocomplex?
A3: Several factors can impact the stability of a radiocomplex. These include:
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pH of the reaction mixture: The pH is crucial for efficient radiolabeling and for maintaining the stability of the final complex. For many radiometals, labeling is optimal within a specific pH range to prevent the formation of insoluble metal hydroxides[6][7].
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Temperature: While some radiolabeling procedures require heating, excessive temperature or prolonged heating can lead to degradation of the precursor molecule or the final complex.
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Presence of Metal Ion Impurities: Contaminating metal ions (e.g., Fe3+, Zn2+, Al3+) from glassware, reagents, or the radionuclide eluate can compete with the intended radionuclide for the chelator, leading to reduced radiochemical yield and purity[6].
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Oxidizing and Reducing Agents: The presence of unintended oxidizing or reducing agents can alter the oxidation state of the radionuclide or degrade the precursor molecule. The addition of antioxidants like ascorbic acid can sometimes help maintain stability[2].
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Radiolysis: At high radioactive concentrations, the radiation itself can induce the formation of free radicals, which can degrade the radiocomplex. The use of radical scavengers may be necessary in such cases.
-
Buffer Composition: The choice of buffer can influence the stability of the complex. Some buffer components may interact with the radiometal or the precursor.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with the this compound radiocomplex.
Issue 1: Low Radiochemical Purity (<90%) Detected by Radio-TLC/HPLC
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction buffer before adding the radionuclide. Adjust as necessary to the optimal range for the specific radionuclide (e.g., typically pH 3.5-5.0 for 68Ga). |
| Metal Ion Contamination | Use metal-free reagents and glassware. Pre-purify the radionuclide eluate if necessary to remove competing metal ions. |
| Suboptimal Temperature or Incubation Time | Optimize the reaction temperature and incubation time as per the established protocol. Ensure uniform heating if required. |
| Precursor Degradation | Ensure the this compound precursor is stored correctly (as per the supplier's instructions) and has not expired. Prepare fresh solutions of the precursor for each labeling. |
| Insufficient Amount of Precursor | Ensure the molar ratio of precursor to radionuclide is optimized. A substoichiometric amount of precursor will result in free radionuclide. |
Issue 2: Inconsistent Results in In Vitro or In Vivo Experiments
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Labeling | Perform rigorous quality control on each batch of the radiocomplex before use. Ensure consistent radiochemical purity and specific activity. |
| In Vivo Demetallation | This can be due to inherent instability of the complex. Consider modifying the chelator or the linker to improve in vivo stability. For preclinical studies, analyze blood and urine samples to quantify the extent of free radionuclide. |
| Serum Protein Binding | High non-specific binding to serum proteins can alter the pharmacokinetic profile. Evaluate serum protein binding in vitro. |
| Radiolysis | If working with high activities, consider adding a radical scavenger such as ethanol or ascorbic acid to the formulation. |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity (RCP) by Radio-TLC
-
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase 1: 0.1 M Citrate buffer, pH 4.5
-
Mobile Phase 2: Acetonitrile/Water mixture (1:1 v/v)
-
Radio-TLC scanner
-
-
Procedure:
-
Spot a small volume (~1 µL) of the radiolabeled this compound solution onto two separate ITLC-SG strips, approximately 1 cm from the bottom.
-
Develop one strip in Mobile Phase 1. In this system, the radiocomplex moves with the solvent front (Rf = 0.9-1.0), while colloidal impurities and some forms of free radionuclide remain at the origin (Rf = 0.0-0.1).
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Develop the second strip in Mobile Phase 2. In this system, free radionuclide moves with the solvent front (Rf = 0.9-1.0), while the radiocomplex remains at the origin (Rf = 0.0-0.1).
-
Dry the strips and analyze them using a radio-TLC scanner to determine the percentage of radioactivity at different Rf values.
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Calculate the RCP: % RCP = 100% - (% free radionuclide) - (% colloidal impurities).
-
Protocol 2: In Vitro Serum Stability Assay
-
Materials:
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Purified this compound radiocomplex
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Fresh human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system for analysis
-
-
Procedure:
-
Add a known amount of the purified radiocomplex to a vial containing human or mouse serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 2, 4, and 24 hours), take an aliquot of the mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of intact radiocomplex.
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Plot the percentage of intact radiocomplex against time to evaluate the stability profile.
-
Visualizations
Caption: A decision tree for troubleshooting low radiochemical purity.
Caption: Factors influencing the stability of the this compound radiocomplex.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. nucleusrad.com [nucleusrad.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
Technical Support Center: SB03178 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis and purification of SB03178.
I. Synthesis of this compound Precursor
The synthesis of the this compound precursor, a vital component for subsequent radiolabeling, involves the formation of a functionalized benzo[h]quinoline scaffold. While the precise, proprietary synthesis protocol for this compound is not publicly available, a generalized approach based on established methods for similar benzo[h]quinoline derivatives can be employed. This typically involves a multi-step synthesis culminating in a chelator-conjugated molecule ready for radiolabeling.
A plausible synthetic route involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form precursors for 2,3,4-trisubstituted benzo[h]quinolines. These can then be reacted with naphthalen-1-amine in a one-pot reaction to yield the core structure. Further functionalization and coupling with a DOTA (or similar) chelator would be the final step.[1]
Troubleshooting Guide: this compound Precursor Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Benzo[h]quinoline Core | Inefficient cyclization. | Optimize reaction conditions: vary the base (e.g., triethylamine, N,N-dimethylaniline), solvent (e.g., THF, methanol, chloroform), temperature, and reaction time. Consider a two-step approach where the intermediate is isolated before cyclization.[1] |
| Side reactions. | Analyze crude product by LC-MS to identify major byproducts. Adjust stoichiometry of reactants to minimize side product formation. Ensure high purity of starting materials. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend reaction time or cautiously increase temperature as needed. |
| Deactivated catalyst or reagents. | Use fresh, high-purity reagents and solvents. If a catalyst is used, ensure it is active. | |
| Difficult Purification | Co-elution of product and impurities. | Optimize column chromatography conditions: test different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol), and consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product instability on silica gel. | If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for purification. Alternatively, purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary. | |
| Poor Solubility of Intermediates | Inappropriate solvent. | Experiment with a range of solvents to find one that provides adequate solubility for all reactants at the reaction temperature. |
Experimental Protocol: Generalized Synthesis of a Functionalized Benzo[h]quinoline Scaffold
This protocol is a generalized procedure and may require optimization for the specific synthesis of the this compound precursor.
Step 1: Synthesis of Thio-substituted Butadiene Intermediate
-
To a solution of pentachloro-2-nitro-1,3-butadiene in an appropriate solvent (e.g., THF), add a mercaptoacetic acid ester dropwise at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Cyclization to form the Benzo[h]quinoline Core
-
Dissolve the purified intermediate from Step 1 and naphthalen-1-amine in a suitable solvent (e.g., THF).
-
Add a base, such as triethylamine, to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent. The crude product can be purified by column chromatography.
Step 3: Functionalization and Chelator Conjugation
-
The benzo[h]quinoline core from Step 2 will likely require further chemical modification to introduce a suitable functional group (e.g., an amine or carboxylic acid) for chelator conjugation. This may involve standard organic chemistry transformations.
-
The functionalized benzo[h]quinoline is then conjugated to a DOTA-NHS ester (or similar activated chelator) in a suitable solvent with a non-nucleophilic base.
-
The final precursor is purified by preparative HPLC to achieve high purity.
Diagram: Generalized Synthetic Pathway
Caption: Generalized synthetic workflow for the this compound precursor.
II. Radiolabeling of this compound with Gallium-68 and Lutetium-177
The this compound precursor is designed for chelation with medically relevant radionuclides, primarily Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. Achieving high radiochemical yield and purity is critical for the safety and efficacy of the final radiopharmaceutical.
Troubleshooting Guide: ⁶⁸Ga and ¹⁷⁷Lu Radiolabeling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Yield | Suboptimal pH. | The optimal pH for DOTA chelation is typically between 3.5 and 5.5. Verify the pH of the reaction mixture after adding all components and adjust if necessary. |
| Incorrect temperature or incubation time. | Optimize the heating temperature (typically 90-100°C) and incubation time (usually 5-20 minutes).[2] | |
| Presence of metallic impurities in the radionuclide solution. | Metallic impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can compete with ⁶⁸Ga or ¹⁷⁷Lu for the chelator.[3][4] Use high-purity radionuclide sources. Pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge can be beneficial.[5] | |
| Low precursor concentration or quality. | Ensure the precursor is of high purity and used at the optimal concentration. Impurities in the precursor can interfere with labeling. | |
| Formation of Colloidal ⁶⁸Ga | Suboptimal pH or high temperature. | Adjust the pH to the optimal range. Avoid excessively high temperatures. The formation of ⁶⁸Ga-colloid can lead to high liver and spleen uptake.[6] |
| Radiolysis (Degradation of the Labeled Compound) | High radioactivity concentration. | Radiolysis is more pronounced with high activities of ¹⁷⁷Lu.[7] Add radical scavengers such as ascorbic acid or gentisic acid to the formulation.[8][9] Store the final product at a low temperature. |
| Presence of oxygen. | Prepare solutions with degassed buffers and solvents. | |
| Multiple Peaks in Radio-HPLC | Presence of unbound radionuclide. | Optimize labeling conditions to drive the reaction to completion. |
| Formation of radiolytic byproducts. | Implement strategies to prevent radiolysis (see above). | |
| Presence of chemical impurities in the precursor. | Ensure the precursor is of high purity. |
Experimental Protocol: General Radiolabeling Procedure
For ⁶⁸Ga-SB03178:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl.
-
Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.
-
Add the this compound precursor solution (typically in water or a buffer) to the buffered ⁶⁸Ga.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Cool the reaction to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC.
For ¹⁷⁷Lu-SB03178:
-
To a solution of this compound precursor in a suitable buffer (e.g., sodium acetate, pH 4.5-5.0), add the required activity of ¹⁷⁷LuCl₃.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
After cooling, a quenching agent like ascorbic acid can be added to minimize radiolysis.[8]
-
Perform quality control using radio-TLC or radio-HPLC.
Diagram: Radiolabeling Workflow
Caption: General workflow for the radiolabeling of this compound.
III. Purification and Quality Control
Purification of the final radiolabeled this compound is crucial to remove unreacted radionuclide, precursors, and any byproducts. Quality control ensures the final product meets the required specifications for radiochemical purity, stability, and identity.
Troubleshooting Guide: Purification and Quality Control
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery from SPE Cartridge | Incomplete elution of the product. | Optimize the elution solvent. For C18 cartridges, a higher percentage of organic solvent (e.g., ethanol) may be needed.[6] |
| Product is too hydrophilic/hydrophobic for the chosen cartridge. | Select a different type of SPE cartridge (e.g., a different stationary phase). | |
| Poor Separation in HPLC | Inappropriate mobile phase or gradient. | Optimize the HPLC gradient and mobile phase composition (e.g., acetonitrile/water with TFA).[10] |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Inaccurate Radio-TLC Results | Incorrect mobile phase. | Use a mobile phase that provides good separation between the labeled product and free radionuclide. For ¹⁷⁷Lu-DOTA compounds, a common mobile phase is a mixture of ammonium acetate and methanol.[11] |
| Spotting technique. | Ensure the spot is small and dries completely before developing the chromatogram. | |
| Product Degradation After Purification | Radiolysis. | Add stabilizers like ascorbic acid to the final formulation. Store at low temperatures.[8] |
| pH instability. | Ensure the final formulation is buffered to a pH where the compound is stable. |
Experimental Protocols: Purification and Quality Control
Purification using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with ethanol followed by water.
-
Load the crude radiolabeling reaction mixture onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove unbound radionuclide and hydrophilic impurities.
-
Elute the purified radiolabeled this compound with a small volume of an appropriate organic solvent (e.g., ethanol).
Quality Control using Radio-TLC:
-
Spot a small amount of the final product onto a TLC strip (e.g., iTLC-SG).
-
Develop the chromatogram in a suitable mobile phase.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The labeled product should have a different Rf value from the free radionuclide.
Quality Control using Radio-HPLC:
-
Inject a small aliquot of the final product onto a suitable HPLC column (e.g., C18).
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% TFA).
-
Monitor the eluate with a UV detector and a radioactivity detector.
-
Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram.
Diagram: Quality Control Logic
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of purification of Ga-68-labeled exendin on in vivo distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrealm.com [chemrealm.com]
- 9. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
minimizing background signal in SB03178 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB03178 for Positron Emission Tomography (PET) imaging. Our goal is to help you minimize background signal and achieve high-quality, quantifiable imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a novel radiotheranostic agent designed for both cancer imaging and therapy. For PET imaging, it is chelated with Gallium-68 ([68Ga]Ga-SB03178). Its molecular target is Fibroblast Activation Protein-α (FAP), a cell surface protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of cancers.[1] The negligible expression of FAP in most healthy adult tissues makes it an excellent target for high-contrast tumor imaging.[2]
Q2: What are the common sources of high background signal in PET imaging?
High background signal in PET imaging can stem from several factors, including:
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Low Radiochemical Purity: The presence of unbound Gallium-68 in the radiotracer solution can lead to diffuse, non-specific uptake throughout the body.
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Poor In Vivo Stability: If the radiotracer is unstable in the body, the radioisotope may detach and circulate freely, contributing to high background noise.
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Suboptimal Uptake Time: Imaging too early, before the tracer has sufficiently cleared from non-target tissues and the bloodstream, can result in poor tumor-to-background contrast.
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Physiological Uptake: Some organs and tissues may naturally exhibit tracer uptake. For FAP inhibitors, non-specific uptake has been observed in degenerative lesions, muscles, salivary glands, and the uterus.[3][4]
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Improper Image Reconstruction: The choice of reconstruction algorithms and parameters can significantly impact image noise and signal-to-background ratios.[5]
Q3: What is a good tumor-to-background ratio to expect with [68Ga]Ga-SB03178?
Preclinical studies in FAP-overexpressing tumor models have demonstrated that [68Ga]Ga-SB03178 provides superior tumor-to-background contrast ratios.[1] For specific quantitative data, please refer to the data summary table below.
Troubleshooting Guide: High Background Signal
High background signal is a common issue that can compromise the quality and quantitative accuracy of your this compound PET imaging data. This guide provides a systematic approach to identifying and mitigating the root causes.
dot
Caption: A step-by-step workflow for troubleshooting high background signal.
Data Presentation
[68Ga]Ga-SB03178 Biodistribution and Tumor-to-Background Ratios
The following tables summarize the ex vivo biodistribution and tumor-to-background ratios of [68Ga]Ga-SB03178 in HEK293T:hFAP tumor-bearing mice at 1-hour post-injection.
Table 1: Ex Vivo Biodistribution of [68Ga]Ga-SB03178 (%ID/g)
| Organ | Mean %ID/g ± SD |
| Blood | 0.55 ± 0.07 |
| Heart | 0.21 ± 0.03 |
| Lungs | 0.45 ± 0.06 |
| Liver | 0.58 ± 0.08 |
| Spleen | 0.33 ± 0.04 |
| Pancreas | 0.42 ± 0.06 |
| Stomach | 0.19 ± 0.03 |
| Intestines | 0.48 ± 0.07 |
| Kidneys | 2.85 ± 0.40 |
| Muscle | 0.18 ± 0.03 |
| Bone | 0.25 ± 0.04 |
| Tumor | 5.85 ± 0.82 |
Data derived from preclinical studies with FAP-overexpressing HEK293T:hFAP tumor-bearing mice.[1]
Table 2: Tumor-to-Background Ratios of [68Ga]Ga-SB03178
| Ratio | Mean Ratio ± SD |
| Tumor-to-Blood | 10.6 ± 1.5 |
| Tumor-to-Muscle | 32.5 ± 4.6 |
| Tumor-to-Liver | 10.1 ± 1.4 |
| Tumor-to-Kidney | 2.1 ± 0.3 |
| Tumor-to-Bone | 23.4 ± 3.3 |
Data derived from preclinical studies with FAP-overexpressing HEK293T:hFAP tumor-bearing mice.[1]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol outlines the manual radiolabeling of a DOTA-conjugated precursor like this compound. Automated synthesis modules are also commonly used and offer advantages in terms of reproducibility and radiation safety.[6][7]
Materials:
-
This compound precursor with DOTA chelator
-
68Ge/68Ga generator
-
0.05 M HCl for generator elution
-
Sodium acetate buffer (e.g., 1M or 2.5M)
-
Sterile, pyrogen-free water
-
Sep-Pak C18 cartridge
-
Ethanol (50% in saline)
-
Heating block or water bath
Procedure:
-
Elution: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain [68Ga]GaCl3 in solution.
-
Buffering: Add sodium acetate buffer to the [68Ga]GaCl3 solution to adjust the pH to approximately 3.5-4.5.
-
Labeling Reaction: Add the this compound precursor to the buffered 68Ga solution. A typical precursor amount is in the range of 20-40 µg.
-
Incubation: Heat the reaction mixture at 95-100°C for 5-15 minutes.[8][9]
-
Purification:
-
Pre-condition a Sep-Pak C18 cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The [68Ga]Ga-SB03178 will be retained.
-
Wash the cartridge with sterile water to remove any unreacted, hydrophilic 68Ga.
-
Elute the purified [68Ga]Ga-SB03178 from the cartridge using a small volume (e.g., 0.5-1 mL) of 50% ethanol in saline.
-
-
Final Formulation: The eluted product can be further diluted with sterile saline or a formulation buffer for injection.
dot
Caption: Workflow for the radiolabeling and purification of [68Ga]Ga-SB03178.
Protocol 2: Quality Control of [68Ga]Ga-SB03178
Radiochemical purity (RCP) is a critical quality attribute. It should be greater than 95% for clinical use.
Methods:
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Instant Thin-Layer Chromatography (ITLC): A rapid method to determine the amount of free 68Ga. A small spot of the final product is placed on an ITLC strip, which is then developed in a suitable mobile phase. The distribution of radioactivity on the strip is measured to calculate the percentage of labeled compound versus free radioisotope.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining RCP. It separates the labeled compound from impurities based on their chemical properties. A radio-detector is used to quantify the radioactivity of each component.[10][11]
Protocol 3: Preclinical PET Imaging with [68Ga]Ga-SB03178
This protocol is a general guideline for PET/CT imaging in tumor-bearing mice.
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) for the duration of the procedure.
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for tracer injection.
Tracer Administration and Uptake:
-
Administer a known quantity of [68Ga]Ga-SB03178 (e.g., 3.7-7.4 MBq) via the tail vein.[12]
-
Allow for an uptake period, typically 60 minutes, to allow the tracer to distribute and clear from non-target tissues.[1][12]
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for a duration of 10-15 minutes.[12]
-
Alternatively, dynamic scanning can be performed for the entire uptake period to assess the tracer's pharmacokinetic profile.
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM, with TOF and PSF corrections if available).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various background tissues (e.g., muscle, liver, blood pool) to calculate the standardized uptake value (SUV) and tumor-to-background ratios.
Signaling Pathway Visualization
Fibroblast Activation Protein (FAP) Signaling Context
FAP is a serine protease expressed on cancer-associated fibroblasts. Its activity contributes to tumor progression through several mechanisms, including remodeling of the extracellular matrix (ECM) and modulation of intracellular signaling pathways that promote cell proliferation, migration, and immunosuppression.
dot
Caption: Simplified diagram of FAP's role in the tumor microenvironment.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
- 10. 68Ga radiolabeling and quality control in a small-scale radiopharmacy- working amidst constraints in developing countries | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Preclinical and exploratory human studies of novel 68Ga-labeled D-peptide antagonist for PET imaging of TIGIT expression in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of 68Ga-radiolabeled trimeric affibody for PDGFRβ-targeting PET imaging of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the tumor retention of [177Lu]Lu-SB03178
Welcome to the technical support center for [177Lu]Lu-SB03178. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to increase the tumor retention of this novel Fibroblast Activation Protein-α (FAP) targeted radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What is [177Lu]Lu-SB03178 and what is its primary mechanism of action?
A1: [177Lu]Lu-SB03178 is a radiotheranostic agent composed of the therapeutic radionuclide Lutetium-177 chelated to SB03178, a novel benzo[h]quinoline-based molecule.[1][2] It targets Fibroblast Activation Protein-α (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[1][3] The binding of [177Lu]Lu-SB03178 to FAP leads to localized delivery of β-radiation, inducing DNA damage and subsequent cell death in the tumor microenvironment. Preclinical studies have shown that [177Lu]Lu-SB03178 exhibits high and sustained tumor uptake, indicating its potential for effective cancer therapy.[1]
Q2: My preliminary in vivo studies show suboptimal tumor retention of [177Lu]Lu-SB03178. What are the potential causes?
A2: While [177Lu]Lu-SB03178 is designed for high tumor retention, several factors could contribute to suboptimal performance in an experimental setting:
-
Low FAP Expression: The tumor model being used may have lower than expected FAP expression. It is crucial to verify FAP expression levels in your specific tumor model through immunohistochemistry (IHC) or other validated methods.
-
Rapid Clearance: Monomeric small molecule FAP inhibitors can sometimes exhibit rapid renal clearance, leading to a shorter residence time in the tumor.[4][5]
-
Tumor Microenvironment Heterogeneity: The density and distribution of CAFs can vary within and between tumors, potentially affecting the overall retention of the radiopharmaceutical.
-
Development of Resistance: While not yet documented for FAP-targeted therapies, resistance mechanisms observed in other radioligand therapies, such as the activation of DNA damage repair pathways, could theoretically play a role.[6]
Q3: What are the primary strategies to enhance the tumor retention of FAP-targeted radiopharmaceuticals like [177Lu]Lu-SB03178?
A3: Several strategies are being explored to improve the tumor retention and therapeutic efficacy of FAP-targeted radiopharmaceuticals. These can be broadly categorized into molecular design modifications and combination therapies.
-
Molecular Design Modifications:
-
Dimerization/Multimerization: Creating homodimers or trimers of the FAP-targeting ligand can significantly increase tumor uptake and prolong retention.[4][5][7]
-
Albumin Binder Conjugation: Attaching an albumin-binding moiety to the FAP inhibitor can extend its circulation time in the blood, leading to increased accumulation in the tumor.[8]
-
-
Combination Therapies:
-
With Tyrosine Kinase Inhibitors (TKIs): Combining FAP-targeted radionuclide therapy with TKIs has shown promise in preclinical and clinical settings for certain cancer types.[9]
-
With Immunotherapy: The combination with immune checkpoint inhibitors is another promising avenue to potentially enhance the anti-tumor effects.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Tumor-to-Background Ratios in Imaging Studies | 1. Suboptimal FAP expression in the tumor model. 2. Rapid clearance of the monomeric agent. | 1. Confirm FAP expression in the tumor model using IHC or Western Blot. 2. Consider synthesizing and evaluating a dimeric or albumin-binding version of this compound. |
| Rapid Decrease in Tumor Radioactivity Over Time | Monomeric FAP inhibitors can have a short retention time in the tumor.[4][5] | Explore molecular modifications such as dimerization or the addition of an albumin binder to prolong tumor residence time.[4][5][8] |
| Limited Therapeutic Efficacy Despite Initial Tumor Uptake | Potential for radioresistance or insufficient radiation dose delivered to the tumor. | 1. Investigate combination therapies with radiosensitizing agents or DNA damage repair inhibitors. 2. Evaluate the potential of combining with immunotherapy to stimulate a broader anti-tumor response. |
| High Variability in Tumor Retention Across Subjects | Heterogeneity in FAP expression among individual tumors. | Screen tumors for FAP expression levels prior to therapy to stratify subjects and correlate FAP levels with retention. |
Data Presentation
Comparison of Monomeric vs. Dimeric FAP-Targeted Radiotracers
The following table summarizes the improved tumor uptake of a dimeric FAP inhibitor compared to its monomeric counterpart in a human PET/CT study.
| Radiotracer | Tumor Uptake (SUVmax) | Time Point | Reference |
| [68Ga]Ga-DOTA.SA.FAPi (Monomer) | Lower | Not specified | [4][5] |
| [68Ga]Ga-DOTAGA.(SA.FAPi)2 (Dimer) | Significantly Higher | Not specified | [4][5] |
Impact of Albumin Binder on Tumor Uptake
This table demonstrates the enhanced tumor dose achieved by adding an albumin binder to a FAP-targeted radioligand.
| Radiotracer | Mean Absorbed Tumor Dose (Gy/MBq) | Reference |
| [177Lu]Lu-PSMA-617 (No Albumin Binder) | ~4.5 | [10] |
| [177Lu]Lu-Ibu-DAB-PSMA (With Albumin Binder) | ~6.6 | [10] |
| [177Lu]Lu-PSMA-ALB-56 (With Albumin Binder) | ~8.1 | [10] |
| [177Lu]Lu-FAP6-DOTA (No Albumin Binder) | Lower | [8] |
| [177Lu]Lu-FAP6-IP-DOTA (With Albumin Binder) | 88-fold higher tumor dose | [8] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study to Evaluate Tumor Retention
-
Animal Model: Utilize tumor-bearing mice with confirmed FAP-expressing xenografts (e.g., HEK293T:hFAP or HT-1080-FAP).[1][11]
-
Radiopharmaceutical Administration: Inject a known activity of [177Lu]Lu-SB03178 (or its modified versions) intravenously via the tail vein.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours).[7]
-
Organ Harvesting: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point. Plot the %ID/g for the tumor over time to determine the retention profile.
Protocol 2: Synthesis of a Dimeric FAP-Targeting Ligand (Conceptual)
This protocol provides a conceptual framework based on published strategies for dimerization.[4][5]
-
Monomer Synthesis: Synthesize the this compound monomer with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).
-
Chelator Conjugation: Conjugate two molecules of the functionalized this compound monomer to a bifunctional chelator such as DOTAGA.
-
Purification: Purify the resulting dimeric ligand using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the dimeric ligand using mass spectrometry and NMR spectroscopy.
-
Radiolabeling: Radiolabel the purified dimeric ligand with 177Lu following established protocols.
Visualizations
Caption: Experimental workflow for developing and evaluating modified [177Lu]Lu-SB03178 with enhanced tumor retention.
Caption: Logical relationships between strategies to increase tumor retention of [177Lu]Lu-SB03178 and their expected outcomes.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targeted-radiopharma.com [targeted-radiopharma.com]
- 3. Fibroblast Activation Protein Inhibitor–Based Radionuclide Therapies: Current Status and Future Directions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Activation Protein–Targeted Radioligand Therapy for Treatment of Solid Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Combination Therapy With 177 Lu-FAPI-2286 and Tyrosine Kinase Inhibitor: A Novel Approach for Treating Metastatic Medullary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SB03178 Therapy
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding potential resistance mechanisms to SB03178 therapy. This compound is a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP), a marker of cancer-associated fibroblasts (CAFs).[1] While this compound shows promise in preclinical studies for its high tumor uptake and targeted radiation delivery, the emergence of resistance is a potential clinical challenge.[1] This guide offers troubleshooting advice and detailed experimental protocols to investigate and potentially overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a radiolabeled compound that targets Fibroblast Activation Protein-α (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1] The therapeutic isotope, Lutetium-177 ([¹⁷⁷Lu]Lu-SB03178), is delivered directly to the tumor stroma, where its beta-particle emissions induce DNA damage and cell death in the surrounding tumor and stromal cells.[1]
Q2: What are the potential or hypothesized mechanisms of resistance to this compound therapy?
A2: While clinical data on this compound resistance is not yet available, based on the mechanisms of other targeted therapies and radiopharmaceuticals, potential resistance mechanisms can be hypothesized:
-
Target-Related Resistance:
-
Decreased or loss of FAP expression on CAFs.
-
Mutations in the FAP gene that prevent this compound binding.
-
-
Tumor Microenvironment (TME) Alterations:
-
Reduction in the population of FAP-positive CAFs.
-
Increased presence of extracellular matrix components that may limit drug penetration.
-
-
Cellular Resistance Mechanisms:
-
Upregulation of DNA damage repair (DDR) pathways in tumor or stromal cells.
-
Activation of pro-survival signaling pathways that counteract the effects of radiation.
-
Increased activity of drug efflux pumps.
-
Q3: How can I determine if my experimental model is becoming resistant to this compound?
A3: Resistance to this compound can be identified by several observations in your in vitro or in vivo models:
-
In vitro: A significant increase in the IC50 value in cell viability or clonogenic survival assays compared to the parental, sensitive cell line.
-
In vivo: A lack of tumor growth inhibition or tumor regrowth in animal models following an initial response to this compound treatment.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced efficacy of this compound in a previously sensitive cell line/tumor model. | 1. Loss of FAP expression. 2. Development of mutations in FAP. 3. Upregulation of DNA damage repair pathways. | 1. Assess FAP expression: Perform Immunohistochemistry (IHC), Immunofluorescence (IF), or Western Blotting on tumor samples or cell lysates. (See Protocol 1)2. Sequence the FAP gene: Isolate genomic DNA and perform Sanger or next-generation sequencing to identify potential mutations.3. Evaluate DDR protein levels: Use Western Blotting to check for increased expression of key DDR proteins (e.g., RAD51, DNA-PKcs, PARP1). (See Protocol 2) |
| Initial response to this compound followed by rapid tumor regrowth. | 1. Activation of bypass signaling pathways. 2. Heterogeneous FAP expression within the tumor. | 1. Profile key signaling pathways: Use a phospho-kinase array or Western Blotting to investigate the activation of pathways like PI3K/AKT, MAPK/ERK, or STAT3.2. Assess FAP heterogeneity: Perform detailed IHC or multiplex IF on tumor sections to map the spatial distribution of FAP-positive cells. |
| No initial response to this compound in a new experimental model. | 1. Low or absent FAP expression. 2. Intrinsic resistance mechanisms. | 1. Confirm FAP expression: Before initiating treatment studies, verify FAP expression in your model using IHC, Western Blotting, or flow cytometry.2. Investigate intrinsic resistance: Analyze baseline levels of DDR proteins and the activity of pro-survival signaling pathways. |
Experimental Protocols
Protocol 1: Assessment of FAP Expression by Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution for 1 hour at room temperature.
-
Incubate with a primary antibody against FAP (e.g., rabbit anti-FAP) overnight at 4°C.
-
Wash with a buffer solution (e.g., TBS-T).
-
Incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit) for 1 hour at room temperature.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of FAP-positive cells and the staining intensity.
-
Protocol 2: Western Blot Analysis of DNA Damage Response (DDR) Proteins
-
Protein Extraction:
-
Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DDR proteins (e.g., p-ATM, p-CHK2, RAD51) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of [¹⁷⁷Lu]Lu-SB03178 or a non-radioactive control.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of SB03178 and FAPI-46 for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging is rapidly evolving, with a significant focus on targeting the tumor microenvironment. Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for both diagnostic imaging and targeted radionuclide therapy. This guide provides a comprehensive comparison of two prominent FAP-targeting radiotracers: SB03178 and FAPI-46. While direct head-to-head comparative studies are not yet available in published literature, this document compiles and contrasts the existing preclinical and clinical data for each tracer to offer valuable insights for researchers and drug development professionals.
Overview of FAP-Targeted Imaging
Fibroblast Activation Protein is an attractive diagnostic and therapeutic target due to its high expression in the stroma of a wide variety of epithelial cancers, while its presence in healthy adult tissues is limited.[1][2][3] This differential expression allows for high-contrast imaging of tumors and minimizes off-target effects. Small molecule inhibitors of FAP, such as this compound and FAPI-46, can be labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, enabling the visualization of FAP-expressing tumors.
Performance Data: this compound vs. FAPI-46
The following tables summarize the available quantitative data for [⁶⁸Ga]Ga-SB03178 and [⁶⁸Ga]Ga-FAPI-46. It is crucial to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity
| Tracer | Ligand | IC50 (nM) | Cell Line / Assay Conditions | Source |
| This compound | natGa-SB03178 | Not explicitly stated, but reported to be ~17 times more potent than natGa-SB04033 | Dose-dependent FAP inhibition assay | [2] |
| FAPI-46 | [natIn]In-FAPI-46 | 1.0 ± 0.2 | Competition binding assay against [¹¹¹In]In-FAPI-46 in U87MG cells | [4] |
| FAPI-46 | FAPI-46 | 247.0 ± 17 pM | In vitro cell binding assays with ¹⁷⁷Lu-labeled ligands | [5] |
Table 2: Preclinical In Vivo Performance (Mouse Models)
| Tracer | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Bone Ratio | Time Post-Injection | Source |
| [⁶⁸Ga]Ga-SB03178 | HEK293T:hFAP xenografts | Higher than [⁶⁸Ga]Ga-SB04033 (specific values not provided) | Superior to [⁶⁸Ga]Ga-SB04033 | Superior to [⁶⁸Ga]Ga-SB04033 | Not specified | [2] |
| [¹¹¹In]In-FAPI-46-I | U87MG xenografts | 14.41 ± 1.47 (at 24h) | Not reported | Not reported | 24 h | [4] |
Table 3: Clinical Performance of [⁶⁸Ga]Ga-FAPI-46 in Humans
| Cancer Type | Mean SUVmax in Primary Tumor | Mean SUVmax in Metastases | Tumor-to-Background Ratio (TBR) | Source |
| Various Cancers | 8.2 (at 10 min), 8.15 (at 1h), 7.6 (at 3h) | - | High and stable over 3 hours | [6] |
| Breast Cancer | 9.9 ± 5.6 | - | Significantly higher TBR in lung, chest wall, mediastinum, and musculoskeletal areas compared to [¹⁸F]FDG | [3] |
| Various Cancers | 12.76 ± 0.90 (1h p.i.) | - | High tumor-to-background contrast | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the evaluation of this compound and FAPI-46.
Radiolabeling Protocols
[⁶⁸Ga]Ga-SB03178: The synthesis of [⁶⁸Ga]Ga-SB03178 involves the chelation of Gallium-68 with the this compound precursor. A study reported achieving ≥90% radiochemical purities with decay-corrected radiochemical yields between 22-76%.[2]
[⁶⁸Ga]Ga-FAPI-46: Detailed protocols for both manual and automated radiolabeling of FAPI-46 with ⁶⁸Ga are available. A common manual method involves reacting 20 nmol of FAPI-46 with 0.6–2 GBq of ⁶⁸GaCl₃ in an acidic buffer (pH 3.3–3.6) containing ascorbic acid at 95°C for 20 minutes. The product is then purified using solid-phase extraction.[8][9] Automated synthesis modules are also frequently used to ensure GMP compliance and consistency.[1][10][11]
In Vitro Binding Affinity Assays
This compound: The binding potency of natGa-SB03178 was determined using a dose-dependent FAP inhibition assay.[2]
FAPI-46: In vitro cell competition binding assays were performed on FAP-expressing cells (e.g., U87MG) using a competing radiolabeled FAP inhibitor (e.g., [¹¹¹In]In-FAPI-46) to determine the half-maximal inhibitory concentration (IC50).[4]
Preclinical In Vivo Imaging
This compound: PET imaging and ex vivo biodistribution studies were conducted in FAP-overexpressing HEK293T:hFAP tumor-bearing mice to assess the pharmacokinetic profile of [⁶⁸Ga]Ga-SB03178.[2]
FAPI-46: Preclinical imaging studies for FAPI-46 have utilized various tumor models, including U87MG xenografts.[4] PET/CT scans are typically performed at multiple time points post-injection to evaluate tumor uptake and biodistribution.
Clinical Imaging Protocol for [⁶⁸Ga]Ga-FAPI-46
Patients typically receive an intravenous injection of [⁶⁸Ga]Ga-FAPI-46 (activity ranging from 214 to 246 MBq).[8] PET/CT scans are acquired at various time points, often at 10 minutes, 1 hour, and 3 hours post-injection, to assess tracer biodistribution and tumor uptake.[6][8] Unlike [¹⁸F]FDG PET, no specific patient preparation such as fasting is required for FAPI PET imaging.[3]
Discussion and Future Directions
Both this compound and FAPI-46 are promising radiotracers for FAP-targeted tumor imaging. Preclinical data for this compound suggests high binding potency and excellent tumor-to-background contrast.[2] FAPI-46 has been more extensively studied, with a significant body of clinical data demonstrating its diagnostic utility across a wide range of cancers, often showing advantages over the current standard, [¹⁸F]FDG, in terms of higher tumor-to-background ratios and detection of certain lesions.[3][7]
The key differentiator for this compound, based on initial reports, appears to be its significantly higher binding potency in preclinical models.[2] However, without direct comparative studies, it is difficult to ascertain if this translates to superior clinical performance. FAPI-46 benefits from a more mature clinical development profile, with established dosimetry, biodistribution in humans, and ongoing clinical trials.[6][8]
Future research should prioritize head-to-head comparison studies of this compound and FAPI-46 in both preclinical models and clinical trials. Such studies would provide the definitive data needed to determine the superior tracer for specific clinical applications. Key parameters to compare would include binding affinity, tumor uptake and retention, tumor-to-background ratios, and dosimetry.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of diagnostic performance of [68Ga]-Ga-FAPI-46 and [18F]-FDG PET/CT imaging for the detection of lesions and disease staging in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-time-point PET-analysis of FAPI-46 in a variety of cancers - SOFIE [sofie.com]
- 7. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. escholarship.org [escholarship.org]
- 10. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
Preclinical Showdown: SB03178 Emerges as a Superior Radiotheranostic Agent Over SB04033 for FAP-Targeted Cancer Imaging and Therapy
A head-to-head preclinical comparison reveals that SB03178, a novel benzo[h]quinoline-based radiopharmaceutical, demonstrates significantly enhanced binding affinity, tumor uptake, and imaging contrast compared to its counterpart, SB04033. These findings position this compound as a more promising candidate for the imaging and treatment of cancers that overexpress Fibroblast Activation Protein-α (FAP).
Both this compound and SB04033 are designed to target FAP, a protein abundantly found on cancer-associated fibroblasts in a wide array of tumors. This makes FAP an attractive target for theranostics, an approach that combines diagnostics and therapy. In preclinical studies, these compounds were chelated with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and with Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.
The comparative evaluation, conducted in HEK293T:hFAP tumor-bearing mice, unequivocally highlighted the superior performance of this compound. The Gallium-labeled complex of this compound (natGa-SB03178) exhibited a binding potency approximately 17 times higher than that of natGa-SB04033.[1] This enhanced affinity translated directly into improved in vivo performance.
PET imaging studies revealed that [⁶⁸Ga]Ga-SB03178 led to higher tumor uptake and superior tumor-to-background contrast ratios when compared to [⁶⁸Ga]Ga-SB04033.[1] This indicates that [⁶⁸Ga]Ga-SB03178 can more effectively visualize FAP-positive tumors, a critical factor for accurate cancer diagnosis and staging.
Furthermore, the therapeutic counterpart, [¹⁷⁷Lu]Lu-SB03178, demonstrated high and sustained uptake in tumors, coupled with favorable tumor-to-organ uptake ratios.[1] This characteristic is crucial for delivering a high radiation dose to the tumor while minimizing damage to healthy tissues, thereby promising a better therapeutic window.
Quantitative Data Summary
| Parameter | This compound | SB04033 | Reference |
| Binding Potency (natGa-complex) | ~17-fold higher | Lower | [1] |
| Tumor Uptake ([⁶⁸Ga]Ga-complex) | Higher | Lower | [1] |
| Tumor-to-Background Contrast Ratio ([⁶⁸Ga]Ga-complex) | Superior | Inferior | [1] |
Signaling Pathways and Experimental Workflows
The targeting of FAP by this compound and SB04033 is central to their mechanism of action. FAP is known to play a significant role in tumor progression by influencing the tumor microenvironment.
Fibroblast Activation Protein (FAP) Signaling Pathway
Caption: FAP signaling promotes tumor progression.
General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical radiotracer evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.
PET/CT Imaging in HEK293T:hFAP Tumor-Bearing Mice
-
Animal Model: HEK293T:hFAP tumor-bearing mice were used for all in vivo experiments.
-
Radiotracer Injection: Mice were injected intravenously with [⁶⁸Ga]Ga-SB03178 or [⁶⁸Ga]Ga-SB04033.
-
Anesthesia: During imaging, mice were anesthetized using isoflurane.
-
Image Acquisition: Dynamic or static PET scans were acquired at specified time points post-injection using a small-animal PET/CT scanner.
-
Image Analysis: Regions of interest (ROIs) were drawn on the images of tumors and various organs to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Analysis
-
Animal Groups: Mice were divided into groups for each radiotracer and time point.
-
Radiotracer Administration: [⁶⁸Ga]Ga-SB03178 or [⁶⁸Ga]Ga-SB04033 was administered intravenously.
-
Tissue Collection: At predetermined times post-injection, mice were euthanized, and major organs and tumors were collected.
-
Measurement of Radioactivity: The radioactivity in each tissue sample was measured using a gamma counter.
-
Data Calculation: The uptake in each organ was calculated and expressed as %ID/g.
Tumor Retention Study
-
Animal Model and Radiotracer: HEK293T:hFAP tumor-bearing mice were injected with the therapeutic radiotracer, [¹⁷⁷Lu]Lu-SB03178.
-
Longitudinal Imaging: SPECT/CT imaging was performed at multiple time points over several days to monitor the retention of the radiotracer in the tumor and other organs.
-
Data Analysis: The percentage of the injected dose remaining in the tumor and other key organs was quantified at each time point to determine the biological half-life of the radiotracer in these tissues.
References
Head-to-Head Comparison: SB03178 Against Other Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel Fibroblast Activation Protein (FAP) inhibitor, SB03178, against other known FAP inhibitors. The data presented is based on available preclinical studies. It is important to note that direct head-to-head comparative studies between this compound and many other established FAP inhibitors are not yet published. Therefore, this comparison is compiled from data across different studies and should be interpreted with consideration of potential variations in experimental conditions.
Executive Summary
This compound is a novel benzo[h]quinoline-based radiotheranostic agent targeting FAP.[1] Preclinical data demonstrates its potential for both cancer imaging (when labeled with Gallium-68) and therapy (when labeled with Lutetium-177).[1] The initial studies highlight its high binding potency and favorable tumor uptake profiles in animal models.[1] This guide will delve into the specifics of these findings and place them in the context of other FAP inhibitors to aid in research and development decisions.
Quantitative Data Presentation
The following tables summarize the key performance indicators of this compound and other FAP inhibitors based on published preclinical data.
Table 1: Preclinical Performance of this compound and SB04033 [1]
| Compound | Binding Potency (IC50, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (1h p.i.) | Tumor-to-Blood Ratio (1h p.i.) |
| natGa-SB03178 | ~17-fold higher than natGa-SB04033 | 4.5 ± 0.8 | 38.6 ± 12.5 | 11.8 ± 3.8 |
| natGa-SB04033 | Not specified | 2.9 ± 0.5 | 24.3 ± 8.7 | 8.1 ± 2.4 |
Data from a study in HEK293T:hFAP tumor-bearing mice.
Table 2: Comparative Overview of Various FAP Inhibitors (Indirect Comparison)
| FAP Inhibitor | Structure Class | IC50 (nM) | Tumor Uptake (%ID/g) | Tumor Model |
| natGa-SB03178 | Benzo[h]quinoline | Data not provided in nM | 4.5 ± 0.8 (1h) | HEK293T:hFAP[1] |
| FAPI-04 | Quinoline-based | 32 | ~2.0 (1h) | HT1080hFAP[2] |
| FAPI-46 | Quinoline-based | Not specified | High | Various cancers in patients[3][4] |
| FAP-2286 | Peptide-based | 1.3 - 2.2 | High | Various cancers in patients[5][6] |
| natGa-SB02055 | Pyrrolidin-2-yl-boronic acid | 0.41 ± 0.06 | Not specified | Not applicable[7] |
| OncoFAP | Small organic ligand | 16.8 (human FAP) | Not specified | FAP-positive tumors in mice[8] |
Disclaimer: The data in Table 2 is compiled from different studies. Direct comparison should be made with caution as experimental conditions (cell lines, animal models, radiolabeling methods, etc.) may vary significantly.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for key experiments in FAP inhibitor evaluation, based on common practices in the field.
In Vitro FAP Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound, indicating its potency in inhibiting FAP's enzymatic activity.
-
Reagents and Materials: Recombinant human FAP (rhFAP), fluorescence substrate (e.g., Suc-Gly-Pro-AMC), test compounds (FAP inhibitors), assay buffer, 96-well plates.[7]
-
Procedure:
-
rhFAP is added to the wells of a 96-well plate.
-
Varying concentrations of the FAP inhibitor are added to the wells. A control well with no inhibitor is included.
-
The plate is incubated at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
The fluorescent substrate is added to all wells.
-
The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the FAP activity.
-
IC50 values are calculated by plotting the percentage of FAP inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
In Vivo PET Imaging and Biodistribution Studies
These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of a radiolabeled FAP inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK293T:hFAP or U87MG). Tumors are allowed to grow to a suitable size (e.g., 6-8 mm in diameter).[1][7]
-
Radiolabeling: The FAP inhibitor is labeled with a positron-emitting radionuclide (e.g., 68Ga or 18F) following established radiochemical procedures.
-
Administration: A defined amount of the radiolabeled FAP inhibitor is injected intravenously into the tumor-bearing mice.
-
PET/CT Imaging: At specific time points post-injection (e.g., 10 min, 1h, 3h), the mice are anesthetized and imaged using a micro PET/CT scanner.[3] The images provide a visual representation of the radiotracer's distribution.
-
Ex Vivo Biodistribution: After the final imaging session, the mice are euthanized. Tumors and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for the tumor and each organ. Tumor-to-organ ratios are determined to assess the imaging contrast.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in FAP-targeted research.
Caption: FAP signaling in the tumor microenvironment.
Caption: Preclinical evaluation workflow for FAP inhibitors.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dosisoft.com [dosisoft.com]
- 4. Equivalent tumor detection for early and late FAPI-46 PET acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
SB03178: A Comparative Analysis of Binding Specificity to Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SB03178, a novel benzo[h]quinoline-based radiotheranostic agent, and its binding specificity to Fibroblast Activation Protein (FAP), a promising target in cancer diagnosis and therapy. The performance of this compound is evaluated against other known FAP inhibitors, supported by available preclinical data.
Introduction to FAP and FAP Inhibitors
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors. Its limited expression in healthy tissues makes it an attractive target for targeted cancer therapies and diagnostics. A variety of FAP inhibitors (FAPIs) have been developed and are under investigation for their potential in imaging and radioligand therapy. This guide focuses on the binding characteristics of this compound in comparison to other notable FAP-targeting molecules.
Quantitative Comparison of FAP Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target is a critical determinant of its efficacy and specificity. The following table summarizes the reported binding affinities of this compound and other FAP inhibitors.
| Compound | Binding Affinity (IC50/Kd) | Notes |
| natGa-SB03178 | Binding potency is ~17 times higher than natGa-SB04033.[1] | Specific IC50 value not provided in the primary publication. |
| natGa-SB04033 | - | Used as a comparator in the preclinical evaluation of this compound.[1] |
| OncoFAP | Kd: 0.68 nM (human FAP) | An ultra-high-affinity small organic ligand for FAP.[2] |
| FAP-2286 | IC50: 3.2 nM (human FAP) | A peptide-based FAP inhibitor. |
| FAPI-46 | IC50: 1.2 nM (human FAP) | A widely studied small molecule FAP inhibitor. |
IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating stronger binding.
Binding Specificity and Off-Target Effects
An ideal FAP inhibitor should exhibit high selectivity for FAP over other closely related proteases, such as Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP), to minimize off-target effects.
Preclinical studies of [68Ga]Ga-SB03178 have shown negligible uptake in most peripheral tissues in FAP-overexpressing tumor-bearing mice, suggesting a favorable in vivo specificity profile.[1] However, to date, specific quantitative data on the in vitro binding affinity of this compound to related proteases (e.g., DPP-IV, PREP) has not been made publicly available. This information is crucial for a comprehensive assessment of its off-target binding profile.
Experimental Methodologies
The validation of binding specificity for FAP inhibitors typically involves a combination of in vitro and in vivo experiments. Below are detailed, representative protocols for key assays.
In Vitro Competitive Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
Protocol:
-
Cell Culture: FAP-expressing cells (e.g., HEK293T-hFAP) are cultured and seeded in 96-well plates.
-
Compound Preparation: A serial dilution of the test compound (this compound) and reference compounds are prepared.
-
Incubation: The cells are incubated with the test compounds at various concentrations in the presence of a constant concentration of a radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04).
-
Washing: After incubation, the cells are washed to remove unbound radioactivity.
-
Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
In Vivo Biodistribution Studies
These studies are essential to evaluate the uptake, distribution, and clearance of the radiolabeled compound in a living organism, providing insights into its in vivo targeting and specificity.
Protocol:
-
Animal Model: Tumor xenografts expressing FAP are established in immunocompromised mice.
-
Radiolabeling: this compound is radiolabeled with a suitable radionuclide, such as Gallium-68 for PET imaging.
-
Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.
-
Tissue Harvesting: At various time points post-injection, the mice are euthanized, and the tumor and major organs are collected and weighed.
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Logical Relationships
The binding of a FAP inhibitor to FAP on the surface of cancer-associated fibroblasts is the initial step in a process that can be utilized for both diagnostic imaging and targeted radiotherapy.
Conclusion
This compound is a promising new FAP-targeted agent with high binding potency demonstrated in preclinical studies.[1] Its performance, particularly in terms of in vivo tumor uptake and clearance from non-target tissues, suggests a high degree of specificity.[1] However, a complete assessment of its binding specificity would be greatly enhanced by the availability of in vitro data on its cross-reactivity with other homologous proteases. Further comparative studies with other leading FAP inhibitors will be crucial in determining its potential for clinical translation in the diagnosis and treatment of FAP-expressing cancers.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [68Ga]Ga-SB03178 and [18F]FDG PET: A Guide for Researchers and Drug Development Professionals
Introduction:
In the landscape of oncological imaging, Positron Emission Tomography (PET) plays a pivotal role in the diagnosis, staging, and monitoring of cancer. For decades, [18F]Fluorodeoxyglucose ([18F]FDG) has been the cornerstone of clinical PET imaging, leveraging the increased glucose metabolism of tumor cells, a phenomenon known as the Warburg effect. However, the emergence of novel radiotracers targeting the tumor microenvironment offers new avenues for more specific and sensitive cancer detection. This guide provides a comparative analysis of the well-established [18F]FDG and a promising new agent, [68Ga]Ga-SB03178, which targets Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, making it an attractive pan-cancer target.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, underlying mechanisms, and experimental protocols of these two key PET tracers. While direct head-to-head clinical comparisons of [68Ga]Ga-SB03178 and [18F]FDG are not yet available, this guide draws upon preclinical data for [68Ga]Ga-SB03178 and extensive comparative data from other Gallium-68 labeled FAP inhibitors (FAPI) to provide a thorough and objective assessment.
Performance and Quantitative Data Comparison
The performance of a PET tracer is critically evaluated based on its ability to accurately detect malignant lesions with high contrast against surrounding healthy tissue. This is quantified using metrics such as the Maximum Standardized Uptake Value (SUVmax) and the Tumor-to-Background Ratio (TBR).
While preclinical studies on [68Ga]Ga-SB03178 have demonstrated high tumor uptake and superior tumor-to-background contrast ratios compared to other FAP inhibitors, direct comparative clinical data with [18F]FDG is not yet published.[4] The following tables summarize comparative data from studies evaluating other [68Ga]Ga-labeled FAP inhibitors against [18F]FDG in various cancers, which can serve as a strong surrogate for the expected performance of [68Ga]Ga-SB03178.
Table 1: Comparative Performance of FAP-targeted PET vs. [18F]FDG PET in Primary Tumors and Metastases
| Cancer Type | Parameter | [68Ga]Ga-FAPI | [18F]FDG | Key Findings | Reference |
| Non-Small Cell Lung Cancer | SUVmax (Primary Tumor) | Similar | Similar | No significant difference in primary tumor SUVmax. | [5] |
| TBR (Primary Tumor) | Lower (25.3 ± 14.0) | Higher (32.1 ± 21.1) | [18F]FDG showed a higher TBR in primary lung tumors. | [6] | |
| TBR (Lymph Node Metastases) | Higher (7.5 ± 6.6) | Lower (5.9 ± 8.6) | FAPI PET demonstrated a higher TBR in metastatic lymph nodes. | [6] | |
| TBR (Bone Metastases) | Higher (8.6 ± 5.4) | Lower (4.3 ± 2.3) | FAPI PET showed a significantly higher TBR for bone metastases. | [6] | |
| Lesion Detection (Overall) | Higher Sensitivity (99%) | Lower Sensitivity (87%) | FAPI PET detected more lesions overall with higher accuracy. | [6] | |
| Breast Cancer | SUVmax (Primary Lesions) | Significantly Higher | Lower | FAPI PET showed higher radiotracer uptake in primary tumors. | [7] |
| Lesion Detection (Metastases) | Higher | Lower | FAPI PET identified more metastatic lesions, including in lymph nodes, bone, and liver. | [7] | |
| Gastrointestinal Cancers | Sensitivity (Primary Tumors) | 100% | 53% | FAPI PET demonstrated superior sensitivity for primary tumors. | [8] |
| Sensitivity (Nodal Metastases) | 79% | 54% | FAPI PET had higher sensitivity for detecting nodal metastases. | [8] | |
| Sensitivity (Distant Metastases) | 89% | 57% | FAPI PET was more sensitive for distant metastases. | [8] |
Table 2: Biodistribution of [68Ga]Ga-SB03178 (Preclinical) and [18F]FDG (Clinical)
| Organ | [68Ga]Ga-SB03178 (%ID/g in mice at 1h p.i.)* | [18F]FDG (Typical Human Biodistribution) |
| Tumor | High uptake in FAP-expressing xenografts | Variable, high in glycolytically active tumors |
| Blood | Low | Moderate |
| Liver | Low | Moderate to high physiological uptake |
| Kidneys | Moderate (excretion pathway) | High (excretion pathway) |
| Brain | Negligible | Very high physiological uptake |
| Muscle | Very Low | Low (can be high with activity) |
| Bone | Low | Low |
*%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. *Note: [68Ga]Ga-SB03178 data is from preclinical studies in mice bearing FAP-overexpressing tumors and may not be directly comparable to human biodistribution.[4]
Signaling Pathways and Mechanisms of Uptake
The fundamental difference in the imaging capabilities of [68Ga]Ga-SB03178 and [18F]FDG lies in their distinct biological targets and mechanisms of accumulation.
[68Ga]Ga-SB03178: Targeting Fibroblast Activation Protein (FAP)
[68Ga]Ga-SB03178 is a small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is minimally expressed in most normal adult tissues but is significantly upregulated in the stroma of the majority of epithelial cancers, where it is found on the surface of cancer-associated fibroblasts (CAFs).[1][9][10] These CAFs play a crucial role in tumor growth, invasion, and metastasis.[11] The radiolabeled tracer binds with high affinity to FAP, allowing for the visualization of the tumor microenvironment.
[18F]FDG: A Marker of Glucose Metabolism (The Warburg Effect)
[18F]FDG is a glucose analog that is taken up by cells through glucose transporters (GLUTs), which are often overexpressed in cancer cells.[12] Once inside the cell, [18F]FDG is phosphorylated by hexokinase to [18F]FDG-6-phosphate.[13] Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is essentially trapped within the cell. This metabolic trapping forms the basis of [18F]FDG PET imaging, reflecting the increased glucose consumption of malignant cells, a phenomenon known as the Warburg effect.[14][15][16]
Experimental Protocols
Standardized and detailed experimental protocols are crucial for obtaining reliable and reproducible PET imaging data.
[68Ga]Ga-SB03178 PET Imaging Protocol (Preclinical)
The following is a generalized protocol based on preclinical studies of [68Ga]Ga-SB03178 and other FAP inhibitors.[4][17]
-
Animal Model: Immunocompromised mice (e.g., NRG or NSG) are subcutaneously or orthotopically implanted with human cancer cells engineered to overexpress FAP (e.g., HEK293T:hFAP).
-
Radiotracer Preparation: [68Ga]Ga-SB03178 is synthesized with high radiochemical purity.
-
Animal Preparation: No specific dietary restrictions are typically required for FAPI PET imaging.[3]
-
Tracer Administration: A defined amount of [68Ga]Ga-SB03178 (typically 5-10 MBq) is administered intravenously (e.g., via tail vein injection).
-
Uptake Period: Animals are kept anesthetized (e.g., with isoflurane) for the duration of the uptake period, which is typically 60 minutes.
-
PET/CT Imaging: Static or dynamic PET scans are acquired. A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and various organs, expressed as %ID/g or SUV.
[18F]FDG PET Imaging Protocol (Clinical)
The following is a standard clinical protocol for oncologic [18F]FDG PET/CT imaging.
-
Patient Preparation:
-
Fasting: Patients are required to fast for at least 4-6 hours prior to the scan to minimize blood glucose levels and reduce insulin levels.[18]
-
Diet: A low-carbohydrate, high-protein diet is often recommended for 24 hours preceding the scan.[18]
-
Hydration: Patients are encouraged to be well-hydrated with water.
-
Blood Glucose: Blood glucose levels are checked before tracer injection and should ideally be below 150-200 mg/dL.
-
-
Tracer Administration: A weight-based dose of [18F]FDG (typically 370-555 MBq or 10-15 mCi) is administered intravenously.
-
Uptake Period: The patient rests in a quiet, dimly lit room for approximately 60 minutes to minimize physiological muscle uptake of [18F]FDG.
-
PET/CT Imaging: The patient is positioned on the scanner, and a CT scan is performed, followed by the PET scan.
-
Image Analysis: Images are reconstructed and reviewed by a nuclear medicine physician. SUVmax and other quantitative metrics are calculated for suspicious lesions.
Experimental Workflow: Comparative PET Imaging Study
A head-to-head comparative imaging study is the gold standard for evaluating a new radiotracer against an established one.
Conclusion
[68Ga]Ga-SB03178 and other FAP-targeted radiotracers represent a paradigm shift in oncologic imaging, moving from metabolic assessment to direct targeting of the tumor microenvironment. While [18F]FDG remains an invaluable and widely used clinical tool, FAP-targeted imaging with agents like [68Ga]Ga-SB03178 offers several potential advantages. These include high tumor-to-background ratios, particularly in challenging areas like the brain and liver where [18F]FDG has high physiological uptake, and the convenience of no patient fasting requirements.[1][3]
Preclinical data for [68Ga]Ga-SB03178 are highly encouraging, suggesting superior performance characteristics.[4] Clinical comparative studies with other FAP inhibitors have demonstrated their potential to detect more lesions and provide clearer delineation of tumors compared to [18F]FDG in several cancer types.[6][7][8] As [68Ga]Ga-SB03178 and other FAP-targeted agents progress through clinical trials, they are poised to become powerful tools in the arsenal of precision oncology, potentially leading to improved diagnosis, more accurate staging, and better-informed treatment decisions for a wide range of malignancies. Further direct comparative studies will be crucial to fully elucidate the clinical utility of [68Ga]Ga-SB03178 relative to [18F]FDG.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioligands Targeting Fibroblast Activation Protein (FAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, preclinical evaluation and preliminary dosimetry profiling of SB03178, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Patients With Newly Diagnosed Non-Small Cell Lung Cancer [frontiersin.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. auntminnieeurope.com [auntminnieeurope.com]
- 8. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ajronline.org [ajronline.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Reverse Warburg Effect-Related Mitochondrial Activity and 18F-FDG Uptake in Invasive Ductal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical PET Imaging and Toxicity Study of a 68Ga-Functionalized Polymeric Cardiac Blood Pool Agent | MDPI [mdpi.com]
- 18. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [177Lu]Lu-SB03178 and Other FAP-Targeted Radioligands for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with a particular focus on Fibroblast Activation Protein (FAP), a promising target due to its high expression in the stroma of a wide variety of cancers. This guide provides a comparative evaluation of the therapeutic efficacy of a novel FAP-targeted radioligand, [177Lu]Lu-SB03178, against other prominent FAP-targeting radiopharmaceuticals. The information herein is supported by preclinical data and detailed experimental methodologies to assist researchers in making informed decisions for future drug development.
Introduction to FAP-Targeted Radioligand Therapy
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for delivering cytotoxic radiation directly to the tumor site while minimizing off-target toxicity. Radioligands targeting FAP, such as those labeled with the beta-emitter Lutetium-177 (177Lu), have shown significant promise in preclinical and early clinical studies. This guide focuses on the comparative preclinical performance of [177Lu]Lu-SB03178 against other notable FAP-targeted radioligands, including [177Lu]Lu-FAPI-04, [177Lu]Lu-FAPI-46, and [177Lu]Lu-FAP-2286.
Comparative Efficacy and Biodistribution
The therapeutic efficacy of a radioligand is determined by several key factors, including its binding affinity to the target, internalization into cancer cells, tumor uptake and retention, and clearance from non-target organs. The following tables summarize the available preclinical data for [177Lu]Lu-SB03178 and its counterparts.
Table 1: In Vitro Binding Affinity
| Radioligand | Target | IC50 (nM) | Cell Line |
| [177Lu]Lu-SB03178 | FAP | Data not available | |
| natGa-SB03178 | FAP | ~17-fold higher potency than natGa-SB04033 | HEK293T:hFAP |
| [177Lu]Lu-FAPI-04 | FAP | Data not available | |
| [177Lu]Lu-FAPI-46 | FAP | Data not available | |
| [177Lu]Lu-FAP-2286 | FAP | Data not available | |
| FAP-HXN | human FAP | 0.71 | HEK-293-FAP |
| FAP-HXN | murine FAP | 2.98 | HEK-293-FAP |
| FAP-2286 | FAP | Lower than FAP-HXN |
Table 2: Preclinical In Vivo Biodistribution (%ID/g) in Tumor-Bearing Mice
Data presented as mean ± standard deviation where available. Time points post-injection may vary across studies.
| Radioligand | Tumor | Kidneys | Liver | Spleen | Muscle | Bone |
| [68Ga]Ga-SB03178 | Higher than [68Ga]Ga-SB04033 | Negligible | Negligible | Negligible | Low | Low |
| [177Lu]Lu-FAPI-46 (3 h p.i.) | High | Rapid Clearance | Low | Low | Low | Low |
| [177Lu]Lu-FAP-2286 (24 h p.i.) | ~10 | Moderate | Low | Low | Low | Low |
| [177Lu]Lu-OncoFAP-23 (24 h p.i.) | ~42 | Low | Low | Low | Low | Low |
| [177Lu]Lu-FAP-HXN | Higher than [177Lu]Lu-FAP-2286 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Preclinical Therapeutic Efficacy in Tumor-Bearing Mice
| Radioligand | Tumor Model | Key Findings |
| [177Lu]Lu-SB03178 | HEK293T:hFAP | High and sustained tumor uptake, leading to a high radiation absorbed dose to the tumor.[1] |
| [177Lu]Lu-FAPI-46 | PANC-1 xenograft | Showed tumor-suppressive effects, with slower but more prolonged therapeutic effects compared to [225Ac]FAPI-46.[2][3] |
| [177Lu]Lu-FAP-2286 | HEK-293-FAP xenografts | Demonstrated significant antitumor activity.[4] |
| [177Lu]Lu-OncoFAP-23 | SK-RC-52.hFAP xenografts | Induced a substantial anticancer effect with an average tumor volume of 96 mm³ at day 25 compared to 453 mm³ for the saline group at day 16.[5] |
| [177Lu]Lu-FAP-HXN | HEK-293-FAP xenografts | Exhibited longer tumor retention and better tumor growth inhibition compared with [177Lu]Lu-FAP-2286.[4][6][7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these radioligands.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different radioligands. Below are methodologies for key experiments.
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of the non-radioactive ("cold") ligand to the FAP receptor.
Methodology:
-
Cell Culture: FAP-expressing cells (e.g., HEK293T-hFAP) are cultured to near confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the FAP receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: A fixed concentration of a known FAP-binding radioligand (e.g., [68Ga]Ga-FAPI-04) is incubated with the cell membrane preparation in the presence of increasing concentrations of the competitor compound (e.g., natGa-SB03178).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
In Vivo Biodistribution Study
Objective: To determine the uptake and clearance of the radioligand in various organs and the tumor.
Methodology:
-
Animal Model: Tumor-bearing mice are used (e.g., nude mice with subcutaneous FAP-expressing xenografts).
-
Radioligand Administration: A known amount of the radiolabeled compound (e.g., [177Lu]Lu-SB03178) is administered to the mice, typically via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ and tumor sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Study
Objective: To evaluate the antitumor efficacy of the radioligand in a preclinical model.
Methodology:
-
Tumor Implantation: FAP-expressing tumor cells are implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specific size.
-
Grouping: Mice are randomized into different treatment groups: a control group (vehicle only) and one or more treatment groups receiving different doses of the radioligand (e.g., [177Lu]Lu-SB03178).
-
Treatment: The radioligand is administered to the treatment groups, often as a single dose or in multiple fractions.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated to determine the therapeutic efficacy of the radioligand. Statistical analysis is performed to compare the tumor growth between the treatment and control groups.
Conclusion
The preclinical data available to date suggests that FAP-targeted radioligand therapy is a highly promising strategy for a broad range of cancers. [177Lu]Lu-SB03178 has demonstrated encouraging preclinical characteristics, including high and sustained tumor uptake.[1] Direct, head-to-head comparative studies under standardized conditions are essential to definitively establish the relative therapeutic efficacy of [177Lu]Lu-SB03178 against other FAP-targeted radioligands like [177Lu]Lu-FAPI-04, [177Lu]Lu-FAPI-46, and the newer generation of multimeric ligands such as [177Lu]Lu-OncoFAP-23. Such studies will be critical in guiding the clinical development of the most effective FAP-targeted radiopharmaceuticals for cancer patients. Researchers are encouraged to utilize the detailed protocols provided in this guide to ensure the generation of robust and comparable data.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of SB03178 Imaging Results with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB03178 imaging results with histological findings, offering supporting experimental data and protocols. This compound is a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP), a protein highly expressed in the tumor microenvironment of various cancers.[1] This guide will delve into the correlation between in vivo imaging using this compound and ex vivo histological validation, providing a framework for assessing the agent's performance and its potential as a diagnostic and therapeutic tool.
Data Presentation: Correlating Imaging with Histology
The cross-validation of PET imaging data with histology is crucial for confirming that the radiotracer accurately targets the intended molecule. While specific biodistribution data for this compound correlated with histology is not yet published, data from a similar FAP-targeted agent, 68Ga-FAPI-46, provides a strong surrogate for understanding this relationship. A prospective study on patients with solid cancers demonstrated a strong correlation between the maximum standardized uptake value (SUVmax) on PET scans and the FAP expression score determined by immunohistochemistry (IHC).[2][3][4][5]
| Parameter | Tumor Tissue | Tumor-Adjacent Normal Tissue |
| Mean SUVmax (68Ga-FAPI-46 PET) | 7.7 | 1.6 |
| Mean FAP IHC Score | 2.8 | 0.9 |
| Correlation (r) | \multicolumn{2}{c | }{0.781 (p < 0.001)} |
Table 1: Correlation of 68Ga-FAPI-46 PET SUVmax with FAP Immunohistochemistry Score. The data shows significantly higher radiotracer uptake and FAP expression in tumor tissues compared to adjacent normal tissues, with a strong positive correlation between the two measures.[2][4][5]
| FAP IHC Score | Mean SUVmax (68Ga-FAPI-46 PET) |
| 0 (No expression) | 1.2 |
| 1 (Low expression) | 1.9 |
| 2 (Intermediate expression) | 3.9 |
| 3 (High expression) | 7.4 |
Table 2: Relationship between FAP Immunohistochemistry Score and Mean SUVmax. This table illustrates a clear dose-response relationship, where higher FAP expression as determined by histology corresponds to a higher SUVmax in PET imaging.[3]
Experimental Protocols
Preclinical PET Imaging Protocol with 68Ga-SB03178 in Mice
This protocol is adapted from standard procedures for PET imaging with Gallium-68 labeled radiopharmaceuticals in mouse models.
-
Animal Model: Utilize tumor-bearing mice, for example, with xenografts of human cancer cells known to induce a stromal response with high FAP expression.
-
Radiotracer Administration: Inject approximately 3.7-5.5 MBq of 68Ga-SB03178 intravenously into the tail vein of the mouse.
-
Uptake Period: Allow for an uptake period of 60 minutes. During this time, the mouse should be kept warm to minimize brown fat uptake of the tracer.
-
Anesthesia: Anesthetize the mouse using isoflurane (2% in oxygen) for the duration of the scan.
-
Imaging: Perform a whole-body PET/CT scan. The CT scan provides anatomical reference, and the PET scan detects the distribution of the radiotracer.
-
Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in various organs and the tumor, typically expressed as the Standardized Uptake Value (SUV).
Histological Validation Protocol (Immunohistochemistry for FAP)
Following the final imaging session, a thorough histological analysis is performed to correlate the imaging findings with the microscopic reality of the tissue.
-
Euthanasia and Tissue Collection: Immediately after the final imaging, euthanize the mouse and carefully dissect the tumor and other relevant organs (e.g., liver, kidneys, muscle).
-
Tissue Fixation and Processing: Fix the collected tissues in 10% neutral buffered formalin for 24-48 hours. Subsequently, dehydrate the tissues through a series of graded ethanol solutions and embed them in paraffin.
-
Sectioning: Cut thin sections (typically 4-5 µm) from the paraffin-embedded tissue blocks using a microtome.
-
Immunohistochemistry (IHC) Staining for FAP:
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the FAP antigen, often using heat-induced epitope retrieval with a citrate buffer.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for FAP.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin to visualize the cell nuclei.
-
-
Microscopic Analysis and Scoring:
-
Examine the stained slides under a microscope.
-
Quantify FAP expression using a scoring system that considers both the intensity of the staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of FAP-positive stromal cells.
-
Mandatory Visualization
Signaling Pathway of Fibroblast Activation Protein (FAP)
Caption: FAP signaling in the tumor microenvironment.
Experimental Workflow: Cross-Validation of this compound Imaging with Histology
Caption: Workflow for imaging and histological validation.
Alternative Imaging Modalities
While FAP-targeted imaging with agents like this compound shows great promise, several other imaging modalities are standard in oncology research and clinical practice.
| Imaging Modality | Target | Advantages | Limitations |
| 18F-FDG PET/CT | Glucose metabolism | Widely available, well-established for many cancers. | Low avidity in some tumors (e.g., prostate, some breast cancers), high background in brain and inflammatory tissues.[6] |
| PSMA-targeted PET/CT | Prostate-Specific Membrane Antigen | High sensitivity and specificity for prostate cancer. | Primarily limited to prostate cancer.[6] |
| Somatostatin Receptor (SSTR) Imaging | Somatostatin receptors | Excellent for neuroendocrine tumors. | Limited to tumors expressing SSTRs.[6] |
Table 3: Comparison of Alternative Imaging Modalities. This table provides a brief overview of other common molecular imaging techniques used in oncology.
Conclusion
The preclinical data for FAP-targeted radiopharmaceuticals, supported by strong correlational studies with histology for similar agents, indicates that this compound holds significant potential as a highly specific imaging agent. The robust correlation between PET signal and FAP expression at the tissue level validates its mechanism of action and supports its further development for both diagnostic imaging and targeted radionuclide therapy. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct their own validation studies and compare the performance of this compound with existing and emerging cancer imaging technologies.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SB03178: A Novel FAP Tracer Benchmarked Against Established Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Analysis
The landscape of oncological imaging is rapidly evolving with the advent of highly specific molecular targets. Among these, the Fibroblast Activation Protein (FAP) has emerged as a promising biomarker for a wide array of cancers, owing to its extensive expression on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1] This guide provides a comprehensive comparison of a novel FAP-targeted radiotheranostic agent, SB03178, against established FAP tracers, supported by preclinical experimental data.
Performance Data Summary
Quantitative analysis of key performance metrics is crucial for evaluating the potential of a new radiotracer. The following table summarizes the preclinical data for [68Ga]Ga-SB03178 and compares it with established FAP tracers, [68Ga]Ga-FAPI-04 and [68Ga]Ga-FAPI-46.
| Tracer | Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (1h p.i.) | Tumor-to-Blood Ratio (1h p.i.) |
| [68Ga]Ga-SB03178 | ~1.5 (as natGa-SB03178)[1] | 10.1 ± 0.42 [2] | ~126 | ~46 |
| [68Ga]Ga-FAPI-04 | 6.55[3] | 5.2 ± 0.8[4] | >3 | >6 |
| [68Ga]Ga-FAPI-46 | 0.44 ± 0.09[5] | ~12 (SUVmax in human studies)[6] | >6 | >6 |
Note: Data for different tracers are sourced from separate preclinical and clinical studies and may not be directly comparable due to variations in experimental conditions. %ID/g denotes the percentage of injected dose per gram of tissue. p.i. stands for post-injection.
Key Experimental Methodologies
The following sections detail the typical experimental protocols employed in the preclinical evaluation of FAP tracers.
In Vitro Binding Affinity Assays
The binding affinity of FAP tracers is commonly determined through competitive binding assays using FAP-expressing cells (e.g., HT-1080-FAP).
-
Cell Culture: FAP-expressing cells are cultured in appropriate media until they reach a suitable confluence.
-
Competitive Binding: Cells are incubated with a known concentration of a radiolabeled FAP ligand (e.g., [125I]I-FAPI-01) and varying concentrations of the non-radioactive competitor compound (e.g., natGa-SB03178, natGa-FAPI-04).
-
Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period. Afterward, unbound ligands are removed by washing the cells with a suitable buffer.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical PET Imaging and Biodistribution Studies in Animal Models
These studies are essential to evaluate the in vivo performance of the FAP tracers.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used. Tumors are induced by subcutaneously injecting FAP-expressing human cancer cells (e.g., HEK293T:hFAP or HT-1080-FAP).
-
Radiotracer Injection: Once the tumors reach a suitable size, the animals are injected with a defined dose of the radiolabeled tracer (e.g., [68Ga]Ga-SB03178, [68Ga]Ga-FAPI-46) via the tail vein.
-
PET/CT Imaging: At specific time points post-injection (e.g., 1 hour, 2 hours), the animals are anesthetized and imaged using a small-animal PET/CT scanner.[7][8][9] The images provide a visual representation of the tracer's distribution in the body.
-
Ex Vivo Biodistribution: Following the final imaging session, the animals are euthanized.[9] Major organs and the tumor are excised, weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated to assess the imaging contrast.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of FAP-targeted imaging, the following diagrams illustrate the FAP signaling pathway and a typical experimental workflow.
Caption: FAP-mediated signaling cascade in cancer-associated fibroblasts.
Caption: Preclinical evaluation workflow for FAP-targeted radiotracers.
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and preclinical evaluation of a radiolabeled FAPI tetramer as a theranostic agent for molecular imaging and therapy in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. dzl.de [dzl.de]
- 7. [68Ga]FAPI PET for Imaging and Treatment Monitoring in a Preclinical Model of Pulmonary Fibrosis: Comparison to [18F]FDG PET and CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [68Ga]Ga-FAPI-46 PET for noninvasive detection of pulmonary fibrosis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer | Journal of Nuclear Medicine [jnm.snmjournals.org]
Preclinical Radiotheranostic SB03178 Shows Promise in Targeting FAP-Expressing Tumors
For Immediate Release: As of the latest review, the novel radiotheranostic agent SB03178 is in the preclinical stage of development, and no human clinical trial data is currently available. Therefore, a direct comparison with established clinical standards of care is not yet possible. The information presented herein is based on published preclinical studies.
This compound is a first-of-its-kind agent built on a benzo[h]quinoline structure designed to target Fibroblast Activation Protein-α (FAP).[1] FAP is a cell-surface protein that is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a wide range of cancers, including many carcinomas.[1] This makes FAP a compelling target for both cancer imaging and therapy.
The this compound platform is a "theranostic," meaning it combines a therapeutic agent with a diagnostic one. It utilizes two different radioisotopes for these functions:
-
[68Ga]Ga-SB03178: A Gallium-68 labeled version for diagnostic purposes using Positron Emission Tomography (PET) imaging.
-
[177Lu]Lu-SB03178: A Lutetium-177 labeled version for targeted radionuclide therapy.[1]
Preclinical Performance Data
Preclinical evaluations were conducted using FAP-overexpressing HEK293T:hFAP tumor-bearing mice. The studies compared this compound with another novel compound, SB04033, to assess its performance. The key quantitative findings from these animal model studies are summarized below.
In Vitro Binding Affinity
The binding potency of the diagnostic agent was assessed by its ability to inhibit FAP.
| Compound | FAP Inhibition (IC50) |
| natGa-SB03178 | 1.8 ± 0.3 nM |
| natGa-SB04033 | 30.2 ± 11.2 nM |
| Data sourced from in vitro FAP inhibition assays.[1] |
In Vivo Tumor Uptake and Biodistribution
PET imaging and ex vivo biodistribution studies were performed to measure how well the diagnostic tracer accumulates in tumors versus other tissues.
Table 1: Tumor Uptake of [68Ga]Ga-SB03178 in FAP-Expressing Xenograft Model (1-hour post-injection)
| Tissue | Uptake (%ID/g) |
| Tumor | 4.8 ± 0.6 |
| Blood | 0.4 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Lungs | 0.5 ± 0.1 |
| Liver | 0.4 ± 0.1 |
| Spleen | 0.2 ± 0.0 |
| Pancreas | 0.3 ± 0.1 |
| Stomach | 0.2 ± 0.0 |
| Intestine | 0.4 ± 0.1 |
| Kidneys | 1.3 ± 0.3 |
| Muscle | 0.2 ± 0.0 |
| Bone | 0.3 ± 0.1 |
| %ID/g = percentage of injected dose per gram of tissue.[1] |
Table 2: Tumor-to-Background Ratios for [68Ga]Ga-SB03178 (1-hour post-injection)
| Ratio | Value |
| Tumor-to-Blood | 13.4 ± 3.8 |
| Tumor-to-Muscle | 21.3 ± 2.9 |
| Tumor-to-Bone | 15.6 ± 3.9 |
| Ratios calculated from ex vivo biodistribution data.[1] |
The therapeutic counterpart, [177Lu]Lu-SB03178, also demonstrated high and sustained uptake in tumors, leading to a high radiation absorbed dose in the tumor with a low estimated whole-body dose in human dose extrapolation models.[1]
Experimental Protocols and Methodologies
The preclinical evaluation of this compound involved several key experimental stages to determine its efficacy and safety profile in a laboratory setting.
FAP Inhibition Assay (In Vitro)
To determine the binding affinity, a fluorescence-based assay was used to measure the half-maximal inhibitory concentration (IC50) of the non-radioactive Gallium-chelated compounds (natGa-SB03178 and natGa-SB04033) against recombinant human FAP protein.
Radiosynthesis
This compound was labeled with Gallium-68 and Lutetium-177 using established radiolabeling techniques to produce [68Ga]Ga-SB03178 and [177Lu]Lu-SB03178 with high radiochemical purity (≥90%).[1]
Animal Models
Studies were conducted in female athymic nude mice bearing subcutaneous HEK293T:hFAP tumor xenografts, which are engineered to overexpress human FAP.
PET Imaging and Biodistribution (In Vivo)
Mice were injected with [68Ga]Ga-SB03178 via the tail vein. PET/CT scans were performed at 1-hour post-injection to visualize tracer distribution. Following imaging, animals were euthanized, and tissues were harvested, weighed, and counted using a gamma counter to quantify the tracer uptake in various organs, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Mechanism of Action: FAP-Targeted Radiotheranostics
The fundamental principle behind this compound is its high specificity for the FAP protein expressed on cancer-associated fibroblasts.
-
Targeting: When [68Ga]Ga-SB03178 or [177Lu]Lu-SB03178 is administered, the this compound molecule acts as a vehicle, navigating through the bloodstream. Its chemical structure is designed to bind specifically to FAP on the surface of CAFs within the tumor stroma.
-
Diagnosis ([68Ga]Ga-SB03178): The Gallium-68 isotope is a positron emitter. Once [68Ga]Ga-SB03178 accumulates at the tumor site by binding to FAP, the emitted positrons can be detected by a PET scanner, creating a detailed image that reveals the location and extent of FAP-expressing cancerous lesions.
-
Therapy ([177Lu]Lu-SB03178): The Lutetium-177 isotope is a beta-particle emitter. When [177Lu]Lu-SB03178 binds to FAP, it delivers a highly localized and cytotoxic dose of radiation directly to the tumor microenvironment, damaging the cancer-associated fibroblasts and nearby tumor cells, thereby inhibiting tumor growth.
The encouraging preliminary findings from these preclinical studies support the continued clinical development of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for potential use in a wide variety of FAP-overexpressing cancers.[1] Researchers and drug development professionals will be monitoring for the initiation and results of first-in-human clinical trials to validate these preclinical outcomes.
References
Safety Operating Guide
Navigating the Disposal of SB03178: A Guide for Laboratory Professionals
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel compounds such as SB03178, understanding the precise disposal procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known application as a component in radiotheranostics, often chelated with radionuclides like Gallium-68 or Lutetium-177, necessitates handling it as a hazardous material with both chemical and radiological considerations.[1]
This guide provides a synthesized framework for the proper disposal of this compound, drawing from established protocols for hazardous and antineoplastic agents.[2][3] Adherence to institutional and regulatory guidelines is mandatory.
General Principles of Disposal
All personnel handling this compound must be thoroughly familiar with the potential health and physical hazards associated with the agent. This includes reviewing any available safety information and understanding emergency procedures.[2] The disposal of chemical waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), and all procedures must comply with these statutes.[2]
Key handling and disposal practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, such as double chemotherapy gloves, when handling this compound and its waste.[2]
-
Waste Segregation: It is crucial to segregate waste solutions and solids of this compound from other hazardous chemical wastes. Do not mix them with other laboratory wastes.[2]
-
Container Management: Waste must be collected in designated, properly labeled, and sturdy, chemically resistant containers. These containers should be kept closed except when adding waste and stored in secondary containment.[3]
-
Prohibited Disposal Methods: Never dispose of hazardous wastes like this compound by evaporation, down the sewer, or in the regular trash.[3]
Quantitative Data for Disposal
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding concentration limits, pH requirements, or temperature for disposal cannot be provided. Laboratories must consult their institution's Environmental Health and Safety (EHS) office for guidance on establishing safe disposal parameters.
Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound, based on general best practices for hazardous chemical and potential radiological waste.
Detailed Experimental Protocols
Specific experimental protocols for the safe handling and disposal of this compound are not available without manufacturer or supplier documentation. However, general protocols for handling potent compounds should be adapted.
Protocol for Rinsing Contaminated Containers:
-
Thoroughly empty all contents from the chemical container. If any solid residue remains, the container must be disposed of as hazardous waste.[3]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals (a category that this compound may fall into), the first three rinses must be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional policy for non-hazardous waste, provided all hazardous residues have been removed.
Emergency Procedures:
In the event of a significant spill or exposure, immediately notify your institution's Environmental Health and Safety office.[3] All personnel working with this compound should be aware of the location and use of emergency equipment, including safety showers and eyewash stations.
It is the responsibility of all waste generators to ensure that the disposal of this compound is conducted safely and in compliance with all applicable regulations.[4] Always consult with your institution's EHS department for specific guidance.[2]
References
- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling SB03178
Disclaimer: This document provides guidance on the safe handling of SB03178 based on its nature as a radiopharmaceutical. A specific Material Safety Data Sheet (MSDS) for this compound was not found. Therefore, these recommendations are derived from safety protocols for similar FAP-targeted radiopharmaceuticals and the radioisotopes it is labeled with, namely Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). Always consult with your institution's Radiation Safety Officer (RSO) and adhere to local regulations and laboratory-specific protocols.
This compound is a novel benzo[h]quinoline-based radiotheranostic agent that targets Fibroblast Activation Protein-α (FAP). For imaging purposes, it is labeled with Gallium-68, and for therapeutic applications, it is labeled with Lutetium-177. The handling of such radiolabeled compounds requires stringent safety measures to minimize radiation exposure to personnel and prevent contamination. The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed at all times.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling this compound to protect against radioactive contamination and exposure. The following table summarizes the essential PPE for handling radiopharmaceuticals.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | To be worn at all times in areas where radioactive materials are handled. |
| Chemo Gown | Impermeable gown recommended for handling higher activity levels or during procedures with a risk of splashing. | |
| Hand Protection | Disposable Gloves | Two pairs of chemotherapy-grade gloves are recommended. Change gloves frequently, especially if contamination is suspected.[1] |
| Eye and Face Protection | Safety Glasses/Goggles | Provide protection from splashes of radioactive material.[2][3] |
| Face Shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashes. | |
| Radiation Monitoring | Dosimetry Badges | Whole-body and ring dosimeters are required to monitor radiation exposure.[1][2][4] These should be worn as prescribed by the RSO. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment. This involves careful planning of experiments, proper use of shielding, and adherence to waste disposal protocols.
Key Experimental Protocols and Handling Procedures:
-
Designated Work Area: All work with this compound should be conducted in a designated and properly labeled radioactive materials use area.[1][2] The work surface should be covered with plastic-backed absorbent paper to contain any potential spills.[1][2]
-
Shielding: Use appropriate shielding to minimize radiation exposure. For ⁶⁸Ga, 1.6 cm of lead can reduce the gamma dose rate by 90%.[3] For ¹⁷⁷Lu, lead shielding is also effective. Syringe shields and vial shields should be used during the preparation and administration of radiopharmaceuticals.[5][6]
-
Ventilation: Work involving volatile or aerosolized radioactive materials must be performed in a certified fume hood or a biological safety cabinet.[1][2]
-
Monitoring: Regularly monitor the work area for contamination using a Geiger-Mueller survey meter.[1][2] Perform wipe tests to detect removable contamination.[1][2]
-
Waste Disposal: Dispose of all radioactive waste in designated, labeled, and shielded containers.[6] This includes used vials, syringes, gloves, and absorbent paper. Follow institutional and regulatory guidelines for radioactive waste management.
Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of a radiolabeled compound like this compound, from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
